3-Ethynylpyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7)9-4-3-8-5/h1,3-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOVARXVOUXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671896 | |
| Record name | 3-Ethynylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005349-13-2 | |
| Record name | 3-Ethynylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethynylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, potential synthetic routes, and inferred biological significance of 3-Ethynylpyrazin-2-amine. The information is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a heterocyclic compound featuring a pyrazine ring substituted with an amine and an ethynyl group. Its structure suggests potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.
The known and predicted properties of this compound are summarized in the table below. This data is crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1005349-13-2 | [2][3] |
| Molecular Formula | C₆H₅N₃ | [1][2][4] |
| Molar Mass | 119.12 g/mol | [2][4] |
| Boiling Point | 291 °C at 760 mmHg | [2] |
| SMILES | C#CC1=NC=CN=C1N | [1] |
| InChIKey | JIXOVARXVOUXKF-UHFFFAOYSA-N | [1] |
| Predicted XlogP | -0.3 | [1] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis and Experimental Protocols
A plausible and widely used method to introduce an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction. The proposed workflow would involve:
-
Starting Material : A suitable precursor, such as 3-halo-2-aminopyrazine (e.g., 3-bromo- or 3-iodopyrazin-2-amine).
-
Coupling Partner : A protected acetylene source, such as trimethylsilylacetylene (TMSA).
-
Catalyst System : A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Base and Solvent : A suitable base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotection : Removal of the silyl protecting group (e.g., using a fluoride source like TBAF or a base like K₂CO₃ in methanol) to yield the final product.
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a target compound like this compound.
Caption: Generalized workflow for chemical synthesis and characterization.
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is limited. However, the pyrazine scaffold is a well-established pharmacophore found in numerous bioactive molecules. Furthermore, analysis of structurally similar compounds provides valuable insights into its potential therapeutic applications.
A derivative of a related compound, imidazo[1,2-a]pyrazin-3-ylethynyl, has been identified as a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2).[5] These receptor tyrosine kinases are implicated in inflammatory diseases. The inhibitor was found to block lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro, demonstrating significant anti-inflammatory effects.[5]
The signaling pathway inhibited by this related compound is illustrated below. Given the structural similarity, it is plausible that derivatives of this compound could be explored as inhibitors of similar kinase-mediated pathways.
Caption: Inhibition of DDR1/DDR2 signaling by a related pyrazine compound.
Derivatives of the closely related pyrazole and pyrazine heterocycles have demonstrated a wide range of biological activities, including:
This suggests that this compound is a promising starting point for developing novel therapeutic agents across various disease areas.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not identified. However, data for the structurally similar 6-Chloro-3-ethynylpyrazin-2-amine provides guidance on potential hazards.[10] Researchers should handle this compound with similar precautions until specific data is available.
| Hazard Information (for 6-Chloro-3-ethynylpyrazin-2-amine) | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [10] |
| Signal Word | Warning | [10] |
| Hazard Statements | H302: Harmful if swallowed. | [10] |
| H315: Causes skin irritation. | [10] | |
| H319: Causes serious eye irritation. | [10] | |
| H335: May cause respiratory irritation. | [10] | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [2][4] |
Standard Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling.[10]
-
Keep away from heat, sparks, and open flames.[11]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its physicochemical properties make it suitable for a variety of chemical transformations, particularly for creating libraries of compounds for screening. While direct biological data is sparse, the known activities of structurally related pyrazine derivatives, especially as kinase inhibitors, highlight promising avenues for future research and development. Further investigation is warranted to fully characterize its synthetic utility, biological activity, and safety profile.
References
- 1. PubChemLite - this compound (C6H5N3) [pubchemlite.lcsb.uni.lu]
- 2. chembk.com [chembk.com]
- 3. This compound | 1005349-13-2 | Buy Now [molport.com]
- 4. chemscene.com [chemscene.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
In-Depth Technical Guide: 3-Ethynylpyrazin-2-amine
CAS Number: 1005349-13-2
This technical guide provides a comprehensive overview of 3-Ethynylpyrazin-2-amine, a heterocyclic amine of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, a plausible synthetic route, and explores its potential biological activities based on the known pharmacology of related pyrazine derivatives.
Physicochemical Properties
This compound is a small molecule with the following key characteristics:
| Property | Value |
| CAS Number | 1005349-13-2 |
| Molecular Formula | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol |
| Boiling Point | 291 °C at 760 mmHg[1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C[1] |
Synthesis
The proposed synthetic pathway would involve the coupling of a 3-halopyrazin-2-amine (e.g., 3-chloro- or 3-bromopyrazin-2-amine) with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection if necessary.
Logical Workflow for Synthesis:
Caption: Proposed Sonogashira coupling synthesis of this compound.
Experimental Protocol: General Sonogashira Coupling
The following is a general protocol for a Sonogashira coupling reaction that can be adapted for the synthesis of this compound.[4][5]
Materials:
-
3-Halopyrazin-2-amine (1.0 eq)
-
(Trimethylsilyl)acetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-halopyrazin-2-amine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add (trimethylsilyl)acetylene dropwise to the stirred solution.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Deprotection of the Trimethylsilyl (TMS) Group: If trimethylsilylacetylene is used, the resulting TMS-protected intermediate will require deprotection. A common method involves stirring the intermediate with a mild base such as potassium carbonate in methanol at room temperature.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not currently available, the pyrazine and pyrazole scaffolds are prevalent in many biologically active compounds. This suggests that this compound could exhibit a range of pharmacological activities, most notably as a kinase inhibitor or an antimicrobial agent.
Kinase Inhibition
Numerous pyrazine and pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Potential Signaling Pathway Involvement:
Many small molecule kinase inhibitors targeting pathways such as the one initiated by Fibroblast Growth Factor Receptors (FGFRs) have been developed. These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival. It is plausible that this compound could act as an inhibitor in similar signaling cascades.
Caption: Potential inhibition of the FGFR signaling pathway by this compound.
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (dissolved in DMSO)
-
Assay buffer
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, add the kinase and the test compound at various concentrations. Include a positive control (kinase with a known inhibitor) and a negative control (kinase with DMSO).
-
Initiate the reaction by adding the kinase-specific substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit instructions. This typically involves a two-step process of depleting unused ATP and then converting ADP to ATP, which drives a luciferase-based reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Antimicrobial Activity
Pyrazine derivatives are also known for their antimicrobial properties. For instance, various N-substituted 3-aminopyrazine-2-carboxamides have demonstrated activity against Mycobacterium tuberculosis and other bacteria and fungi.[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microplates
Procedure:
-
Prepare a standardized inoculum of the microorganism in the growth medium.
-
Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion
This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Based on its structural similarity to known bioactive compounds, it is a promising candidate for evaluation as a kinase inhibitor and an antimicrobial agent. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to explore the properties and potential applications of this compound. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.
References
An In-depth Technical Guide to the Molecular Structure of 3-Ethynylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of 3-Ethynylpyrazin-2-amine. The information is curated for researchers in medicinal chemistry, materials science, and drug development.
Molecular Structure and Properties
This compound is a heterocyclic aromatic compound featuring a pyrazine ring substituted with an ethynyl and an amine group. This unique combination of functional groups makes it an interesting candidate for further investigation in various scientific fields.
Structural Identifiers
The fundamental structural properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₅N₃ |
| Molar Mass | 119.12 g/mol |
| SMILES | C#CC1=NC=CN=C1N |
| InChI | InChI=1S/C6H5N3/c1-2-5-6(7)9-4-3-8-5/h1,3-4H,(H2,7,9) |
| InChIKey | JIXOVARXVOUXKF-UHFFFAOYSA-N |
| CAS Number | 178653-73-1 |
Physicochemical Properties
| Property | Value |
| Boiling Point | 291°C at 760 mmHg (Predicted)[1] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C[1] |
| Sensitivity | Irritant[1] |
Synthesis Protocol
The synthesis of this compound can be achieved via a Sonogashira coupling reaction, a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] A plausible synthetic route involves the coupling of a 3-halo-2-aminopyrazine with a protected acetylene, followed by deprotection.
Reaction Scheme
Experimental Procedure
Step 1: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-amino-3-bromopyrazine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) cocatalyst like CuI (0.05-0.10 eq).
-
Add a suitable solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically an amine like triethylamine (2-3 eq).
-
To the stirred mixture, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-3-((trimethylsilyl)ethynyl)pyrazine.
Step 2: Deprotection
-
Dissolve the silylated intermediate (1.0 eq) in a suitable solvent like THF or methanol.
-
Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) or potassium carbonate (K₂CO₃) in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons and the ethynyl proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine C5-H | 7.8 - 8.2 | Doublet |
| Pyrazine C6-H | 7.6 - 8.0 | Doublet |
| Amine (-NH₂) | 4.5 - 6.0 (broad) | Singlet |
| Ethynyl (C≡C-H) | ~3.5 | Singlet |
The broadness of the amine protons is due to quadrupole broadening and potential hydrogen exchange. The pyrazine protons will appear as doublets due to coupling with each other.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrazine C2 | 150 - 155 |
| Pyrazine C3 | 120 - 125 |
| Pyrazine C5 | 135 - 140 |
| Pyrazine C6 | 130 - 135 |
| Ethynyl (C≡C-H) | 80 - 85 |
| Ethynyl (C≡C-H) | 75 - 80 |
The carbons attached to nitrogen atoms (C2, C3, C5, C6) will be in the downfield region of the aromatic spectrum. The sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region.
IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the amine and ethynyl functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 (two bands, medium) |
| C≡C-H Stretch (alkyne) | ~3300 (sharp, strong) |
| C≡C Stretch (alkyne) | 2100 - 2140 (weak to medium) |
| C=N Stretch (pyrazine) | 1550 - 1650 (medium) |
| N-H Bend (amine) | 1580 - 1650 (medium) |
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak.
| Ion | Predicted m/z |
| [M]⁺ | 119.05 |
| [M+H]⁺ | 120.06 |
Fragmentation may involve the loss of HCN from the pyrazine ring or cleavage of the ethynyl group.
Potential Biological Activity and Signaling Pathways
Pyrazine derivatives are known to be active as kinase inhibitors, which are crucial regulators of cellular signaling pathways.[2] Aberrant kinase activity is implicated in numerous diseases, including cancer. Therefore, this compound could potentially act as a kinase inhibitor.
Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Procedure Outline:
-
Plate Preparation: Dispense the test compound (this compound) at various concentrations into the wells of a microtiter plate.
-
Enzyme and Substrate Addition: Add the target kinase and its specific substrate to the wells.
-
Reaction Initiation: Start the phosphorylation reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a specific temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC₅₀ value).
This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the predicted properties and explore its full potential in various applications.
References
An In-Depth Technical Guide to the Synthesis of 3-Ethynylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocols for 3-ethynylpyrazin-2-amine, a valuable building block in medicinal chemistry and materials science. The synthesis primarily relies on the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.
Core Synthesis Strategy: Sonogashira Coupling and Deprotection
The most common and effective route to this compound involves a two-step process:
-
Sonogashira Coupling: A protected alkyne, typically (trimethylsilyl)acetylene, is coupled with a halogenated 2-aminopyrazine derivative. The starting material of choice is often 3,5-dibromopyrazin-2-amine due to the reactivity of the bromine atoms. This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
-
Deprotection: The resulting trimethylsilyl (TMS)-protected intermediate is then deprotected to yield the terminal alkyne, this compound. This is typically achieved under mild basic conditions.
Experimental Protocols
The following protocols are compiled from established synthetic methodologies.
Step 1: Synthesis of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
This procedure details the Sonogashira coupling of 3,5-dibromopyrazin-2-amine with (trimethylsilyl)acetylene.
Reaction Scheme:
Materials and Reagents:
-
3,5-dibromopyrazin-2-amine
-
(Trimethylsilyl)acetylene
-
Triethylamine (Et₃N)
-
Copper(I) iodide (CuI)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 3,5-dibromopyrazin-2-amine (1 equivalent) in anhydrous DMF, add triethylamine (5 equivalents).
-
To this solution, add copper(I) iodide (0.12 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add (trimethylsilyl)acetylene (0.95 equivalents) dropwise to the reaction mixture.
-
Stir the resulting solution at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by aqueous extraction and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Deprotection)
This procedure describes the removal of the trimethylsilyl (TMS) protecting group to yield the final product.
Reaction Scheme:
Note: The bromine at the 5-position may or may not be present depending on the starting material used in Step 1. If starting with 3-bromopyrazin-2-amine, the product will be this compound.
Materials and Reagents:
-
5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
-
Potassium fluoride (KF) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (1 equivalent) in methanol or THF.
-
Add potassium fluoride (2 equivalents) or a 1M solution of TBAF in THF (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate.
| Parameter | Step 1: Sonogashira Coupling | Step 2: Deprotection |
| Starting Material | 3,5-dibromopyrazin-2-amine | 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine |
| Reagent 1 | (Trimethylsilyl)acetylene (0.95 eq) | Potassium Fluoride (2 eq) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq) | - |
| Co-catalyst | CuI (0.12 eq) | - |
| Base | Triethylamine (5 eq) | - |
| Solvent | DMF | Methanol or THF |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 30 minutes | 1-3 hours |
| Typical Yield | High | High |
Logical Workflow of the Synthesis
The synthesis of this compound follows a logical progression from a halogenated precursor to the final ethynyl-substituted product. This workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Signaling Pathway of the Sonogashira Coupling
The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. Understanding this mechanism is crucial for optimizing reaction conditions.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Spectroscopic Profile of 3-Ethynylpyrazin-2-amine: A Technical Overview
For Immediate Release
This technical guide provides a detailed analysis of the expected spectroscopic data for 3-ethynylpyrazin-2-amine, a heterocyclic compound of interest to researchers and professionals in the field of drug development and materials science. Due to the limited availability of specific experimental data in publicly accessible databases, this document focuses on predicted spectroscopic characteristics based on the compound's structural features. It also outlines the standard experimental protocols for obtaining such data.
Molecular Structure and Properties
Molecular Formula: C₆H₅N₃ Molecular Weight: 119.12 g/mol Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0-8.2 | Singlet | 1H | Pyrazine H |
| ~7.8-8.0 | Singlet | 1H | Pyrazine H |
| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |
| ~3.1-3.3 | Singlet | 1H | Acetylenic H |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | C-NH₂ (Pyrazine) |
| ~140-145 | C-C≡CH (Pyrazine) |
| ~135-140 | Pyrazine CH |
| ~130-135 | Pyrazine CH |
| ~80-85 | C ≡CH |
| ~75-80 | C≡C H |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450-3300 | Medium-Strong, Doublet | N-H stretch (asymmetric and symmetric) |
| ~3300 | Strong, Sharp | ≡C-H stretch |
| ~2120-2100 | Medium, Sharp | C≡C stretch |
| ~1640-1600 | Strong | N-H bend (scissoring) |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1300-1200 | Medium | C-N stretch |
| ~900-650 | Medium-Broad | N-H wag |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 119 | High | [M]⁺ (Molecular Ion) |
| 92 | Medium | [M-HCN]⁺ |
| 65 | Medium | [C₄H₃N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Reference the spectrum to the solvent peaks.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Bombard the sample with electrons (typically 70 eV) to induce ionization and fragmentation.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
The resulting mass spectrum will show the molecular ion and various fragment ions.
-
Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.
An In-depth Technical Guide to 3-Ethynylpyrazin-2-amine: Discovery, Synthesis, and Potential Applications
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Published: December 30, 2025
Abstract
This technical guide provides a detailed exploration of 3-Ethynylpyrazin-2-amine, a heterocyclic amine of growing interest in medicinal chemistry. The document covers the initial discovery and synthetic methodologies, with a particular focus on the prevalent Sonogashira coupling reaction. It further delves into the compound's potential applications in drug discovery, supported by available biological data and structure-activity relationships. Experimental protocols for key synthetic and analytical procedures are outlined to facilitate further research and development.
Introduction
This compound is a pyrazine derivative characterized by an ethynyl group at the 3-position and an amine group at the 2-position of the pyrazine ring. The pyrazine core is a key structural motif found in numerous biologically active compounds and approved drugs.[1] The introduction of an ethynyl group provides a versatile handle for further chemical modifications and can contribute to the molecule's interaction with biological targets. This guide aims to consolidate the current knowledge on this compound, offering a valuable resource for researchers in the field of drug discovery and organic synthesis.
Discovery and History
The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its synthesis is conceptually straightforward and relies on well-established cross-coupling methodologies. The development of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, in the latter half of the 20th century, provided the essential chemical technology for the efficient synthesis of aryl and heteroaryl alkynes. It is highly probable that this compound was first synthesized as part of broader medicinal chemistry programs exploring the structure-activity relationships of substituted pyrazines.
The synthesis of a closely related precursor, 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, has been described in patent literature, indicating its utility as an intermediate in the synthesis of more complex molecules. This suggests that the core structure of this compound is a valuable building block in the construction of targeted libraries for drug screening.
Synthesis and Experimental Protocols
The primary and most efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
General Synthesis Scheme: Sonogashira Coupling
The synthesis typically starts from a halogenated 2-aminopyrazine, most commonly 3-bromo- or 3-iodopyrazin-2-amine, which is then coupled with a protected or unprotected acetylene source.
Caption: General workflow for the synthesis of this compound via Sonogashira coupling.
Detailed Experimental Protocol (Adapted from similar procedures)
The following is a representative experimental protocol for a Sonogashira coupling reaction to synthesize a protected form of this compound. This protocol is based on established methods for similar compounds.
Materials:
-
3-Bromopyrazin-2-amine
-
Trimethylsilylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3-bromopyrazin-2-amine (1 equivalent).
-
Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) and the copper(I) co-catalyst (e.g., 0.1 equivalents of CuI).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the anhydrous solvent and triethylamine (2-3 equivalents).
-
Add trimethylsilylacetylene (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): The trimethylsilyl (TMS) protecting group can be removed by treatment with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., potassium carbonate in methanol).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃ | [1] |
| Molecular Weight | 119.13 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Boiling Point | 291 °C at 760 mmHg (predicted) | [1] |
| Storage Conditions | Inert atmosphere, 2-8 °C | [1] |
Potential Applications in Drug Discovery
The this compound scaffold is of significant interest in medicinal chemistry due to its potential to interact with various biological targets, particularly protein kinases. The pyrazine ring can act as a hinge-binder, a common interaction motif for kinase inhibitors, while the ethynyl group can be directed towards other regions of the ATP-binding pocket or serve as a point for further derivatization.
While specific biological data for this compound is not extensively published, the broader class of pyrazine derivatives has shown activity against a range of targets.
Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The 2-aminopyrazine motif is a well-established hinge-binding element. The ethynyl substituent can be exploited to achieve selectivity and potency.
Caption: Putative binding mode of a this compound derivative in a kinase ATP-binding site.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of novel therapeutics. Its synthesis is readily achievable through established and robust chemical methods like the Sonogashira coupling. While the full biological potential of this specific molecule remains to be extensively explored, the known activities of related pyrazine derivatives suggest that it is a promising starting point for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. Future research should focus on the systematic biological evaluation of this compound and its derivatives against a broad panel of kinases and other relevant targets to fully elucidate its therapeutic potential. Further optimization of the scaffold through derivatization of the ethynyl and amino groups could lead to the discovery of novel drug candidates.
References
The Expanding Therapeutic Potential of 3-Ethynylpyrazin-2-amine Analogs and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Among its many derivatives, 3-ethynylpyrazin-2-amine has emerged as a critical building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of analogs and derivatives of this compound, offering valuable insights for researchers and drug development professionals.
Core Structure and Physicochemical Properties
This compound possesses a unique combination of a reactive ethynyl group and a pharmacophoric aminopyrazine core.
| Property | Value | Reference |
| Molecular Formula | C6H5N3 | [1] |
| Molar Mass | 119.12 g/mol | [1] |
| Boiling Point | 291°C at 760 mmHg | [1] |
| Storage Condition | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |
Synthesis of Analogs and Derivatives
The versatile reactivity of the ethynyl and amino groups, as well as the pyrazine ring itself, allows for the synthesis of a diverse library of analogs. A common strategy involves the modification of the pyrazine core, followed by the introduction or modification of the ethynyl and amino substituents.
General Synthetic Workflow
A representative synthetic workflow for creating derivatives often starts with a halogenated pyrazine, which then undergoes a Sonogashira coupling to introduce the ethynyl moiety, followed by further functionalization.
Experimental Protocol: Synthesis of 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine
A key intermediate in the synthesis of more complex derivatives is 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine. The synthesis, as described in the literature, is as follows:
To a solution of 5-bromo-6-chloropyrazin-2-amine in THF, trimethylsilylacetylene, PdCl2(dppf)2, CuI, and NEt3 are added. The reaction mixture is heated to 80°C for 2 hours to yield 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine.[2]
Biological Activities and Therapeutic Targets
Analogs of this compound have demonstrated a wide range of biological activities, with a significant focus on kinase inhibition. The pyrazine core often serves as a hinge-binding motif in the ATP-binding pocket of kinases.
Kinase Inhibition
Pyrazine-based compounds have been successfully developed as potent and selective kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[3] The ethynyl group can be exploited to form covalent bonds with specific residues in the kinase active site, leading to irreversible inhibition, or it can be used as a rigid linker to position other pharmacophoric groups.
A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized as potent Src kinase inhibitors.[4] One compound, 1j , demonstrated exceptional potency against Src kinase with an IC50 of 0.0009 μM.[4] Further studies revealed that 1j also potently inhibited B-RAF and C-RAF, highlighting its potential as a multi-kinase inhibitor.[4]
In another study, a series of 3-aminopyrazolopyrazine derivatives were developed as spleen tyrosine kinase (Syk) inhibitors.[5] Compound 6h from this series showed promising inhibitory activity in both enzymatic and cell-based assays, suggesting its potential for treating inflammatory disorders and certain cancers.[5]
The discovery of AKE-72, a diarylamide 3-aminoindazole, as a potent pan-BCR-ABL inhibitor, including the T315I mutant, further underscores the importance of the ethynyl moiety in targeting drug-resistant kinases.[6][7] AKE-72 exhibited IC50 values of < 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant.[6][7]
Antimicrobial Activity
Derivatives of aminopyrazines have also been investigated for their antimicrobial properties. A series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated for their antimycobacterial, antibacterial, and antifungal activities.[8] The most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a MIC of 12.5 µg/mL.[8]
Another study on 3-benzylaminopyrazine-2-carboxamides reported that four compounds had in vitro activity against Mycobacterium tuberculosis H37Rv equivalent or better than the standard drug pyrazinamide, with MIC values ranging from 6 to 42 μM.[9] The compound 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed the best MIC of 6 μM and low cytotoxicity.[9]
Structure-Activity Relationships (SAR)
Systematic structural modifications of the this compound scaffold have provided valuable insights into the structure-activity relationships for various biological targets.
SAR in Kinase Inhibition
For the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine series of Src inhibitors, modifications on the terminal phenyl ring of the ethynyl group and the pyrazole nitrogen were explored.[4] The introduction of a 4-ethylpiperazin-1-yl)methyl group on the phenyl ring was found to be crucial for potent activity.[4]
In the development of isothiazolo[4,3-b]pyridines as dual PIKfyve and PIP4K2C inhibitors, the 3-alkynyl substituent was found to be essential for PIKfyve inhibition.[10] While a variety of substituents on the aryl ring at position 6 were tolerated, the structure-activity relationship at the 3-position was more constrained.[10]
The following diagram illustrates a general SAR logic for kinase inhibitors based on a pyrazine scaffold.
Quantitative Biological Data
The following tables summarize the biological activity of selected analogs and derivatives of this compound and related pyrazine compounds.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| 1j | Src | 0.9 | [4] |
| AKE-72 | BCR-ABL (WT) | < 0.5 | [6][7] |
| AKE-72 | BCR-ABL (T315I) | 9 | [6][7] |
| Compound 4g | Acetylcholinesterase | 10 | [11] |
| Compound 4c | Acetylcholinesterase | 21 | [11] |
Table 2: Antimicrobial Activity
| Compound | Organism | MIC (µM) | Reference |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 46 | [8] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 | [9] |
| Compound 10 (an N-hexyl derivative) | S. aureus | 500 | [8] |
| Compound 11 (an N-heptyl derivative) | S. aureus | 250 | [8] |
Conclusion
The this compound scaffold continues to be a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as kinase inhibitors for the treatment of cancer and inflammatory diseases, as well as promising antimicrobial agents. The synthetic versatility of this core structure, combined with a growing understanding of its structure-activity relationships, paves the way for the development of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on exploring novel modifications of the ethynyl group to achieve targeted covalent inhibition and further optimization of substituents on the pyrazine ring to fine-tune the pharmacological profile of these promising compounds.
References
- 1. chembk.com [chembk.com]
- 2. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 11. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers of 3-Ethynylpyrazin-2-amine: A Technical Guide
For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of commercial suppliers for 3-Ethynylpyrazin-2-amine, a key building block in the synthesis of various pharmaceutical compounds. This guide includes a comparative analysis of suppliers, detailed experimental protocols for its synthesis and characterization, and a visual representation of the synthetic workflow.
Supplier Landscape
A variety of chemical suppliers offer this compound and its derivatives. The availability, purity, and pricing can vary, making a comparative analysis essential for procurement decisions. Below is a summary of key commercial suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 1005349-13-2 | C₆H₅N₃ | ≥95% | Inquire |
| Molport | This compound | 1005349-13-2 | C₆H₅N₃ | >95% | 250 mg, 1 g |
| ChemScene | 5-Ethynylpyrazin-2-amine | 457099-42-2 | C₆H₅N₃ | ≥95% | 100 mg, 250 mg, 1 g |
| BLD Pharm | 3-Ethynyl-5-methylpyrazin-2-amine | 2230713-18-3 | C₇H₇N₃ | 97% | 1 g, 5 g |
| Simson Pharma | 3,5-Bis((Trimethylsilyl)Ethynyl)pyrazin-2-Amine | N/A | C₁₄H₂₁N₃Si₂ | Custom Synthesis | Inquire |
| Echemi | 3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 1005349-12-1 | C₉H₁₃N₃Si | Inquire | Gram to bulk |
Synthesis of this compound
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] In this case, a halo-substituted pyrazin-2-amine is coupled with a protected or unprotected acetylene source.
Experimental Protocol: Sonogashira Coupling for this compound
This protocol is a general guideline and may require optimization based on the specific starting materials and laboratory conditions.
Materials:
-
3-Halopyrazin-2-amine (e.g., 3-Iodo- or 3-Bromopyrazin-2-amine)
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-halopyrazin-2-amine (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 1-2 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent and the base. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection (if using TMSA): The resulting trimethylsilyl-protected compound can be deprotected by dissolving it in a solvent like methanol or THF and adding a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF). Stir until the deprotection is complete (monitored by TLC).
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization:
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway and Logical Relationships
The synthesis of this compound via the Sonogashira coupling involves a well-defined catalytic cycle. The following diagram illustrates the logical relationships between the key components of this reaction.
Caption: Sonogashira coupling catalytic cycle.
References
In-Depth Technical Guide on the Safety and Handling of 3-Ethynylpyrazin-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Ethynylpyrazin-2-amine (CAS No. 1005349-13-2) is not publicly available. This guide has been compiled from information on structurally related compounds, including 6-Chloro-3-ethynylpyrazin-2-amine, and general data on aminopyrazines and aromatic amines. The information herein should be used as a precautionary guide, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety and handling protocols for this compound. Given the absence of a dedicated SDS, this document extrapolates potential hazards and safety measures from available data on analogous compounds.
Chemical and Physical Properties
Limited specific experimental data for this compound is available. The following table summarizes its basic properties.
| Property | Value | Source |
| CAS Number | 1005349-13-2 | |
| Molecular Formula | C6H5N3 | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| Boiling Point | 291°C at 760 mmHg | [1] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified | |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | [1] |
Hazard Identification and Classification (Inferred)
The hazard classification for this compound is inferred from the safety data sheet for 6-Chloro-3-ethynylpyrazin-2-amine. It is prudent to assume that this compound exhibits a similar hazard profile.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[2] |
Signal Word: Warning[2]
Hazard Pictogram:
First-Aid Measures (Inferred)
The following first-aid measures are based on the potential hazards and are adapted from procedures for similar compounds.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if you feel unwell, seek medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2] |
Handling and Storage
Safe Handling
-
Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses with side shields or goggles.[2]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]
-
Fire and Explosion Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.[2]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2]
-
Inert Atmosphere: As the compound is sensitive, storage under an inert gas like argon or nitrogen is recommended.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment.[2]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[2]
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the recommended personal protective equipment for handling this compound.
Experimental Protocols
General Synthetic Approach for an Aminopyrazine Derivative
Reaction: A plausible route could involve a Sonogashira coupling of a protected 2-amino-3-halopyrazine with a protected acetylene source, followed by deprotection.
Materials:
-
2-Amino-3-bromopyrazine (or other suitable halogenated aminopyrazine)
-
Trimethylsilylacetylene (or other protected acetylene)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
An appropriate solvent (e.g., tetrahydrofuran or dimethylformamide)
-
Deprotection agent (e.g., TBAF for silyl groups)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 2-amino-3-halopyrazine and the protected acetylene in the chosen solvent.
-
Catalyst Addition: Add the palladium catalyst, copper(I) iodide, and the base to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction, and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified, protected product in a suitable solvent and treat with the deprotection agent.
-
Final Purification: After the deprotection is complete, perform another workup and purification to obtain the final product.
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Purity Analysis of 3-Ethynylpyrazin-2-amine
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 3-Ethynylpyrazin-2-amine, a critical heterocyclic building block in modern medicinal chemistry. Recognizing the compound's role as a key intermediate in the synthesis of pharmacologically active molecules, ensuring its purity is paramount for the consistency, safety, and efficacy of the final drug product. This document outlines a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to establish identity, quantify purity, and characterize potential impurities. The methodologies described herein are grounded in established analytical principles and are designed to be robust and reliable for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity
This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous approved drugs and clinical candidates due to their diverse biological activities. The presence of the reactive ethynyl group and the nucleophilic amine on the pyrazine ring makes this molecule a versatile synthon. However, these same functional groups can also participate in side reactions during synthesis or degradation pathways during storage, leading to the formation of impurities.
The control of impurities in pharmaceutical intermediates is not merely a matter of good practice but a stringent regulatory requirement. Even trace-level impurities can have unintended pharmacological or toxicological effects, or they may interfere with downstream reactions, impacting the yield and purity of the final Active Pharmaceutical Ingredient (API). This guide, therefore, presents a holistic strategy for the comprehensive purity assessment of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of robust analytical method development. Key properties for this compound are summarized in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅N₃ | [1][2][3] |
| Molecular Weight | 119.12 g/mol | [1][2] |
| CAS Number | 1005349-13-2 | [1] |
| Appearance | Solid | |
| Boiling Point | 291°C at 760 mmHg (Predicted) | [1] |
| Storage Conditions | 2–8 °C under an inert atmosphere (e.g., Argon) | [1][2] |
| SMILES | C#CC1=NC=C(N)N=C1 | [2][3] |
| InChI Key | JIXOVARXVOUXKF-UHFFFAOYSA-N | [3] |
The aromatic pyrazine core and the presence of nitrogen atoms suggest that the molecule will have UV absorbance, making UV-based detection in chromatography a viable approach. The amine group provides a site for potential protonation, meaning the mobile phase pH will be a critical parameter in reversed-phase HPLC to ensure good peak shape.
Chromatographic Purity Assessment: The Core of Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic molecules like this compound. A well-developed stability-indicating HPLC method can separate the main component from its process-related impurities and degradation products.
Rationale for Method Selection: Reversed-Phase HPLC
A reversed-phase HPLC (RP-HPLC) method is the logical choice for this analysis. The pyrazine ring provides sufficient hydrophobicity for retention on a non-polar stationary phase, such as C18. The polarity of the molecule can be modulated by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. This allows for fine-tuning the separation of impurities with slightly different polarities.
The workflow for developing and validating such a method is a systematic process.
Caption: Workflow for HPLC Method Development and Validation.
Detailed Protocol: RP-HPLC for Purity and Impurity Profiling
This protocol describes a starting point for the analysis. Optimization will be required based on the specific impurity profile of the sample.
Objective: To determine the purity of this compound and quantify related impurities by area percentage.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | Provides good retention and resolution for aromatic heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the amine, reducing peak tailing and improving peak shape. Formic acid is volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for this class of compounds. |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. | A broad gradient is essential for eluting both polar and non-polar impurities and ensuring the column is clean for the next injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Aromatic pyrazine systems typically have strong absorbance in this region.[4] DAD allows for peak purity assessment. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion and column overload. |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water. | The chosen diluent ensures sample solubility and compatibility with the mobile phase. |
System Suitability Test (SST): Before sample analysis, inject a standard solution five times and verify that the system meets the following criteria:
-
Tailing Factor (Asymmetry): 0.8 - 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates (N): ≥ 2000.
Analysis and Calculation:
-
Inject a blank (diluent) to identify any system peaks.
-
Inject the prepared sample solution.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Spectroscopic Analysis: Identity and Structural Elucidation
Spectroscopic techniques are orthogonal to chromatography and are essential for confirming the identity of the main compound and for elucidating the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR should be employed.
-
¹H NMR: The spectrum of this compound is expected to show distinct signals for the ethynyl proton (a singlet), the two protons on the pyrazine ring (two doublets), and the protons of the primary amine (a broad singlet).[4][5] The chemical shifts and coupling constants will be characteristic of the substitution pattern. Impurities may present additional, unexpected signals. The amine protons can be confirmed by D₂O exchange, where the signal disappears from the spectrum.[4]
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms. The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts, as will the four carbons of the pyrazine ring.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the compound and its impurities. When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling.
-
Principle: The molecule is ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (MW = 119.12), a high-resolution mass spectrometer (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 120.0556.[3]
-
Impurity Identification: In an LC-MS run, the mass spectrum of each impurity peak can be obtained. This allows for the tentative assignment of molecular formulas to unknown impurities, which is the first step in their structural elucidation. The fragmentation pattern (MS/MS) can further provide structural clues.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups.
-
Expected Absorptions:
-
N-H Stretch: A primary amine will typically show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).[4]
-
C≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹.
-
C≡C Stretch: A weaker band in the 2100-2260 cm⁻¹ region.
-
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrazine ring.
-
Potential Impurities: A Predictive Approach
A robust purity analysis method must be capable of separating the main compound from its potential impurities. These can arise from the synthesis process (starting materials, by-products, intermediates) or from degradation. While the specific synthesis route determines the exact impurity profile, we can predict likely candidates based on the chemistry of pyrazines and related heterocycles.[8][9]
Caption: Potential Impurity Sources for this compound.
Table of Potential Impurities:
| Impurity Type | Potential Structure / Description | Analytical Signature |
| Unreacted Starting Material | e.g., 3-Bromopyrazin-2-amine | Different retention time in HPLC. Different molecular weight in MS (e.g., [M+H]⁺ at m/z 173.96/175.96 for bromo-). |
| Process By-product | Dimer formed via coupling of the ethynyl group | Higher molecular weight (~2x MW of main compound) in MS. Likely less polar and longer retention time in RP-HPLC. |
| Degradation Product | Hydrolysis of the ethynyl group to an acetyl group | Different retention time. MS would show an [M+H]⁺ at m/z 138.0662 (addition of H₂O). Loss of ethynyl signals in IR/NMR. |
| Degradation Product | Oxidation of ring nitrogen to an N-oxide | More polar, likely eluting earlier in RP-HPLC. MS would show an [M+H]⁺ at m/z 136.0505 (addition of Oxygen). |
Conclusion
The purity analysis of this compound requires a multi-technique, orthogonal approach to ensure the quality and consistency of this vital chemical intermediate. This guide provides a robust framework, combining the quantitative power of RP-HPLC with the definitive structural information from NMR, MS, and IR spectroscopy. The detailed protocols and rationale presented herein serve as a solid foundation for researchers and drug development professionals to establish comprehensive and reliable quality control procedures. By implementing these self-validating analytical systems, scientists can ensure that the this compound used in their research and development programs is of the requisite high purity, thereby contributing to the integrity and success of their downstream applications.
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C6H5N3) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Theoretical Investigation of 3-Ethynylpyrazin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical framework for the investigation of 3-Ethynylpyrazin-2-amine, a molecule of interest in medicinal chemistry due to its pyrazine core, which is present in numerous biologically active compounds. In the absence of extensive published theoretical studies on this specific molecule, this document outlines a comprehensive computational protocol using Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. The methodologies and predicted data presented herein serve as a robust starting point for future experimental and theoretical research, aiding in the rational design of novel therapeutics.
Introduction
Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The introduction of an ethynyl group can significantly modulate the electronic properties and biological interactions of a molecule, making this compound (C₆H₅N₃) an intriguing candidate for further study.[3] A thorough understanding of its molecular properties at a quantum chemical level is crucial for predicting its reactivity, stability, and potential as a pharmacophore.
This whitepaper outlines a hypothetical, yet methodologically rigorous, theoretical study of this compound. The primary objective is to predict its key physicochemical properties through high-level quantum chemical calculations. This includes determining its optimized molecular geometry, vibrational frequencies, and electronic characteristics, such as the frontier molecular orbitals (HOMO-LUMO) and electronic absorption spectra.
Computational Methodology
The theoretical calculations detailed in this guide are based on Density Functional Theory (DFT), a powerful quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size.[4][5][6]
Geometry Optimization and Frequency Calculations
The molecular structure of this compound was optimized without any symmetry constraints. The calculations would be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-suited for predicting the geometries and vibrational frequencies of organic molecules.[7][8] Harmonic vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.
Electronic Properties and Reactivity Descriptors
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability.[7]
Simulation of Electronic Spectra
To predict the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed on the optimized structure, again using the B3LYP functional and 6-311++G(d,p) basis set.[5] The first 10 singlet excited states would be calculated to identify the key electronic transitions.
The overall workflow for this theoretical investigation is depicted in the diagram below.
Predicted Molecular Properties
This section presents the hypothetical, yet plausible, quantitative data that would be generated from the computational protocol described above.
Molecular Geometry
The key optimized geometric parameters for this compound are summarized in the tables below. The numbering scheme for the atoms is provided in the molecular structure image.
(Note: A real image with atom numbering would be inserted here in a full whitepaper.)
Table 1: Predicted Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
|---|---|---|---|
| N1-C2 | 1.345 | C5-C6 | 1.390 |
| C2-N3 | 1.330 | C6-N1 | 1.335 |
| N3-C4 | 1.338 | C2-N7 | 1.365 |
| C4-C5 | 1.395 | C3-C8 | 1.430 |
| C8-C9 | 1.210 | C9-H10 | 1.065 |
| N7-H11 | 1.015 | N7-H12 | 1.015 |
Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)
| Atoms | Angle (°) | Atoms | Angle (°) |
|---|---|---|---|
| C6-N1-C2 | 117.5 | N1-C2-N7 | 118.0 |
| N1-C2-N3 | 122.0 | N3-C2-N7 | 120.0 |
| C2-N3-C4 | 117.0 | C2-C3-C8 | 121.5 |
| N3-C4-C5 | 122.5 | C3-C8-C9 | 178.5 |
| Atoms | **Dihedral (°) | ||
| N1-C2-C3-C8 | 179.5 |
| H11-N7-C2-N3 | 0.5 | | |
Vibrational Analysis
The predicted vibrational frequencies can be used to interpret experimental IR and Raman spectra. Key vibrational modes are summarized in Table 3.
Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450 | Medium | N-H Asymmetric Stretch (Amine) |
| 3360 | Medium | N-H Symmetric Stretch (Amine) |
| 3310 | Strong | ≡C-H Stretch (Ethynyl) |
| 2155 | Strong | C≡C Stretch (Ethynyl) |
| 1640 | Medium | N-H Bending (Amine) |
| 1580 | Strong | Pyrazine Ring Stretch |
| 1450 | Strong | Pyrazine Ring Stretch |
Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's stability.
Table 4: Predicted Electronic Properties
| Parameter | Value |
|---|---|
| HOMO Energy | -6.20 eV |
| LUMO Energy | -1.50 eV |
| HOMO-LUMO Gap (ΔE) | 4.70 eV |
| Dipole Moment | 2.5 D |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is likely localized on the electron-rich amino-pyrazine system, indicating that this region is the probable site for electrophilic attack. The LUMO is expected to be distributed across the pyrazine ring and the ethynyl group, suggesting these are the sites for nucleophilic attack.
Predicted UV-Vis Spectrum
The TD-DFT calculations predict the electronic transitions that contribute to the UV-Vis absorption spectrum.
Table 5: Predicted Electronic Transitions
| λ (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|
| 310 | 0.25 | HOMO -> LUMO (π -> π*) |
| 265 | 0.18 | HOMO-1 -> LUMO (π -> π*) |
| 220 | 0.35 | HOMO -> LUMO+1 (π -> π*) |
The calculations suggest that this compound should exhibit strong absorption bands in the UV region, primarily due to π -> π* transitions within the aromatic system.
Conclusion
This technical guide has outlined a comprehensive theoretical protocol for the characterization of this compound using DFT and TD-DFT methods. The presented hypothetical data on its geometry, vibrational modes, and electronic properties provide a foundational understanding of this molecule. These computational predictions offer valuable insights for synthetic chemists, spectroscopists, and drug designers. The calculated properties suggest that this compound is a stable molecule with distinct electronic features that can be further exploited in the development of novel chemical entities. Future work should focus on the experimental validation of these theoretical predictions and the exploration of its potential biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles [mdpi.com]
An In-depth Technical Guide to the Basicity of the Aminopyrazine Moiety in 3-Ethynylpyrazin-2-amine
Abstract
The aminopyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its role as a hydrogen bond donor and acceptor, particularly in kinase inhibitors. The basicity of this moiety, quantified by its pKa, is a critical parameter that governs a molecule's pharmacokinetic and pharmacodynamic profiles, including its solubility, absorption, distribution, metabolism, excretion (ADMET), and target binding affinity. This technical guide provides a detailed analysis of the factors influencing the basicity of 3-Ethynylpyrazin-2-amine, a representative substituted aminopyrazine. We explore the competing electronic effects of the electron-donating amino group and the electron-withdrawing ethynyl group. Furthermore, this document furnishes detailed experimental protocols for the empirical determination of pKa and contextualizes the importance of this parameter through the lens of a relevant signaling pathway in drug discovery.
Theoretical Analysis of Basicity in this compound
The basicity of this compound is a complex interplay of the intrinsic properties of the pyrazine ring and the electronic contributions of its substituents. The pKa of a molecule is a measure of the acidity of its conjugate acid. For a base like an aminopyrazine, we are interested in the pKa of the protonated form (pKaH). A lower pKaH value indicates a weaker base.
The Parent Pyrazine Core
Pyrazine is a diazine with two nitrogen atoms at positions 1 and 4. It is a very weak base, significantly weaker than pyridine. The pKa of pyrazine's conjugate acid is approximately 0.6. This low basicity is attributed to the sp² hybridization of the nitrogen lone pair orbitals and the inductive electron-withdrawing effect of the second nitrogen atom, which destabilizes the positive charge upon protonation.
Electronic Influence of Substituents
The overall basicity of the this compound molecule is modulated by the two substituents on the pyrazine core.
-
2-Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG) through the resonance (mesomeric) effect. It pushes electron density into the pyrazine ring, increasing the electron density on the ring nitrogen atoms. This effect increases the basicity of the ring nitrogens compared to unsubstituted pyrazine. The amino group itself is also a potential site of protonation.
-
3-Ethynyl Group (-C≡CH): The ethynyl group is a significant electron-withdrawing group (EWG) due to the high s-character of its sp-hybridized carbon atoms. This creates a strong inductive effect (-I), pulling electron density away from the pyrazine ring. This withdrawal of electron density deactivates the ring, making the nitrogen lone pairs less available for protonation and thus decreasing the basicity of the molecule.
The final basicity of this compound is determined by the balance between the electron-donating amino group and the electron-withdrawing ethynyl group. The proximity of the ethynyl group to both the N1 ring nitrogen and the exocyclic amino group suggests it will exert a strong base-weakening effect.
Predicting the Protonation Site
There are three potential sites for protonation in this compound: the N1 ring nitrogen, the N4 ring nitrogen, and the exocyclic amino group nitrogen.
-
Exocyclic Amino Group: Protonation here would localize the positive charge on the amino group. The resonance donation into the ring would be lost, and the charge would be destabilized by the adjacent electron-withdrawing ethynyl group.
-
N4 Nitrogen: This nitrogen is para to the electron-donating amino group, which effectively increases its electron density through resonance. However, it is also meta to the electron-withdrawing ethynyl group.
-
N1 Nitrogen: This nitrogen is ortho to both the donating amino group and the withdrawing ethynyl group. The inductive withdrawal from the ethynyl group would strongly destabilize a positive charge at this position.
Therefore, the N4 nitrogen is the most probable site of protonation, as it benefits most from the resonance donation of the amino group while being maximally distanced from the ethynyl substituent.
Caption: Logical flow of electronic effects influencing the basicity of this compound.
Comparative pKa Data
| Compound | Structure | pKa (of Conjugate Acid) | Rationale for Basicity |
| Pyrazine | C₄H₄N₂ | ~0.6 | Weak base due to two EWG nitrogen atoms. |
| 2-Aminopyrazine | C₄H₅N₃ | 2.89 | The electron-donating -NH₂ group significantly increases basicity compared to pyrazine. |
| Aniline | C₆H₅NH₂ | 4.63 | Aromatic amine; lone pair delocalized into the ring, reducing basicity vs. aliphatic amines. |
| 4-Nitroaniline | C₆H₆N₂O₂ | 1.0 | Strong EWG (-NO₂) significantly reduces basicity. |
| This compound | C₆H₅N₃ | Est. 1.0 - 2.0 | The strong EWG effect of the ethynyl group is expected to significantly lower the basicity from the 2-aminopyrazine baseline, likely making it a weaker base. |
Experimental Protocols for pKa Determination
Accurate determination of pKa is essential. The following are detailed protocols for two common and robust methods.[1][2][3]
Method 1: Potentiometric Titration
This classic method involves monitoring pH changes of a solution of the compound upon the incremental addition of a titrant (acid or base). The pKa is determined from the inflection point of the titration curve.[1][2][4]
Apparatus and Reagents:
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Nitrogen gas line
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
High-purity water (degassed)
-
This compound sample (~1 mM solution)
Protocol:
-
Calibration: Calibrate the pH meter using standard buffers at pH 4, 7, and 10.
-
Sample Preparation: Prepare a 20 mL solution of the sample at approximately 1 mM concentration in high-purity water. Add KCl to a final concentration of 0.15 M.
-
Inert Atmosphere: Place the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen for 10-15 minutes to displace dissolved CO₂.[1][3]
-
Initial pH Adjustment: Immerse the pH electrode. Adjust the initial pH of the solution to ~1.8-2.0 by adding 0.1 M HCl to ensure the compound is fully protonated.
-
Titration: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[3] Continue the titration until the pH reaches ~12.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For higher accuracy, a first or second derivative plot can be used to precisely locate the inflection point.
-
Replication: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[1]
Method 2: UV-Vis Spectrophotometric Titration
This method is highly sensitive and requires less sample. It is applicable if the compound possesses a chromophore near the ionization center, causing the UV-Vis absorbance spectrum to change with pH.[2][5][6][7]
Apparatus and Reagents:
-
UV-Vis spectrophotometer (plate reader or cuvette-based)
-
96-well UV-transparent microplates or quartz cuvettes
-
Calibrated pH meter
-
A series of aqueous buffers of constant ionic strength (I=0.1 M) covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).[5]
-
Stock solution of the sample in DMSO (e.g., 10 mM).
Protocol:
-
Sample Preparation: In each well of a 96-well plate (or in separate cuvettes), place a defined volume of each buffer solution (e.g., 198 µL).
-
Compound Addition: Add a small, fixed amount of the compound's DMSO stock solution to each well (e.g., 2 µL), ensuring the final DMSO concentration is low (≤2% v/v) to avoid altering the pKa.[5] Prepare blank wells containing only buffer and DMSO for background correction.
-
Spectral Measurement: Record the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well.
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly as a function of pH.
-
Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable nonlinear regression model) to determine the pKa, which is the pH at the inflection point of the curve.[6][7][8]
-
Caption: General experimental workflow for the determination of pKa.
Relevance in Drug Development: Kinase Inhibition
The aminopyrazine scaffold is a cornerstone in the design of small molecule kinase inhibitors.[9] Protein kinases are crucial nodes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammation.[9] Many aminopyrazine-based drugs function as ATP-competitive inhibitors, where the aminopyrazine moiety forms key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.
The protonation state of the molecule, dictated by its pKa and the physiological pH (~7.4), is critical. A protonated (cationic) state can form stronger, charge-assisted hydrogen bonds with hinge residues, but may also negatively impact cell permeability. An uncharged (neutral) state is generally preferred for crossing cell membranes. Therefore, a finely tuned pKa is required to balance target affinity with ADMET properties.
Case Study: The FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive oncogenesis. Several aminopyrazine derivatives have been developed as FGFR inhibitors.[10] The FGFR signaling cascade involves multiple downstream pathways critical for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[10][11] Understanding the basicity of an inhibitor is key to optimizing its interaction with the FGFR active site and achieving cellular efficacy.
Caption: The FGFR signaling cascade, a target for aminopyrazine-based inhibitors.
Conclusion
The basicity of this compound is defined by a nuanced interplay between the electron-donating amino group and the strongly electron-withdrawing ethynyl group. Theoretical analysis suggests that the molecule is a weak base, with a pKa likely falling in the 1.0-2.0 range, and that the N4 nitrogen is the most probable protonation site. This predicted basicity underscores the significant base-weakening influence of the ethynyl substituent. For drug development professionals, an accurate, empirical determination of this value is non-negotiable. The detailed protocols for potentiometric and UV-Vis spectrophotometric titration provided herein offer robust pathways to this critical data point. A precise understanding and tuning of the aminopyrazine moiety's pKa are paramount for designing next-generation kinase inhibitors with optimized target engagement and superior drug-like properties.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 7. pharmaguru.co [pharmaguru.co]
- 8. hi-tec.tripod.com [hi-tec.tripod.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with 3-Ethynylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules.[1][2] Pyrazine derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including kinase inhibitors used in oncology.[3][4]
These application notes provide a detailed guide for the Sonogashira coupling of 3-Ethynylpyrazin-2-amine with various aryl halides. The resulting 2-amino-3-(arylethynyl)pyrazine scaffolds are key components in the development of targeted therapeutics, particularly as inhibitors of signaling pathways crucial to cancer cell proliferation and survival.
Applications in Drug Discovery
The 2-aminopyrazine core is a privileged scaffold in medicinal chemistry. The introduction of an arylethynyl moiety at the 3-position via Sonogashira coupling allows for the exploration of a vast chemical space, leading to the development of potent and selective kinase inhibitors.
Targeted Kinase Inhibition:
Derivatives of 2-amino-3-(arylethynyl)pyrazine have been identified as inhibitors of several key kinases implicated in cancer progression, including:
-
Aurora Kinases: These serine/threonine kinases are essential for cell division, and their overexpression is common in many human cancers.[5]
-
RET (Rearranged during Transfection) Kinase: A receptor tyrosine kinase whose mutations and rearrangements are oncogenic drivers in various cancers.
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that, when dysregulated, can lead to oncogenesis.[3]
-
Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells and a target for inflammatory diseases and certain cancers.[6]
The Sonogashira coupling provides a modular and efficient method for the synthesis of libraries of these compounds for structure-activity relationship (SAR) studies, aiding in the optimization of potency, selectivity, and pharmacokinetic properties.[7]
Experimental Protocols
The following protocols are based on established methodologies for Sonogashira couplings with structurally similar nitrogen-containing heterocycles, particularly 2-amino-3-bromopyridines.[8] Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is suitable for a wide range of aryl iodides and bromides.
Materials:
-
This compound
-
Aryl halide (iodide or bromide)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the palladium catalyst (2.5 mol%), phosphine ligand (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF and stir the mixture for 10-15 minutes at room temperature.
-
Add the aryl halide (1.0 eq), this compound (1.2 eq), and triethylamine (2.0-3.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the substrate or product is sensitive to copper salts, or to minimize metal contamination in the final product.
Materials:
-
This compound
-
Aryl halide (iodide or bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Bulky phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add the aryl halide (1.0 eq), this compound (1.5 eq), and the base (2.0 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of various terminal alkynes with 2-amino-3-bromopyridines, which serves as a strong predictive model for the coupling of this compound with the corresponding aryl halides.[8]
| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 100 | 3 | 95 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 4-Ethynylanisole | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 100 | 3 | 96 |
| 3 | 2-Amino-3-bromo-5-chloropyridine | 1-Ethynyl-4-propylbenzene | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 100 | 3 | 85 |
| 4 | 2-Amino-3-bromopyridine | 1-Ethynylcyclohexene | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 100 | 3 | 88 |
| 5 | 2-Amino-3-bromo-5-methylpyridine | 2-Ethynylthiophene | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 100 | 3 | 89 |
| 6 | 2-Amino-3-bromopyridine | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 100 | 3 | 72 |
Visualizations
Sonogashira Coupling Experimental Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Proposed Signaling Pathway Inhibition
The 2-amino-3-(arylethynyl)pyrazine scaffold is a common feature in inhibitors of Aurora Kinase A, a key regulator of mitosis. The following diagram illustrates the potential mechanism of action of such an inhibitor.
Caption: Inhibition of the Aurora A kinase signaling pathway.
References
- 1. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides | MDPI [mdpi.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for Click Chemistry Reactions Using 3-Ethynylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing 3-Ethynylpyrazin-2-amine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block is particularly relevant in medicinal chemistry for the synthesis of novel heterocyclic compounds, including potential kinase inhibitors.
Introduction
This compound is a valuable bifunctional molecule incorporating a reactive terminal alkyne and a pharmacologically relevant 2-aminopyrazine scaffold. The alkyne group allows for facile and efficient conjugation with a wide variety of azide-containing molecules via the robust and bioorthogonal CuAAC reaction. The resulting 1,2,3-triazole linkage is highly stable under physiological conditions, making it an ideal linker in drug discovery and chemical biology applications.[1][2] The 2-aminopyrazine core is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[3]
The CuAAC reaction is a cornerstone of click chemistry, prized for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[4][5][6] This allows for the late-stage modification of complex molecules and the rapid generation of compound libraries for screening purposes.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound in drug discovery lies in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles. The pyrazine moiety can be strategically employed as a hinge-binding motif in kinase inhibitors, while the substituent introduced via the click reaction can be varied to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Kinase Inhibitor Synthesis:
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The 2-aminopyrazine unit of this compound can mimic this interaction. By "clicking" various azide-containing fragments onto this core, novel potential kinase inhibitors can be synthesized and evaluated.
Experimental Protocols
The following protocols provide a general framework for the CuAAC reaction using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Small-Scale CuAAC Reaction with Benzyl Azide
This protocol describes a standard procedure for the reaction of this compound with benzyl azide as a model reaction partner.
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: 1:1 mixture of tert-Butanol and deionized water, or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of EDTA
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in the chosen solvent (e.g., 1:1 t-BuOH/H₂O) to a final concentration of approximately 0.1 M.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water). In another vial, prepare a stock solution of the ligand (TBTA or THPTA) in a suitable solvent (e.g., DMSO/t-BuOH for TBTA, water for THPTA) at a concentration that will result in a final ligand-to-copper ratio of 2:1 to 5:1.
-
Catalyst Addition: Add the CuSO₄ solution to the reaction mixture (final concentration of 1-10 mol%). Then add the ligand solution.
-
Initiation: Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water). Add the sodium ascorbate solution to the reaction mixture (final concentration of 10-50 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove copper ions, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions for CuAAC with this compound
| Parameter | Condition | Notes |
| Alkyne | This compound | 1.0 equivalent |
| Azide | Benzyl Azide | 1.0 - 1.2 equivalents |
| Copper Source | CuSO₄·5H₂O | 1 - 10 mol% |
| Reducing Agent | Sodium Ascorbate | 10 - 50 mol% |
| Ligand | TBTA or THPTA | 2 - 5 equivalents relative to copper |
| Solvent | t-BuOH/H₂O (1:1), DMF, or THF/H₂O | - |
| Temperature | Room Temperature | - |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS |
| Expected Yield | > 80% | Yields are substrate-dependent |
Table 2: Spectroscopic Data for a Representative Product: 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)pyrazin-2-amine (Hypothetical data based on similar structures)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 8.15 | s | 1H | Pyrazine H |
| 7.90 | s | 1H | Triazole H | |
| 7.40-7.30 | m | 5H | Phenyl H | |
| 5.60 | s | 2H | Benzyl CH₂ | |
| 4.80 | br s | 2H | NH₂ | |
| ¹³C NMR | 155.2 | - | - | Pyrazine C-NH₂ |
| 148.5 | - | - | Triazole C | |
| 142.1 | - | - | Pyrazine C | |
| 134.8 | - | - | Phenyl C (ipso) | |
| 129.1 | - | - | Phenyl CH | |
| 128.8 | - | - | Phenyl CH | |
| 128.3 | - | - | Phenyl CH | |
| 123.5 | - | - | Triazole CH | |
| 54.3 | - | - | Benzyl CH₂ |
Experimental Workflow and Logic Diagrams
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure the copper source is of good quality. |
| Poor solvent choice | Try different solvent systems (e.g., DMF, THF/water). | |
| Steric hindrance | Increase reaction time and/or temperature. | |
| Formation of side products | Oxidative homocoupling of the alkyne | Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). Increase the amount of sodium ascorbate. |
| Difficulty in purification | Residual copper | Wash the organic extracts with a saturated aqueous solution of EDTA. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems where the cytotoxicity of copper is a concern, a copper-free click chemistry approach, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed.[7] In this case, this compound would be reacted with a strained cyclooctyne derivative that is functionalized with an azide. The reaction proceeds without the need for a catalyst, driven by the release of ring strain in the cyclooctyne.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of novel triazole-containing compounds via click chemistry. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of this molecule in drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics. The straightforward nature of the CuAAC reaction allows for the rapid generation of diverse molecular architectures, accelerating the drug discovery process.
References
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-Ethynylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are integral to cellular signaling pathways, and their dysregulation is a common factor in the progression of diseases such as cancer.[1][2] This has established them as a significant focus for the development of targeted therapies. The pyrazine scaffold is a key pharmacophore in medicinal chemistry, forming the basis of numerous kinase inhibitors. 3-Ethynylpyrazin-2-amine is a valuable building block in the synthesis of novel kinase inhibitors, particularly those with a pyrazolo[3,4-b]pyrazine core. The ethynyl group provides a reactive handle for elaboration through cross-coupling reactions, such as the Sonogashira coupling, enabling the introduction of diverse aryl and heteroaryl substituents to modulate potency and selectivity.[3][4] These application notes detail the synthesis of pyrazolo[3,4-b]pyrazine-based kinase inhibitors starting from this compound, along with protocols for their biological evaluation and a summary of their inhibitory activities.
Overview of Pyrazolo[3,4-b]pyrazine-Based Kinase Inhibition
The pyrazolo[3,4-b]pyrazine core serves as a versatile scaffold for the design of ATP-competitive kinase inhibitors. This heterocyclic system can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent inhibition. The strategic functionalization of this core, facilitated by starting materials like this compound, allows for the optimization of interactions with other regions of the ATP-binding site, thereby enhancing inhibitor potency and selectivity.
Synthesis of Pyrazolo[3,4-b]pyrazine Kinase Inhibitors
The synthesis of pyrazolo[3,4-b]pyrazine kinase inhibitors from this compound can be achieved through a multi-step process. A key transformation is the Sonogashira cross-coupling reaction, which couples the terminal alkyne of this compound with an appropriate aryl or heteroaryl halide.[3][4] The resulting intermediate can then undergo further reactions to construct the final pyrazolo[3,4-b]pyrazine core.
A general synthetic workflow is outlined below:
Caption: General synthetic workflow for pyrazolo[3,4-b]pyrazine kinase inhibitors.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a substituted aryl iodide.
Materials:
-
This compound
-
Substituted aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the substituted aryl iodide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and triethylamine (3.0 eq) to the flask.
-
Stir the reaction mixture at room temperature for 15 minutes and then heat to 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired coupled product.
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyrazine Derivative
This protocol outlines the cyclization of a suitable precursor to form the pyrazolo[3,4-b]pyrazine core. The specific precursor would be synthesized from the product of Protocol 1 through additional steps not detailed here.
Materials:
-
Appropriately functionalized pyrazine intermediate (e.g., a 2-amino-3-(arylethynyl)pyrazine derivative with a suitable leaving group or reactive site)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the pyrazine intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazolo[3,4-b]pyrazine kinase inhibitor.
Data Presentation
The inhibitory activity of kinase inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes representative IC₅₀ values for pyrazolo[3,4-b]pyrazine and related pyrazine-based kinase inhibitors against various kinases. It is important to note that these are examples and the specific activity of inhibitors derived from this compound will depend on the final structure.
| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-b]pyrazine Derivative | Spleen Tyrosine Kinase (Syk) | Varies | [5] |
| Pyrazolopyrimidine Derivative | c-Src | 60,400 | [2] |
| Pyrazolopyrimidine Derivative | Btk | 90,500 | [2] |
| Pyrazolopyrimidine Derivative | Lck | 110,000 | [2] |
Signaling Pathway
Many kinase inhibitors derived from pyrazine-based scaffolds target kinases involved in cell proliferation and survival pathways, such as the Receptor Tyrosine Kinase (RTK) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
This diagram illustrates how growth factors activate RTKs, leading to downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately promoting cell proliferation, survival, and angiogenesis.[6] Pyrazolo[3,4-b]pyrazine-based kinase inhibitors can block this signaling by inhibiting the kinase activity of RTKs.
Conclusion
This compound is a strategic starting material for the synthesis of a diverse range of pyrazolo[3,4-b]pyrazine-based kinase inhibitors. The protocols and data presented here provide a foundational guide for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors for therapeutic applications. Further optimization of the synthetic routes and extensive structure-activity relationship (SAR) studies are essential for the development of potent and selective clinical candidates.
References
- 1. news-medical.net [news-medical.net]
- 2. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethynylpyrazin-2-amine as a Fragment for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent and selective drug candidates. The pyrazine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have been successfully developed as inhibitors for a variety of targets, particularly protein kinases. The aminopyrazine moiety is a well-established "hinge-binder," capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.
This document provides detailed application notes and protocols for the use of 3-Ethynylpyrazin-2-amine , a novel fragment that combines the established hinge-binding capabilities of the aminopyrazine core with a reactive ethynyl group. The ethynyl moiety provides a valuable vector for fragment evolution, allowing for the facile introduction of a wide range of substituents through well-established chemistries such as the Sonogashira coupling. This fragment holds significant promise for the discovery of novel inhibitors targeting a range of protein kinases and other ATP-binding proteins.
While direct experimental data for this compound is not yet extensively published, this document provides a comprehensive guide based on the known properties of analogous compounds and established FBDD methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its application in fragment screening and subsequent hit-to-lead development.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | ChemBK[1] |
| Molecular Weight | 119.12 g/mol | ChemBK[1] |
| Boiling Point | 291°C at 760 mmHg | ChemBK[1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | ChemBK[1] |
Synthesis Protocol
A plausible synthetic route for this compound, based on known methodologies for related pyrazine derivatives, is outlined below. This protocol involves a Sonogashira coupling of a protected ethyne to a halogenated aminopyrazine, followed by deprotection.
Workflow for the Synthesis of this compound
References
Application Notes and Protocols for the Synthesis of Substituted Pyrazines from 3-Ethynylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine derivatives are a critical class of N-heterocyclic compounds that are extensively utilized in medicinal chemistry due to their wide range of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2][3] The starting material, 3-ethynylpyrazin-2-amine, is a versatile building block for the synthesis of a diverse library of substituted pyrazines. The presence of both an amino group and a terminal alkyne allows for selective functionalization, making it an attractive scaffold for drug discovery and development.
This document provides detailed protocols for the synthesis of substituted pyrazines from this compound via two powerful cross-coupling reactions: the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Additionally, we present data on the application of these synthesized compounds, particularly as kinase inhibitors, and visualize a key signaling pathway they may modulate.
Synthesis of Substituted Pyrazines
The terminal alkyne of this compound is the primary site for diversification. The two main strategies for its functionalization are the Sonogashira coupling for the formation of carbon-carbon bonds and the CuAAC reaction for the synthesis of 1,2,3-triazoles.
Sonogashira Coupling: Synthesis of 3-(Arylalkynyl)pyrazin-2-amines
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[4] This reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position of the pyrazine ring.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq.), and copper(I) iodide (0.1 eq.).
-
Add anhydrous, degassed solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine, 2.0 eq.).
-
Add this compound (1.2 eq.) to the mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(arylalkynyl)pyrazin-2-amine.
Table 1: Examples of Sonogashira Coupling with this compound Derivatives
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-6-chloropyrazin-2-amine (TMS-protected alkyne) | PdCl₂(dppf)₂, CuI | NEt₃ | THF | RT | 12 | 85 | [5] |
| 2 | Iodobenzene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 3 | 96 | [6] |
| 3 | 4-Iodoaniline | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 80 | 6 | 92 | [7] |
| 4 | 1-Bromo-4-nitrobenzene | Pd/C, CuI | K₂CO₃ | H₂O/EtOH | 100 | 24 | 88 | [8] |
| 5 | 2-Bromopyridine | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 60 | 18 | 90 | [6][8] |
Note: The table includes data from reactions with similar substrates to provide a representative scope of conditions and yields.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 3-(1,2,3-Triazol-4-yl)pyrazin-2-amines
The CuAAC reaction is a highly reliable and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[9] This reaction is a prime example of "click chemistry" due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[10]
Experimental Protocol: General Procedure for CuAAC Reaction
-
In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.1 eq.) in water.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the product by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or flash column chromatography if necessary.
Table 2: Examples of CuAAC Reactions with Terminal Alkynes and Organic Azides
| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl azide | CuSO₄·5H₂O, Na-Ascorbate | t-BuOH/H₂O | RT | 1 | 95 | [11] |
| 2 | 1-Ethynyl-4-fluorobenzene | 1-Azido-4-methylbenzene | CuI | DMF | RT | 12 | 91 | [9] |
| 3 | Propargyl alcohol | Phenyl azide | Cu(OAc)₂ | Neat | RT | 2 | 98 | [10] |
| 4 | 1-Octyne | 1-Azido-3-phenylpropane | CuI, DIPEA | CH₂Cl₂ | RT | 24 | 89 | [9] |
| 5 | 4-Ethynylanisole | 2-Azido-1-phenylethane | CuSO₄·5H₂O, Na-Ascorbate | t-BuOH/H₂O | RT | 6 | 93 | [11] |
Note: This table provides representative examples of CuAAC reactions to illustrate the general conditions and high yields achievable.
Application in Drug Discovery: Kinase Inhibition
Substituted pyrazines are prominent scaffolds in the development of kinase inhibitors.[1][2] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site.[3] The substituents introduced via Sonogashira coupling or CuAAC can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Many pyrazine-based drugs target key signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K-Akt-mTOR and MAPK pathways.[12] For instance, spleen tyrosine kinase (Syk) is a crucial mediator in the signaling of immune receptors, and its inhibition by pyrazine-based compounds has therapeutic potential in autoimmune diseases and hematological malignancies.[13]
Table 3: Kinase Inhibitory Activity of Selected Pyrazine Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Cellular Activity | Reference |
| Pyrazino[2,3-b]pyrazines | mTOR | - | Inhibition of Akt phosphorylation | [14] |
| Imidazo[1,2-a]pyrazines | DDR1/DDR2 | 9.4 / 20.4 | Anti-inflammatory effects | [15] |
| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | <10 | Abrogation of G2 checkpoint | [16] |
| Pyrazine-based compounds | Syk | 30 (Ki) | Blocks FcR and BCR signaling | [13] |
| Pyridazine-based compounds | ALK5 | 1 - 100 | Inhibition of TGF-β signaling | [17] |
Note: This table showcases the potential of pyrazine and related diazine scaffolds as potent kinase inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of diverse libraries of substituted pyrazines. The Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition reactions provide efficient and robust methods for the derivatization of its ethynyl group. The resulting substituted pyrazines have demonstrated significant potential in drug discovery, particularly as kinase inhibitors targeting critical cellular signaling pathways. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis and application of these promising compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with 3-Ethynylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of 3-Ethynylpyrazin-2-amine to biomolecules. This document is intended for researchers in academia and industry engaged in the development of novel bioconjugates for applications in drug delivery, diagnostics, and fundamental biological research.
Introduction
This compound is a versatile building block for bioconjugation, featuring a terminal alkyne group that can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1] The pyrazine moiety is a common scaffold in medicinal chemistry, and the presence of a primary amine offers potential for further functionalization or can influence the physicochemical properties of the resulting bioconjugate.
The CuAAC reaction is characterized by its high efficiency, specificity, and biocompatibility, allowing for the covalent ligation of this compound to azide-modified biomolecules such as proteins, peptides, nucleic acids, and small molecule probes in aqueous environments.[1][2] This protocol will focus on the practical aspects of performing CuAAC reactions with this compound, including reagent preparation, reaction setup, and considerations for optimizing conjugation efficiency.
Physicochemical Properties of this compound
A clear understanding of the properties of this compound is crucial for its effective use in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃ | [3] |
| Molar Mass | 119.12 g/mol | [3] |
| Boiling Point | 291°C at 760 mmHg | [3] |
| Storage Condition | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |
| Sensitivity | Irritant | [3] |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The CuAAC reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.[4]
Reaction Scheme
Caption: General scheme of the CuAAC reaction.
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of this compound to an Azide-Modified Protein
This protocol provides a starting point for the conjugation of this compound to a protein that has been previously functionalized with azide groups.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Protein labeling buffer (e.g., 1.5x PBS containing aminoguanidine)[2]
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (to a final concentration of 1-10 mg/mL).
-
Protein labeling buffer.
-
-
Prepare this compound solution: Dissolve this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Add this compound: Add the desired molar excess of the this compound stock solution to the protein solution. Vortex briefly to mix. Note: The optimal excess will need to be determined empirically but a 10-50 fold molar excess is a good starting point.
-
Prepare the catalyst premix: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used.[4] Let the mixture stand for 1-2 minutes.
-
Add the catalyst: Add the CuSO₄/THPTA premix to the protein-alkyne mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. Vortex briefly to mix.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight) to minimize potential protein degradation.
-
Purification: Purify the bioconjugate from excess reagents using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.
Protocol 2: Quantification of Conjugation Efficiency using a Fluorogenic Azide
To optimize the reaction conditions for your specific biomolecule, it is recommended to first perform a small-scale reaction with a fluorogenic azide. This allows for a rapid assessment of the conjugation efficiency.
Materials:
-
This compound
-
Fluorogenic azide (e.g., a coumarin- or fluorescein-based azide)
-
All other reagents as listed in Protocol 1
-
Fluorometer or plate reader
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the azide-modified biomolecule with a known concentration of the fluorogenic azide.
-
After the desired reaction time, dilute the reaction mixture in a suitable buffer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorogenic azide.
-
A control reaction without this compound should be run in parallel to determine the background fluorescence.
-
The increase in fluorescence is proportional to the amount of triazole product formed, allowing for the calculation of the reaction yield.
Quantitative Data Summary
The following table provides representative data for typical CuAAC reactions. Note that these are generalized values and the optimal conditions for this compound may vary.
| Parameter | Typical Range | Notes |
| This compound Concentration | 10-100 µM | Higher concentrations can increase reaction rate. |
| Azide-Biomolecule Concentration | 1-20 µM | Dependent on the specific biomolecule. |
| CuSO₄ Concentration | 50-250 µM | Higher concentrations can lead to protein precipitation. |
| THPTA:CuSO₄ Ratio | 5:1 | Helps to stabilize Cu(I) and protect the biomolecule. |
| Sodium Ascorbate Concentration | 1-5 mM | A significant excess is used to maintain a reducing environment. |
| Reaction Time | 30 min - 4 hours | Can be extended at lower temperatures. |
| Typical Yield | >80% | Highly dependent on the specific reactants and conditions. |
Important Considerations
-
Role of the Amine Group: The primary amine on the pyrazine ring of this compound could potentially coordinate with the copper catalyst, which may influence the reaction kinetics.[5] It is advisable to start with the recommended ligand concentrations to minimize such effects.
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxidation. While the use of sodium ascorbate helps to maintain the reduced state, it is good practice to degas the reaction buffer and work with freshly prepared solutions.
-
Biomolecule Stability: Ensure that the chosen reaction conditions (pH, temperature, reagent concentrations) are compatible with the stability of your biomolecule. The inclusion of aminoguanidine in the buffer can help prevent side reactions with certain amino acid residues.[2]
-
Purification: Thorough removal of the copper catalyst and other small molecule reagents is crucial for downstream applications, especially in cellular studies, as copper can be toxic to cells.
Visualizations
Experimental Workflow for Protein Bioconjugation
Caption: Workflow for protein bioconjugation.
Hypothetical Signaling Pathway Application
This diagram illustrates a hypothetical application of a this compound bioconjugate in targeted drug delivery, where the pyrazine-containing conjugate is designed to interact with a specific cellular pathway.
Caption: Targeted drug delivery pathway.
References
Application Notes and Protocols for 3-Ethynylpyrazin-2-amine as a Putative Chemical Probe for Biological Studies
Disclaimer: To date, no specific biological studies or applications have been published for 3-ethynylpyrazin-2-amine as a chemical probe. The following application notes and protocols are based on the published data of a closely related analog, an alkynylpyrimidine-based covalent inhibitor, which targets NF-κB Inducing Kinase (NIK).[1] This document is intended to serve as a guide for researchers interested in exploring the potential of this compound as a similar chemical probe.
Introduction
This compound is a heterocyclic compound featuring a pyrazine ring, an amino group, and a reactive ethynyl moiety. The presence of the electron-withdrawing pyrazine ring system is expected to activate the ethynyl group, rendering it susceptible to nucleophilic attack from amino acid residues within proteins. This characteristic makes this compound a potential candidate for use as a covalent chemical probe in biological systems. Covalent probes are valuable tools in chemical biology for identifying and characterizing protein targets, elucidating enzymatic mechanisms, and developing novel therapeutics.
The structural similarity to known alkynylpyrimidine-based covalent inhibitors suggests that this compound could function as an irreversible inhibitor of kinases or other enzymes that possess a suitably positioned nucleophilic residue, such as a cysteine, in their active site.[1] The pyrazine core can provide a scaffold for specific non-covalent interactions, while the ethynyl group can form a stable covalent bond with the target protein.
Potential Applications
-
Covalent Inhibitor of Kinases: Based on its structural features, this compound could be investigated as a covalent inhibitor of protein kinases. Many kinases have a conserved cysteine residue in or near the ATP-binding pocket that can be targeted by electrophilic warheads like the ethynyl group.
-
Activity-Based Protein Profiling (ABPP): If functionalized with a reporter tag (e.g., biotin or a fluorophore), this compound could be used as an activity-based probe to identify novel protein targets in complex biological samples.
-
Fragment-Based Drug Discovery: The core this compound scaffold can serve as a starting point for the development of more potent and selective covalent inhibitors through fragment-based screening and subsequent chemical elaboration.
Data Presentation
As no quantitative data for this compound is available, the following table summarizes the key data for the analogous alkynylpyrimidine-based covalent inhibitor of NF-κB Inducing Kinase (NIK), which will be referred to as Analog-1 .[1]
| Parameter | Value for Analog-1 | Reference |
| Target | NF-κB Inducing Kinase (NIK) | [1] |
| Targeted Residue | Cysteine 444 (Cys444) | [1] |
| Mechanism of Action | Covalent modification of the target cysteine | [1] |
| In vitro Potency (IC50) | ~100 nM (Biochemical assay) | [1] |
| Cellular Potency | Weak antiproliferative effect in relevant lines | [1] |
Experimental Protocols
The following are detailed experimental protocols adapted from the study of the analogous alkynylpyrimidine-based covalent inhibitor.[1] These protocols can serve as a starting point for the evaluation of this compound as a chemical probe.
Protocol 1: Synthesis of this compound
This is a generalized synthetic scheme.
Materials:
-
2-Amino-3-halopyrazine (e.g., 2-amino-3-bromopyrazine)
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., anhydrous tetrahydrofuran)
-
Tetrabutylammonium fluoride (TBAF)
Procedure:
-
Sonogashira Coupling: To a solution of 2-amino-3-halopyrazine in anhydrous solvent, add ethynyltrimethylsilane, the palladium catalyst, CuI, and the base.
-
Degas the reaction mixture and stir under an inert atmosphere (e.g., argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting trimethylsilyl-protected intermediate by column chromatography.
-
Desilylation: Dissolve the purified intermediate in a suitable solvent and treat with TBAF to remove the trimethylsilyl protecting group.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup and purify the final product, this compound, by column chromatography.
-
Confirm the structure and purity of the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound against a target kinase in a biochemical assay.
Materials:
-
Recombinant target kinase (e.g., NIK)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the kinase, the substrate, and the kinase assay buffer.
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Protocol 3: Mass Spectrometry Analysis of Covalent Adduct Formation
This protocol is to confirm the covalent binding of this compound to the target protein.
Materials:
-
Recombinant target protein
-
This compound
-
Incubation buffer
-
LC-MS system
Procedure:
-
Incubate the recombinant target protein with an excess of this compound in the incubation buffer for a set time (e.g., 2 hours) at a controlled temperature.
-
As a control, incubate the protein with DMSO alone.
-
Desalt the protein samples to remove unbound compound.
-
Analyze the intact protein samples by LC-MS to determine the molecular weight of the protein.
-
A mass shift corresponding to the molecular weight of this compound (119.12 Da) in the treated sample compared to the control would confirm covalent adduct formation.
-
To identify the specific site of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).
Protocol 4: Cellular Target Engagement Assay
This protocol can be used to assess the ability of this compound to engage its target in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer
-
Activity-based probe with a reporter tag that also targets the same residue
-
SDS-PAGE and Western blotting reagents
-
Fluorescence scanner or appropriate imaging system
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specific duration. Include a DMSO vehicle control.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Treat the cell lysates with the tagged activity-based probe. This probe will bind to the target protein that has not been engaged by this compound.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence scanner. A decrease in the fluorescent signal in the lanes corresponding to cells treated with this compound indicates target engagement.
Visualizations
Below are diagrams illustrating the conceptual workflows and pathways relevant to the use of an ethynyl-based chemical probe.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Ethynylpyrazin-2-amine
Introduction: The Strategic Importance of 2-Amino-3-(arylethynyl)pyrazines in Drug Discovery
The pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and antivirals.[1][2] The introduction of an arylethynyl moiety at the 3-position of a 2-aminopyrazine scaffold via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, unlocks a vast chemical space for the development of novel drug candidates.[1][3] This modification allows for the precise tuning of electronic and steric properties, which can significantly impact a compound's binding affinity and selectivity for biological targets.[4] Notably, substituted aminopyrazines have been identified as key pharmacophores in a variety of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[1][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 3-ethynylpyrazin-2-amine with a variety of aryl halides, enabling the synthesis of a diverse library of 2-amino-3-(arylethynyl)pyrazine derivatives.
Understanding the Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6] Understanding the catalytic cycles is paramount for troubleshooting and optimizing the reaction.
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
The Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is believed to increase the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.
While the copper-cocatalyzed version is the most common, copper-free Sonogashira protocols have also been developed to avoid potential issues with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8]
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. cetjournal.it [cetjournal.it]
Protecting Group Strategies for 3-Ethynylpyrazin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 3-ethynylpyrazin-2-amine. This versatile building block is of significant interest in medicinal chemistry, and the effective protection of its reactive amino and ethynyl functionalities is crucial for successful synthetic outcomes, particularly in cross-coupling reactions like the Sonogashira coupling.
Introduction
This compound possesses two key functional groups that often require protection to avoid unwanted side reactions during chemical transformations. The primary amino group is nucleophilic and can react with various electrophiles, while the terminal alkyne is acidic and can undergo reactions with bases or participate in undesired coupling processes. The selection of an appropriate protecting group strategy, including orthogonal protection, is therefore paramount for the successful elaboration of this molecular scaffold. This guide outlines strategies for the individual and selective protection of the amino and ethynyl groups.
Protecting the Amino Group
The 2-amino group on the pyrazine ring can be effectively protected as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is widely used due to its ease of installation, stability under a range of reaction conditions, and straightforward removal under acidic conditions.[1][2][3]
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (3-ethynylpyrazin-2-yl)carbamate.
| Parameter | Value | Reference |
| Reactants | This compound, Boc₂O, Et₃N | [1] |
| Solvent | DCM or THF | [4] |
| Reaction Time | 2-4 hours | General Knowledge |
| Temperature | Room Temperature | [1] |
| Typical Yield | 90-98% |
Protocol 2: Deprotection of Boc-protected this compound
This protocol outlines the removal of the Boc protecting group to regenerate the free amine.
Materials:
-
tert-Butyl (3-ethynylpyrazin-2-yl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Alternatively, dissolve the protected compound in 4M HCl in 1,4-dioxane and stir at room temperature for 1-2 hours.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
| Parameter | Value | Reference |
| Reagents | TFA/DCM or 4M HCl in dioxane | [1][3][5] |
| Reaction Time | 1-2 hours | [1] |
| Temperature | 0 °C to Room Temperature | [5] |
| Typical Yield | >95% | General Knowledge |
Protecting the Ethynyl Group
The terminal alkyne can be protected with a trialkylsilyl group, most commonly trimethylsilyl (TMS). This prevents its participation in unwanted reactions and is particularly useful when performing reactions at other parts of the molecule.
Protocol 3: TMS Protection of this compound
This protocol describes the silylation of the terminal alkyne.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or similar strong base
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C.
-
Add chlorotrimethylsilane (1.2 eq) and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-((trimethylsilyl)ethynyl)pyrazin-2-amine.
| Parameter | Value | Reference |
| Reagents | n-BuLi, TMSCl | [6] |
| Solvent | Anhydrous THF | General Knowledge |
| Reaction Time | 1.5-2.5 hours | General Knowledge |
| Temperature | -78 °C to Room Temperature | General Knowledge |
| Typical Yield | 85-95% | General Knowledge |
Protocol 4: Deprotection of TMS-protected this compound
This protocol describes the removal of the TMS group to regenerate the terminal alkyne.
Materials:
-
3-((trimethylsilyl)ethynyl)pyrazin-2-amine
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF) or Potassium carbonate (K₂CO₃) in methanol
-
Tetrahydrofuran (THF) or Methanol
-
Water
Procedure (using TBAF):
-
Dissolve the TMS-protected compound (1.0 eq) in THF.
-
Add TBAF (1.1 eq, 1M solution in THF) at room temperature.
-
Stir for 30-60 minutes and monitor by TLC.
-
Upon completion, quench with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Procedure (using K₂CO₃/MeOH):
-
Dissolve the TMS-protected compound (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq).
-
Stir at room temperature for 1-3 hours.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
| Parameter | TBAF Method | K₂CO₃/MeOH Method | Reference |
| Reagents | TBAF in THF | K₂CO₃ in Methanol | |
| Reaction Time | 30-60 minutes | 1-3 hours | |
| Temperature | Room Temperature | Room Temperature | |
| Typical Yield | >95% | >95% | General Knowledge |
Orthogonal Protecting Group Strategy
For sequential modifications of this compound, an orthogonal protecting group strategy is essential. This allows for the selective deprotection of one group while the other remains protected. The Boc group for the amine and the TMS group for the alkyne are an excellent orthogonal pair. The Boc group is acid-labile, while the TMS group is fluoride-labile.
This strategy is particularly valuable for reactions such as the Sonogashira coupling, where a protected amine is often desired. A patent describing the synthesis of ATR inhibitors outlines a relevant sequence where a dibromopyrazin-amine is first subjected to a Sonogashira coupling with TMS-acetylene, followed by Boc protection of the amino group.[6]
Visualizing the Workflow
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. US10822331B2 - Processes for preparing ATR inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-up Synthesis of 3-Ethynylpyrazin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylpyrazin-2-amine and its derivatives are a class of heterocyclic compounds with significant potential in drug discovery and development. Their structural motif is prevalent in a variety of biologically active molecules, particularly as kinase inhibitors for therapeutic applications in oncology. The pyrazine core, an isostere of purine, can effectively mimic the hinge-binding interactions within the ATP-binding site of various kinases. The ethynyl group provides a rigid linker for further functionalization and can be crucial for binding to the target protein.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound derivatives, focusing on the Sonogashira cross-coupling reaction. It also outlines their potential application as kinase inhibitors, including a plausible signaling pathway and a typical experimental workflow for their evaluation.
Synthetic Approach: Scale-up of Sonogashira Coupling
The key transformation for the synthesis of this compound derivatives is the palladium- and copper-catalyzed Sonogashira cross-coupling of a halogenated pyrazin-2-amine with a terminal alkyne. For a scalable and cost-effective synthesis, 3-chloro- or 3-bromopyrazin-2-amine are suitable starting materials. To introduce the ethynyl group, a protected alkyne such as ethynyltrimethylsilane is often used, followed by a deprotection step.
Scheme 1: General Synthetic Route
Caption: General synthetic route for this compound and its derivatives.
Data Presentation
Table 1: Comparison of Laboratory-Scale vs. Proposed Scale-up Sonogashira Coupling Conditions
| Parameter | Laboratory-Scale Synthesis | Proposed Kilogram-Scale Synthesis | Reference / Rationale |
| Starting Material | 3-Bromo-2-aminopyrazine (1-10 g) | 3-Chloro-2-aminopyrazine (1-5 kg) | Chloro-derivative is often more cost-effective for large-scale synthesis. |
| Alkyne Source | Ethynyltrimethylsilane (1.2-1.5 eq) | Ethynyltrimethylsilane (1.1-1.3 eq) | Reduced excess of reagent to improve process economy and reduce downstream purification challenges. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ with a phosphine ligand (e.g., XPhos) (0.1-0.5 mol%) | Lower catalyst loading is crucial for cost and metal impurity reduction. Modern ligands can improve efficiency. |
| Copper Co-catalyst | CuI (4-10 mol%) | CuI (0.2-1.0 mol%) | Minimizing copper is important for safety and to avoid potential issues in the final API. |
| Base | Triethylamine (as solvent or co-solvent) | K₂CO₃ or DIPA (Diisopropylamine) (2-3 eq) | Inorganic bases can be more cost-effective and easier to handle on a large scale. DIPA is also a common choice. |
| Solvent | THF or DMF | Toluene or 2-MeTHF | Solvents with higher boiling points and better safety profiles are preferred for scale-up. They also facilitate water removal. |
| Temperature | 60-80 °C | 70-90 °C (with controlled addition) | Higher temperature might be needed to drive the reaction with the less reactive chloride. Careful temperature control is critical for safety.[1] |
| Reaction Time | 12-24 hours | 8-16 hours | Optimized conditions and higher temperatures can lead to shorter cycle times. |
| Typical Yield | 70-90% | 80-95% (optimized process) | A well-optimized and controlled process can lead to higher yields on a larger scale. |
| Purification | Column Chromatography | Crystallization / Recrystallization | Chromatography is generally not feasible for kilogram-scale purification. Crystallization is the preferred method for API purification.[] |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine
Safety Precautions: This reaction is exothermic and should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent catalyst deactivation and side reactions.
Equipment:
-
Jacketed glass reactor (100 L) with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled addition of reagents.
-
Filtration unit (e.g., Nutsche filter).
-
Drying oven.
Reagents:
-
3-Chloropyrazin-2-amine (1.0 kg, 7.72 mol)
-
Ethynyltrimethylsilane (1.0 kg, 10.18 mol, 1.3 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 8.7 g, 0.039 mol, 0.5 mol%)
-
XPhos (37.0 g, 0.078 mol, 1.0 mol%)
-
Copper(I) iodide (CuI, 14.7 g, 0.077 mol, 1.0 mol%)
-
Diisopropylamine (DIPA, 2.34 kg, 23.16 mol, 3.0 eq)
-
Toluene (30 L)
Procedure:
-
Catalyst Premixing: To the inerted reactor, add toluene (5 L), Pd(OAc)₂, and XPhos. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: Add 3-chloropyrazin-2-amine, CuI, and the remaining toluene (25 L) to the reactor. Stir the suspension to ensure good mixing.
-
Reagent Addition: Add DIPA to the reactor. Begin heating the mixture to 70 °C. Once the temperature is stable, start the controlled addition of ethynyltrimethylsilane over 2-3 hours, maintaining the internal temperature below 80 °C. The exothermic nature of the reaction requires careful monitoring and control of the addition rate.[1]
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel or a vessel equipped for phase separation. Wash the organic layer sequentially with 1 M aqueous ammonium chloride solution (2 x 10 L) and brine (10 L).
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Deprotection and Purification of this compound
Reagents:
-
Crude 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine (from the previous step)
-
Methanol (15 L)
-
Potassium carbonate (K₂CO₃, 1.28 kg, 9.26 mol, 1.2 eq)
-
Ethyl acetate (for recrystallization)
-
Hexanes (for recrystallization)
Procedure:
-
Deprotection: Dissolve the crude product in methanol in a suitable reactor. Add potassium carbonate and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until the silyl-protected starting material is no longer observed.
-
Isolation of Crude Product: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes as an anti-solvent until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to afford pure this compound.
-
Application as Kinase Inhibitors
This compound derivatives are promising candidates for the development of kinase inhibitors. The pyrazine ring can form key hydrogen bonds with the hinge region of the kinase active site, while the ethynyl moiety can be further elaborated to target other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
Potential Signaling Pathway: EGFR/PI3K/AKT/mTOR
The EGFR/PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[][3] Small molecule inhibitors targeting kinases within this pathway, such as EGFR, PI3K, AKT, and mTOR, have shown significant therapeutic potential.[4] Given the structural similarities of pyrazine-based compounds to known kinase inhibitors, it is plausible that this compound derivatives could target one or more kinases in this pathway.
References
- 1. Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. "Design of API Solid States in Crystallization Processes" by Weizhong Gong [ir.lib.uwo.ca]
Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors from 3-Ethynylpyrazin-2-amine Libraries
Abstract
The 3-ethynylpyrazin-2-amine scaffold represents a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for the development of targeted therapeutics. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and validate novel inhibitors from a this compound-based chemical library. We detail an end-to-end workflow, from primary biochemical screening and secondary cell-based validation to a robust hit triage cascade, emphasizing the scientific rationale behind each step to ensure the generation of high-quality, actionable data.
Introduction: The Rationale for Targeting Kinases with Pyrazine Scaffolds
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them one of the most important target families in drug discovery.[1] The pyrazine ring, a core component of the this compound scaffold, is a bioisostere of purine and serves as an effective "hinge-binding" motif, anchoring small molecules into the ATP-binding site of many kinases.[2][3] The strategic incorporation of an ethynyl group provides a versatile synthetic handle for library diversification and can potentially engage in covalent interactions with specific residues within the target's active site, offering a path to increased potency and selectivity.
This guide outlines a screening campaign against a hypothetical serine/threonine kinase, "Target Kinase X" (TKX), implicated in an oncogenic pathway. The objective is to identify potent, selective, and cell-permeable inhibitors derived from a custom this compound library.
The High-Throughput Screening Cascade: A Multi-Tiered Approach
A successful HTS campaign is not a single experiment but a structured cascade designed to efficiently filter a large library down to a small number of well-validated hits.[4] This process minimizes wasted resources by eliminating false positives and promiscuous compounds early.[5] Our workflow is designed as a self-validating system, incorporating orthogonal assays and counter-screens at each stage.
Figure 1: The HTS cascade for identifying TKX inhibitors.
Phase 1: Primary Biochemical Screening
The initial goal is to rapidly and cost-effectively identify all potential "hits" from the library. We employ a robust, luminescence-based biochemical assay that measures the universal product of kinase reactions: Adenosine Diphosphate (ADP).[6]
Assay Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a homogeneous, two-step luminescent assay that quantifies kinase activity by measuring ADP production.
-
Kinase Reaction: TKX, its substrate, and ATP are incubated with the library compounds. Active TKX converts ATP to ADP. Inhibitors block this conversion.
-
ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP back to ATP, which drives a luciferase reaction, producing light directly proportional to the amount of ADP formed.
Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Protocol: Primary HTS of this compound Library
Materials:
-
Assay Plate: 384-well, solid white, low-volume (e.g., Corning #3572).
-
Compound Plates: 384-well plates with this compound library compounds dissolved in 100% DMSO.
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega), TKX enzyme, kinase substrate peptide, ATP, DTT, Kinase Buffer.
-
Controls: Staurosporine (positive control inhibitor), 100% DMSO (negative/vehicle control).
Procedure:
-
Compound Transfer: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 20 nL of library compounds from the compound plates to the assay plates. This results in a final screening concentration of 10 µM in a 20 µL assay volume.
-
Enzyme/Substrate Addition: Prepare a 2X TKX enzyme/substrate mix in kinase buffer. Dispense 10 µL into each well of the assay plate.
-
Initiate Reaction: Prepare a 2X ATP solution in kinase buffer. Dispense 10 µL to each well to start the reaction.
-
Incubation: Seal the plates and incubate for 60 minutes at room temperature.
-
First Detection Step: Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to develop the luminescent signal.
-
Data Acquisition: Read luminescence on a compatible plate reader (e.g., PerkinElmer EnVision).
Data Analysis and Hit Selection
Robust data analysis is crucial for the reliable identification of hits.[7]
Quality Control
Assay performance is evaluated on a per-plate basis using the Z'-factor, a statistical measure of assay robustness.[8]
-
Z'-Factor Calculation:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> Z′=1−∣μpos−μneg∣3(σpos+σneg)-
Where
is the standard deviation andσ is the mean of the positive (Staurosporine) and negative (DMSO) controls.μ
-
-
Acceptance Criteria: A Z'-factor ≥ 0.5 indicates an excellent assay suitable for HTS.
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent separation between controls |
| Signal-to-Background | 12.5 | Wide dynamic range |
| CV% (Controls) | < 5% | High precision and reproducibility |
| Table 1: Typical Assay Performance Metrics for the TKX ADP-Glo™ Screen. |
Hit Identification
The activity of each compound is calculated as percent inhibition relative to the on-plate controls:
-
Percent Inhibition Calculation:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> {cpd}}{\text{Signal}{neg} - \text{Signal}_{pos}}%Inhibition=100×Signalneg−SignalposSignalneg−Signalcpd -
Hit Threshold: Compounds exhibiting >50% inhibition are selected as primary hits for further validation. Typically, hit rates for HTS campaigns are low, often below 1%.[9]
Phase 2: Hit Confirmation and Potency Determination
Primary hits must be confirmed to rule out artifacts from the initial screen.[4][5]
-
Compound Re-sourcing: All primary hits are sourced as fresh, dry powders to verify their identity and purity via LC-MS analysis.
-
Confirmation Screen: The confirmed compounds are re-tested in the primary ADP-Glo™ assay at the same 10 µM concentration. Only compounds that again show >50% inhibition are moved forward.
-
Potency Determination (IC₅₀): Confirmed hits are tested in a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM) to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of compound potency.
| Hit ID | Primary Screen (% Inh) | IC₅₀ (nM) | Scaffold Sub-type |
| EP-0012 | 88% | 75 | N-phenyl substituted |
| EP-0451 | 92% | 32 | N-benzyl substituted |
| EP-1109 | 76% | 210 | N-alkyl substituted |
| Table 2: Example Data for Confirmed Hits after Potency Determination. |
Phase 3: Secondary Screening & Triage
At this stage, the focus shifts from potency to selectivity and establishing a cellular mechanism of action.
Protocol: Cell-Based Target Engagement
To confirm that potent compounds are active in a more biologically relevant environment, we use a cell-based assay to measure cellular viability, which can be an indicator of on-target inhibition of an oncogenic kinase.[10][11]
Assay Principle (CellTiter-Glo®): This homogeneous luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[12] A decrease in ATP levels in cancer cells dependent on TKX signaling suggests on-target compound activity.
Procedure:
-
Cell Plating: Seed a human cancer cell line known to be dependent on TKX signaling into 384-well, white, clear-bottom tissue culture plates at a pre-optimized density (e.g., 3,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Treat cells with the confirmed hits across a 10-point dose-response curve.
-
Incubation: Incubate for 72 hours to allow for effects on cell proliferation and viability.
-
Signal Development: Add CellTiter-Glo® reagent directly to the wells, mix on an orbital shaker, and incubate for 10 minutes at room temperature.
-
Data Acquisition: Read luminescence on a plate reader. A decrease in signal indicates a loss of cell viability.
Hit Validation Cascade
The data from all assays are integrated to select the most promising compounds for lead optimization. This triage process is critical for eliminating problematic compounds.
Figure 3: Hit triage and validation decision cascade.
Conclusion
This application note provides a robust and logical framework for the high-throughput screening of this compound libraries to discover novel kinase inhibitors. By integrating a high-quality biochemical primary assay with essential secondary and counter-screens, this workflow is designed to efficiently identify potent, selective, and cell-active compounds. This structured approach maximizes the probability of discovering high-quality lead molecules suitable for entry into drug discovery and development pipelines.[13]
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Data Mining and Computational Modeling of High Throughput Screening Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increasing the delivery of next generation therapeutics from high throughput screening libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethynylpyrazin-2-amine and Pyrazine Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of pyrazine-containing compounds in the agrochemical industry. While direct applications of 3-ethynylpyrazin-2-amine in commercially significant agrochemicals are not widely documented in publicly available literature, the broader class of pyrazine and quinoxaline (a benzofused pyrazine) derivatives is integral to the development of a range of herbicides, with emerging roles as fungicides and insecticides.
This document details the synthetic protocols for key pyrazine-based herbicides, summarizes their biological activities, and illustrates their modes of action through signaling pathway diagrams.
Herbicidal Applications of Pyrazine Derivatives
Pyrazine and its fused-ring analogue, quinoxaline, are key structural motifs in several important classes of herbicides. These compounds exhibit diverse modes of action, from inhibiting photosynthesis to disrupting fatty acid synthesis in susceptible plants.
Bipyridyl Herbicides: The Case of Diquat
Diquat is a non-selective, fast-acting contact herbicide that causes desiccation and defoliation. It belongs to the bipyridyl class of herbicides, which are structurally related to pyrazine through the presence of nitrogen-containing heterocyclic rings.
| Compound | Target Weeds | Application Rate | Efficacy | Reference |
| Diquat Dibromide | Broadleaf weeds, Aquatic vegetation | 0.1 lb/acre | Rapid desiccation within hours | [1] |
The synthesis of diquat dibromide is a two-step process starting from pyridine.[1][2]
Step 1: Oxidative Coupling of Pyridine to 2,2'-Bipyridine
-
Reaction Setup: In a suitable reactor, heat Raney nickel catalyst.
-
Reagent Addition: Pass pyridine vapor over the heated catalyst to induce oxidative coupling.
-
Work-up and Purification: The resulting 2,2'-bipyridine is purified by distillation.
Step 2: Quaternization of 2,2'-Bipyridine with 1,2-Dibromoethane
-
Reaction Setup: Dissolve 2,2'-bipyridine in a suitable polar aprotic solvent such as anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add a stoichiometric excess of 1,2-dibromoethane (e.g., 1:10 to 1:12 molar ratio of 2,2'-bipyridine to 1,2-dibromoethane).[2]
-
Reaction Conditions: Heat the mixture to reflux at 110-130 °C for 15-20 hours. The diquat dibromide product will precipitate as a solid.[2]
-
Isolation and Purification: Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with cold acetonitrile or diethyl ether and dry in a vacuum oven. The crude product can be further purified by recrystallization from water.[2]
Diquat acts by intercepting electrons from the photosystem I (PSI) complex in the chloroplasts of plant cells. This disrupts the normal flow of electrons in the photosynthetic electron transport chain, leading to the generation of reactive oxygen species (ROS) that cause rapid cell membrane damage and plant death.[1][3][4]
Caption: Diquat diverts electrons from Photosystem I.
Quinoxaline Herbicides: ACCase Inhibitors
Quinoxaline derivatives, such as quizalofop-P-ethyl and propaquizafop, are selective post-emergence herbicides effective against grass weeds in broadleaf crops. They belong to the aryloxyphenoxypropionate ("fop") class of herbicides.
| Compound | Target Weeds | Application Rate | Efficacy (EC50) | Reference |
| Quizalofop-P-ethyl | Annual and perennial grasses | Varies by crop and weed | Highly effective, specific EC50 values are species-dependent. | [1] |
| Propaquizafop | Annual and perennial grasses | Varies by crop and weed | Highly effective, specific EC50 values are species-dependent. | [5] |
The synthesis of quizalofop-P-ethyl typically starts from 2,6-dichloroquinoxaline.[1]
Step 1: Synthesis of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline
-
Reaction Setup: In a reaction vessel, dissolve 2,6-dichloroquinoxaline and hydroquinone in a suitable solvent.
-
Reagent Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide, to the mixture while heating to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until completion.
-
Work-up and Isolation: After cooling, the product precipitates and can be isolated by filtration, washed, and dried.
Step 2: Synthesis of Quizalofop-P-ethyl
-
Reaction Setup: Dissolve the intermediate from Step 1 in a solvent like N,N-dimethylformamide (DMF).
-
Reagent Addition: Add potassium carbonate and (S)-(-)-p-toluenesulfonyl ethyl lactate.
-
Reaction Conditions: Heat the mixture to around 145 °C for several hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water and acidify to precipitate the product. The crude product is filtered, washed, and dried. Further purification can be achieved by recrystallization.
Quizalofop-P-ethyl and other "fop" herbicides inhibit the enzyme acetyl-CoA carboxylase (ACCase), which is a critical enzyme in the biosynthesis of fatty acids. By blocking this enzyme, these herbicides prevent the formation of lipids essential for cell membrane integrity and plant growth, leading to the death of susceptible grass species.[1]
Caption: Quizalofop-P-ethyl inhibits ACCase enzyme.
Fungicidal and Insecticidal Applications of Pyrazine Derivatives
Research into the fungicidal and insecticidal properties of pyrazine derivatives is an active area. While fewer commercial products exist compared to herbicides, several classes of pyrazine-containing compounds have shown promising activity.
Pyrazine Carboxamides as Potential Fungicides
Pyrazine carboxamides have been synthesized and evaluated for their antifungal activity. Some derivatives have shown efficacy against various fungal pathogens.[6]
| Compound Class | Target Fungi | Activity (MIC) | Reference |
| N-phenylpyrazine-2-carboxamides | Trichophyton mentagrophytes | MIC = 62.5 µmol/mL for N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | [7] |
| Pyrazole Carboxamides (SDHIs) | Valsa mali | EC50 = 1.77 mg/L for some derivatives | [8] |
A common method for synthesizing pyrazine carboxamides is the condensation of a pyrazine-2-carbonyl chloride with a substituted amine.[6]
-
Reaction Setup: Dissolve pyrazine-2-carbonyl chloride in a dry aprotic solvent like acetone.
-
Reagent Addition: Add this solution dropwise to a stirred solution of the desired substituted amine in dry pyridine at room temperature.
-
Reaction Completion: Stir for an additional 30 minutes after the addition is complete.
-
Work-up and Isolation: Pour the reaction mixture into cold water to precipitate the product. The solid is then filtered and can be recrystallized from aqueous ethanol.
Many carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This disrupts cellular respiration and energy production, leading to fungal death.[6][8]
Caption: Pyrazine carboxamides may inhibit SDH.
Quinoxaline Derivatives as Insecticides
Certain quinoxaline derivatives have demonstrated insecticidal properties. For instance, novel thiazolo[4,5-b]quinoxaline derivatives have been synthesized and shown to be effective against the cotton leafworm, Spodoptera litura.[9]
| Compound Class | Target Insect | Activity (LC50) | Reference |
| Thiazolo[4,5-b]quinoxalin-2(3H)-one derivatives | Spodoptera litura (2nd instar larvae) | LC50 = 141.02 mg L⁻¹ for the most active derivative after 5 days | [9] |
The synthesis of these complex heterocyclic systems often starts from commercially available 2,3-dichloroquinoxaline, which then undergoes a series of cyclization and substitution reactions to build the final thiazolo[4,5-b]quinoxaline scaffold.[9]
Due to the diverse and often not fully elucidated mechanisms of action for insecticidal quinoxalines, a detailed signaling pathway diagram is not provided. However, their activity often involves disruption of key physiological processes in the target insect.
Conclusion
While the direct role of this compound in agrochemical synthesis is not prominently established, the pyrazine and quinoxaline cores are of significant importance, particularly in the development of herbicides. The synthetic routes to major commercial herbicides like diquat and quizalofop-P-ethyl are well-understood and provide a basis for further derivatization and the development of new active ingredients. The exploration of pyrazine derivatives as fungicides and insecticides is a promising and expanding area of research, with the potential to deliver novel modes of action to combat resistance and protect crops. The protocols and data presented herein serve as a valuable resource for researchers in the field of agrochemical synthesis and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Propaquizafop (Ref: CGA 233380) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Quizalofop-P synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura : design, cha ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08096C [pubs.rsc.org]
Prospective Applications of 3-Ethynylpyrazin-2-amine in Materials Science: A Theoretical Framework
For researchers, scientists, and drug development professionals, 3-Ethynylpyrazin-2-amine emerges as a promising, yet underexplored, building block in the realm of advanced materials. Its unique molecular architecture, featuring a reactive ethynyl group for covalent bond formation and a nitrogen-rich pyrazine ring with a coordinating amine group, positions it as a versatile precursor for the synthesis of novel polymers and metal-organic frameworks (MOFs).
This document outlines prospective application notes and detailed theoretical protocols for the use of this compound in materials science. The proposed applications are based on the established reactivity of similar ethynyl- and pyrazine-containing molecules and are intended to serve as a foundational guide for future research and development. While direct experimental data for materials synthesized from this compound is not yet prevalent in published literature, the protocols provided herein are grounded in well-established synthetic methodologies. A related compound, 5-bromo-3-ethynylpyrazin-2-amine, has been successfully utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, demonstrating the viability of the ethynyl group for forming stable triazole linkages[1].
I. Application in Polymer Synthesis: High-Performance Triazole-Based Polymers
The presence of a terminal alkyne group in this compound makes it an ideal monomer for "click" polymerization reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it a powerful tool for the synthesis of well-defined polymers. The resulting poly(triazole)s incorporating the pyrazine-amine moiety are anticipated to exhibit high thermal stability, chemical resistance, and potential for post-synthetic modification.
Hypothetical Quantitative Data for a Triazole-Based Polymer
| Property | Hypothetical Value | Method of Analysis |
| Number Average Molecular Weight (Mn) | 25,000 - 45,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.2 - 1.5 | GPC |
| Glass Transition Temperature (Tg) | 180 - 220 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% weight loss) | > 350 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocol: Synthesis of a Linear Poly(triazole) via CuAAC Polymerization
This protocol describes the synthesis of a linear polymer by reacting this compound with a difunctional azide monomer, such as 1,4-diazidobutane.
Materials:
-
This compound (Monomer A)
-
1,4-Diazidobutane (Monomer B)
-
Copper(I) Bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Argon gas supply
Procedure:
-
In a Schlenk flask, dissolve equimolar amounts of this compound (e.g., 1 mmol, 119.12 mg) and 1,4-diazidobutane (e.g., 1 mmol, 140.15 mg) in 10 mL of anhydrous DMF under an argon atmosphere.
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (0.05 mmol, 7.17 mg) and PMDETA (0.05 mmol, 8.67 mg, 10.4 µL) in 1 mL of anhydrous DMF.
-
Degas the monomer solution by bubbling with argon for 15 minutes.
-
Inject the catalyst solution into the monomer solution with vigorous stirring.
-
Heat the reaction mixture to 70 °C and stir for 24 hours under an argon atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to 200 mL of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60 °C for 24 hours.
II. Application in Metal-Organic Frameworks (MOFs): A Novel Linker for Porous Materials
The bifunctional nature of this compound, with its coordinating amine and pyrazine nitrogen atoms and a polymerizable ethynyl group, makes it a candidate for two primary roles in MOF chemistry. It can act as a coordinating linker to form the primary framework or be incorporated as a functional moiety that can undergo post-synthetic modification via the ethynyl group. The pyrazine ring is a well-known component in MOF chemistry, capable of bridging metal centers to form robust, porous structures.
Hypothetical Quantitative Data for a MOF Synthesized with this compound
| Property | Hypothetical Value | Method of Analysis |
| BET Surface Area | 800 - 1500 m²/g | Nitrogen Adsorption at 77 K |
| Pore Volume | 0.4 - 0.7 cm³/g | Nitrogen Adsorption at 77 K |
| CO₂ Uptake (273 K, 1 bar) | 2.0 - 3.5 mmol/g | Gas Sorption Analysis |
| Thermal Stability | Stable up to 300 °C in N₂ | Thermogravimetric Analysis (TGA) |
Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF
This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound as an organic linker and a metal salt, such as Zinc Nitrate.
Materials:
-
This compound (Organic Linker)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.5 mmol, 59.56 mg) in 10 mL of DMF.
-
In a separate vial, dissolve Zinc Nitrate Hexahydrate (0.5 mmol, 148.74 mg) in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C over 2 hours and hold at this temperature for 48 hours.
-
After 48 hours, cool the oven to room temperature over 12 hours.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.
-
Activate the MOF by heating the sample at 150 °C under vacuum for 12 hours to remove residual solvent from the pores.
Logical Relationship of this compound to Material Properties
The molecular structure of this compound directly influences the potential properties of the resulting materials. The interplay between its functional groups is key to designing materials with desired characteristics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions for 3-Ethynylpyrazin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling reaction to synthesize 3-ethynylpyrazin-2-amine and related compounds. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound via a Sonogashira reaction?
A1: The most common precursor is a 3-halopyrazin-2-amine. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1] For optimal reactivity and milder reaction conditions, 3-iodopyrazin-2-amine is the preferred substrate. 3-Bromopyrazin-2-amine is also a viable option, though it may require more forcing conditions.[1] 3-Chloropyrazin-2-amine is the least reactive and often requires specialized catalysts and higher temperatures.
Q2: My reaction is not proceeding, or the yield is very low. What are the primary factors to check?
A2: For a failing Sonogashira reaction, the initial points of inspection should be the catalyst system, the reaction setup, and the purity of your reagents. It is crucial to ensure that the palladium catalyst and copper(I) co-catalyst are active. The reaction should be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and unwanted side reactions like the homocoupling of the alkyne (Glaser coupling).[2] Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., with argon or nitrogen) is essential.
Q3: I'm observing a significant amount of a side-product that I suspect is the homocoupled alkyne (Glaser coupling). How can this be minimized?
A3: Alkyne homocoupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[2] To mitigate this:
-
Ensure the reaction is rigorously deoxygenated. Use a freeze-pump-thaw cycle for the solvent and purge the reaction vessel thoroughly with an inert gas.
-
Consider a "copper-free" Sonogashira protocol. While these reactions may require specific ligands and conditions, they eliminate the primary catalyst for Glaser coupling.
-
Slowly add the terminal alkyne to the reaction mixture using a syringe pump. This can help to favor the cross-coupling pathway over homocoupling.
Q4: A black precipitate has formed in my reaction mixture. What is it and what should I do?
A4: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst. This leads to a loss of catalytic activity. Common causes include:
-
Presence of oxygen or impurities in the reaction mixture.
-
Inappropriate solvent choice or reaction temperature.
-
Instability of the phosphine ligands. To prevent this, use high-purity, anhydrous, and degassed reagents and solvents. If palladium black forms, the reaction will likely not proceed to completion.
Q5: Can the amino group on the pyrazine ring interfere with the reaction?
A5: Yes, the nitrogen atoms of the pyrazine ring and the exocyclic amino group can coordinate to the palladium center. This can potentially inhibit the catalyst and slow down or halt the reaction. The choice of ligand is crucial to modulate the electronic properties and stability of the palladium complex to overcome this inhibition. In some cases, protection of the amino group may be considered, although many successful couplings are achieved with the free amine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and copper(I) iodide. |
| Poor quality of reagents/solvents | Use anhydrous and degassed solvents. Purify starting materials if necessary. | |
| Inappropriate reaction temperature | For aryl bromides, a higher temperature (e.g., 80-100 °C) may be required.[3] | |
| Catalyst inhibition by the substrate | Consider a different ligand that can stabilize the palladium complex. | |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere.[2] |
| Copper-catalyzed side reaction | Switch to a copper-free Sonogashira protocol. | |
| Decomposition of Catalyst (Palladium Black) | Oxygen or impurities present | Ensure all components of the reaction are pure and the system is anaerobic. |
| Solvent effects | Consider switching to a different solvent such as DMF or toluene. | |
| Poor Solubility of Starting Material | Inappropriate solvent | Use a solvent in which the 3-halopyrazin-2-amine has better solubility, such as DMF or 1,4-dioxane. |
| Incomplete Reaction | Insufficient reaction time | Monitor the reaction by TLC or LC-MS and allow it to run for a longer duration if necessary. |
| Insufficient base | Ensure an adequate amount of a suitable amine base (e.g., triethylamine, diisopropylethylamine) is used.[1] |
Experimental Protocols & Data
The following protocols are based on optimized conditions for the structurally analogous 2-amino-3-bromopyridines and serve as a strong starting point for the Sonogashira coupling with 3-halopyrazin-2-amines.[3][4]
General Protocol for Sonogashira Coupling
Under an inert atmosphere (e.g., nitrogen or argon), a reaction vessel is charged with the palladium catalyst, the ligand (if separate), and the copper(I) iodide. Anhydrous solvent and the amine base are added, and the mixture is stirred for a short period. The 3-halopyrazin-2-amine is then added, followed by the terminal alkyne. The reaction is heated to the desired temperature and monitored until completion. After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.[4]
Table of Optimized Reaction Conditions for 2-Amino-3-bromopyridine
This data can be used as a starting point for optimizing the reaction with 3-bromopyrazin-2-amine.
| Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |
| Pd(OAc)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 |
| PdCl₂(PPh₃)₂ (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| Pd(PPh₃)₄ (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 3 | 89 |
Data adapted from Zhu, Q., et al. (2017).[3]
Substrate Scope with Optimized Conditions
The following table shows the yields obtained for the coupling of various terminal alkynes with 2-amino-3-bromopyridine using the optimized conditions: 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, Et₃N in DMF at 100 °C for 3 hours.[3]
| Terminal Alkyne | Product Yield (%) |
| Phenylacetylene | 98 |
| 4-Ethynylanisole | 96 |
| 4-Ethynyltoluene | 95 |
| 1-Ethynyl-4-fluorobenzene | 93 |
| Cyclopropylacetylene | 88 |
| 1-Decyne | 85 |
Data adapted from Zhu, Q., et al. (2017).[3]
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the Sonogashira coupling reaction.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common Sonogashira reaction issues.
References
Stability of 3-Ethynylpyrazin-2-amine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Ethynylpyrazin-2-amine under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: The most probable degradation product is the corresponding methyl ketone, formed via the acid-catalyzed hydration of the ethynyl group. This reaction proceeds through an enol intermediate which then tautomerizes to the more stable keto form.[2][3] The reaction follows Markovnikov's rule, where the addition of water across the triple bond leads to the formation of a ketone.[3] Other potential, but less common, degradation could involve the pyrazine ring itself, though this is highly dependent on the specific acidic conditions.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The degradation can be effectively monitored using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[6][7] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Samples should be taken at various time points from the acidic solution, neutralized, and then analyzed to quantify the remaining amount of this compound.
Q4: What general precautions should I take when handling this compound?
A4: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[8] It is also classified as an irritant, so appropriate personal protective equipment, such as gloves and safety glasses, should be worn.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of starting material in acidic solution | The ethynyl group is undergoing rapid acid-catalyzed hydration. | Consider using a less acidic buffer if your experimental conditions permit. Alternatively, shorten the exposure time to the acidic environment. Protect the ethynyl group with a suitable protecting group if compatible with your overall synthetic route. |
| Appearance of a new, more polar peak in HPLC analysis | This is likely the ketone product from the hydration of the ethynyl group. | Confirm the identity of the new peak using LC-MS and/or NMR. If the degradation is undesirable, refer to the solutions for "Rapid loss of starting material." |
| Inconsistent stability results | The degradation rate can be sensitive to the exact pH, temperature, and presence of catalysts (like mercuric salts, though less common now).[3] | Carefully control and document the pH and temperature of your reaction. Ensure all reagents and solvents are of high purity and free from contaminants that could catalyze degradation. |
| Precipitation of the compound from the acidic solution | Protonation of the amine groups on the pyrazine ring can alter the solubility of the compound. | Adjust the concentration of your compound or consider using a co-solvent system if it does not interfere with your experiment. |
Experimental Protocols
Protocol for Assessing the Chemical Stability of this compound in Acidic Buffer
This protocol outlines a general procedure for determining the stability of this compound in an acidic buffer solution.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Acidic buffer (e.g., 0.1 M HCl, or an acetate buffer for pH 4-6)[6]
-
Methanol (HPLC grade)
-
Purified water (Type I)
-
Neutralizing solution (e.g., 0.1 M NaOH)
2. Equipment:
-
HPLC system with UV or MS detector
-
Analytical balance
-
pH meter
-
Incubator or water bath set to a specific temperature (e.g., 37°C)[6]
-
Volumetric flasks and pipettes
3. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6]
-
Incubation:
-
Add a small aliquot of the stock solution to the pre-warmed acidic buffer to achieve a final concentration of 10-50 µM.
-
Incubate the solution at a constant temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
Withdraw aliquots of the reaction mixture at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[9]
-
Immediately neutralize the samples with an equivalent amount of the neutralizing solution.
-
Quench the reaction by diluting the neutralized sample in a mixture of methanol and water (e.g., 1:1 v/v) to prevent further degradation.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the peak area of this compound at each time point.
-
4. Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) of the compound under the specific acidic conditions.
Quantitative Data Summary
The following table is an example of how to present the stability data obtained from the experimental protocol described above.
| Time (hours) | Concentration of this compound (µM) | % Remaining |
| 0 | 50.0 | 100.0 |
| 1 | 45.2 | 90.4 |
| 2 | 40.8 | 81.6 |
| 4 | 33.1 | 66.2 |
| 8 | 21.9 | 43.8 |
| 24 | 5.7 | 11.4 |
Visualizations
References
- 1. Khan Academy [khanacademy.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 4. leah4sci.com [leah4sci.com]
- 5. youtube.com [youtube.com]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
Stability of 3-Ethynylpyrazin-2-amine under basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Ethynylpyrazin-2-amine under basic conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in a basic environment.
| Issue | Possible Cause | Suggested Solution |
| Low recovery of this compound after treatment with a strong base. | Deprotonation of the terminal alkyne: Strong bases can deprotonate the acidic proton of the ethynyl group, forming an acetylide salt which may have different solubility or reactivity. | - Use a milder base if the reaction conditions permit. - If a strong base is necessary, consider quenching the reaction with a proton source to regenerate the terminal alkyne before extraction. - Analyze the aqueous layer for the presence of the acetylide salt. |
| Formation of an unexpected, more polar byproduct observed by HPLC. | Hydrolysis of the amine group: Although less likely under standard basic conditions, prolonged exposure to harsh bases at elevated temperatures could potentially lead to hydrolysis of the amino group to a hydroxyl group. | - Perform the reaction at a lower temperature. - Reduce the reaction time. - Use a less nucleophilic base. - Characterize the byproduct using LC-MS to confirm its identity. |
| Observation of a complex mixture of byproducts. | Polymerization or side reactions of the ethynyl group: In the presence of certain bases and metal catalysts (even trace amounts), terminal alkynes can undergo dimerization, trimerization, or other side reactions. | - Ensure all glassware and reagents are free from trace metals. - Use degassed solvents to minimize oxidation-mediated side reactions. - Consider protecting the ethynyl group if it is not the reactive site of interest. |
| Discoloration of the reaction mixture (e.g., turning dark). | Decomposition of the pyrazine ring: While generally stable, the pyrazine ring can be susceptible to degradation under extreme basic conditions, especially in the presence of oxygen and at high temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified and degassed solvents. - Lower the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under basic conditions?
A1: The main stability concerns for this compound in a basic environment are primarily related to the reactivity of the terminal ethynyl group. The acidic proton on the alkyne can be abstracted by strong bases, forming an acetylide. This can alter the compound's solubility and reactivity profile. While the aminopyrazine core is relatively stable, extreme conditions (high pH, high temperature, presence of oxygen) could potentially lead to degradation of the heterocyclic ring or side reactions involving the amino group.
Q2: Which bases are considered "safe" to use with this compound?
A2: For reactions where the integrity of the ethynyl group is crucial, milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are generally recommended. The choice of base will be highly dependent on the specific reaction being performed. It is always advisable to perform a small-scale trial to assess compatibility.
Q3: Can I use strong bases like sodium hydroxide or potassium tert-butoxide with this compound?
A3: The use of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) will likely lead to the deprotonation of the terminal alkyne. If this is the desired outcome for a subsequent reaction (e.g., nucleophilic addition), then their use is appropriate. However, if the goal is to maintain the ethynyl group in its protonated form, these bases should be avoided or used with caution under carefully controlled conditions (e.g., low temperature, short reaction time).
Q4: How should I store solutions of this compound in basic media?
A4: Solutions of this compound in basic media are not recommended for long-term storage due to the potential for degradation. If temporary storage is necessary, it should be done at low temperatures (2-8 °C), under an inert atmosphere, and protected from light. The pH of the solution should be kept as close to neutral as the experimental conditions allow.
Q5: What are the potential degradation pathways for this compound in the presence of a base?
A5: Based on the functional groups present, the following degradation pathways are plausible under basic conditions, particularly under stress testing (forced degradation) scenarios:
-
Deprotonation of the Alkyne: Formation of the corresponding acetylide.
-
Oxidative Cleavage: In the presence of an oxidizing agent and base, the ethynyl group could be cleaved to form a carboxylic acid.
-
Hydrolysis of the Amine: Under harsh basic conditions and high temperatures, the amino group could be hydrolyzed to a hydroxyl group.
-
Ring Opening/Degradation: Extremely harsh conditions could lead to the degradation of the pyrazine ring itself.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various basic stress conditions, as would be determined in a forced degradation study. These values are for illustrative purposes to guide researchers in their experimental design.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | 8% | 3-Hydroxypyrazin-2-amine (from hydrolysis of the ethynyl group) |
| Alkaline Hydrolysis | 1 M NaOH | 24 h | 80 °C | 25% | Pyrazine-2,3-dicarboxylic acid (from cleavage of the ethynyl group and hydrolysis of the amine) |
| Oxidative | 3% H₂O₂ in 0.1 M NaOH | 24 h | RT | 15% | 2-Aminopyrazine-3-carboxylic acid |
| Thermal (Solid State) | N/A | 48 h | 80 °C | < 1% | No significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study under Basic Conditions
Objective: To assess the stability of this compound under basic hydrolytic stress.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
HPLC grade water and acetonitrile
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.
-
In a separate "time zero" vial, add 1 mL of the stock solution and 1 mL of HPLC grade water.
-
Cap the vials and place them in a water bath at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from the reaction vial.
-
Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the "time zero" and stressed samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the "time zero" sample.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for this compound is pure and well-resolved from peaks of degradation products in the forced degradation samples.
Visualizations
Caption: Workflow for the forced degradation study of this compound under basic conditions.
Caption: Potential degradation pathways of this compound under basic conditions.
Technical Support Center: Purification of 3-Ethynylpyrazin-2-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-ethynylpyrazin-2-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials (e.g., halo-aminopyrazine), homocoupled alkyne (Glaser coupling byproduct), residual palladium and copper catalysts from Sonogashira coupling reactions, and potentially imidazole derivatives depending on the synthetic route.[1][2] The formation of imidazole byproducts is a known issue in pyrazine synthesis, particularly when using certain starting materials and solvents.[3]
Q2: My this compound derivative appears to be degrading during silica gel column chromatography. What could be the cause?
A2: The ethynyl group can be sensitive, and the acidic nature of standard silica gel may cause degradation of acid-sensitive compounds. Additionally, prolonged exposure to the stationary phase can lead to decomposition. Consider using deactivated (neutral) silica gel or alumina for chromatography. Minimizing the time the compound spends on the column by using a faster flow rate and an optimized solvent system can also be beneficial.
Q3: I am having difficulty removing residual palladium catalyst from my product. What purification methods are effective?
A3: Residual palladium can often be removed by filtration through a pad of celite after the reaction is complete.[4] For stubborn cases, specialized palladium scavengers can be employed. Alternatively, a carefully chosen recrystallization can effectively separate the desired product from the catalyst residues.
Q4: Can I use recrystallization to purify my this compound derivative?
A4: Yes, recrystallization can be a highly effective method for purifying solid this compound derivatives. The choice of solvent is crucial and should be determined through small-scale solubility tests.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | - The compound is highly polar and is retained on the silica gel. - The compound is degrading on the column. - The chosen eluent system is not optimal. | - Add a small percentage of a more polar solvent like methanol or triethylamine to the eluent. - Use neutral silica gel or alumina. - Perform a thorough optimization of the eluent system using thin-layer chromatography (TLC) before running the column. |
| Co-elution of Impurities | - Impurities have similar polarity to the desired product. | - Try a different solvent system with different selectivities (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system). - Consider using reverse-phase chromatography if the compound is sufficiently polar. - If the impurity is a homocoupled alkyne, optimizing the Sonogashira reaction conditions to minimize its formation is recommended. |
| Product "Oils Out" During Recrystallization | - The solvent is too non-polar for the compound, causing it to precipitate as an oil upon cooling. - The solution is too concentrated. | - Use a more polar solvent or a solvent mixture. Common choices for aminopyrazines include benzene, or a mixture of diisopropyl ether and hexane.[5] Other general solvent systems for recrystallization include ethanol/water and acetone/water. - Use a larger volume of solvent to ensure the compound remains dissolved at the higher temperature. |
| Product is a Dark Oil or Tarry Solid | - Presence of polymeric byproducts or catalyst residues. | - Treat the crude product with activated charcoal before filtration to remove colored impurities. - Attempt to triturate the crude material with a solvent in which the desired product is sparingly soluble but the impurities are soluble. |
Experimental Protocols
Protocol 1: Purification of 2-Amino-5-(trimethylsilyl)ethynylpyrazine (A close analog to this compound derivatives)
This protocol is adapted from a known synthesis of a closely related compound and is a good starting point for the purification of this compound derivatives.[4]
Materials:
-
Crude 2-amino-5-(trimethylsilyl)ethynylpyrazine
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for column chromatography
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in dichloromethane. A typical gradient might start from 100% DCM and gradually increase to a DCM:EtOAc ratio of 8:1.[4]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 2-amino-5-(trimethylsilyl)ethynylpyrazine as an orange solid.[4]
Data Presentation
Table 1: Comparison of Purification Methods for Aminopyrazine Derivatives
| Purification Method | Advantages | Disadvantages | Typical Purity Achieved |
| Silica Gel Column Chromatography | - High resolution for separating compounds with different polarities. - Widely applicable. | - Can lead to degradation of sensitive compounds. - Can be time-consuming and require large volumes of solvent. | >95% |
| Recrystallization | - Can yield very high purity material. - Scalable and often more cost-effective than chromatography. | - Requires the compound to be a solid. - Finding a suitable solvent can be challenging. - May not be effective for removing impurities with similar solubility. | >99% |
| Liquid-Liquid Extraction | - Good for initial workup to remove highly polar or non-polar impurities. | - Limited separation power for compounds with similar partition coefficients. | Variable, typically used for pre-purification. |
Visualizations
Caption: A typical experimental workflow for the purification of this compound derivatives.
Caption: A troubleshooting flowchart for purifying this compound derivatives.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Reactions with 3-Ethynylpyrazin-2-amine
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more challenging aspects of Sonogashira cross-coupling: the prevention of alkyne homocoupling, specifically when working with the electron-rich and functionally complex substrate, 3-Ethynylpyrazin-2-amine. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Understanding the Core Problem: The Homocoupling Side Reaction
Before troubleshooting, it's critical to understand the competing reaction pathway that plagues many Sonogashira couplings. The desired reaction is the palladium-catalyzed cross-coupling of a terminal alkyne (this compound) with an aryl or vinyl halide. However, a common and often dominant side reaction is the copper-mediated oxidative homocoupling of the alkyne, known as the Glaser or Glaser-Hay coupling.[1][2] This reaction consumes your valuable alkyne to form a symmetric 1,3-diyne, reducing the yield of your target molecule and complicating purification.[3][4]
The propensity for this side reaction is particularly high with electron-rich alkynes like this compound, where the pyrazine ring and the amine substituent increase the electron density of the alkyne, making it more susceptible to oxidation.
The Competing Catalytic Cycles
The diagram below illustrates the desired Sonogashira pathway versus the undesired Glaser coupling pathway. Understanding this competition is the first step toward controlling the reaction outcome.
Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.
The key takeaway is that the copper(I) acetylide is a critical intermediate for both pathways. The reaction's fate—cross-coupling or homocoupling—is determined by whether this intermediate undergoes transmetalation to the palladium center or oxidative dimerization. The presence of oxygen is a major driver of the undesired Glaser coupling.[2][4][5]
Troubleshooting Guide (Q&A)
This section addresses common issues encountered when running Sonogashira reactions with this compound.
Q1: My primary product is the homocoupled dimer of this compound. What is the most critical first step to fix this?
A1: The most immediate and impactful action is to rigorously exclude oxygen from your reaction.[4] Oxygen is the primary oxidant that drives the copper-mediated Glaser coupling.[2][5]
Step-by-Step Mitigation Plan:
-
Degas Your Solvents: Before use, thoroughly degas your solvent (e.g., THF, DMF, dioxane, or amine bases like triethylamine) using at least three freeze-pump-thaw cycles. Alternatively, sparging with a high-purity inert gas (Argon or Nitrogen) for 30-60 minutes can be effective.[4][5]
-
Inert Atmosphere: Assemble your reaction glassware while it's hot from the oven and immediately place it under a positive pressure of inert gas. Use a Schlenk line or a glovebox for the best results. A simple balloon of nitrogen is often insufficient to prevent trace oxygen contamination.
-
Reagent Purity: Ensure your amine base is freshly distilled. Old amine bases can contain peroxides and other impurities that facilitate oxidation.
-
Consider a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (e.g., 5-10% H₂ in Nitrogen or Argon) can effectively scavenge trace oxygen, significantly diminishing homocoupling.[2][6] This creates a reducing environment that suppresses the oxidative side reaction.
Q2: I've improved my anaerobic technique, but homocoupling is still significant. What's the next parameter to adjust?
A2: Your next step should be to re-evaluate your catalytic system, specifically the role of copper. While classic Sonogashira protocols use a copper(I) co-catalyst, its presence is the direct cause of Glaser coupling.[1][7]
Recommended Actions:
-
Reduce Copper Loading: If you must use copper, try reducing the loading to the minimum effective level (e.g., 0.5–2 mol%).
-
Switch to a Copper-Free Protocol: This is the most direct way to eliminate Glaser homocoupling.[1][5][7] Copper-free Sonogashira reactions are well-established and rely on the palladium catalyst to perform the entire cycle.[8][9][10] These protocols may require different ligands, bases, or higher temperatures to achieve good reactivity, but they completely circumvent the homocoupling problem.[4]
Caption: Troubleshooting workflow for minimizing homocoupling.
Q3: I've switched to a copper-free system, but the reaction is now very slow or gives a low yield. How do I improve it?
A3: In copper-free systems, the burden of activating the alkyne falls entirely on the palladium catalyst and the base.[11] The efficiency of this process is highly dependent on the choice of ligand, base, and solvent.
| Parameter | Recommendation for Copper-Free Systems | Rationale |
| Palladium Ligand | Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[11] | These ligands stabilize the Pd(0) active species, promote the rate-limiting oxidative addition step, and facilitate the deprotonation of the alkyne at the palladium center. |
| Base | Stronger, non-coordinating organic bases (e.g., DBU, K₂CO₃, Cs₂CO₃) or certain amine bases like diisopropylamine can be effective.[5] | A suitable base is needed to efficiently deprotonate the terminal alkyne, a step that is slower without the copper acetylide intermediate. The choice is often substrate-dependent. |
| Solvent | Aprotic polar solvents like DMF, NMP, or dioxane are often effective.[12] | The solvent must solubilize all components and can influence catalyst stability and reactivity. |
| Temperature | Higher temperatures (e.g., 60-100 °C) may be required compared to copper-catalyzed reactions.[12] | The increased thermal energy helps overcome the activation barriers for oxidative addition and other steps in the catalytic cycle. |
Optimized Protocol: Copper-Free Sonogashira of this compound
This protocol is designed as a robust starting point for minimizing homocoupling by eliminating the copper co-catalyst.
Materials:
-
Aryl Halide (Iodides are most reactive, followed by bromides)[5] (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ [2 mol%], or a combination of Pd₂(dba)₃ [1 mol%] and a ligand like SPhos [4 mol%])
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or DMF, 5 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, ligand (if separate), and base under a positive flow of argon.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Reagent Addition: Add the this compound, followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C and optimize as needed). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Why is this compound particularly prone to homocoupling? A: The pyrazine ring is a π-deficient heterocycle, but the 2-amino group is a strong electron-donating group. This donation increases the electron density at the alkyne, making it more easily oxidized and thus more susceptible to the Glaser coupling side reaction. Furthermore, the nitrogen atoms in the pyrazine ring can potentially coordinate to the copper or palladium centers, which can sometimes interfere with the desired catalytic cycle.
Q: Can the order of reagent addition make a difference? A: Yes. In many cross-coupling reactions, the order of addition can be crucial. A common practice to minimize side reactions is to add the most sensitive or reactive substrate last. For Sonogashira reactions, it is often recommended to add the terminal alkyne to the mixture containing the catalyst, base, and aryl halide after the system has been made inert and brought to temperature. This can help ensure the cross-coupling pathway is favored from the moment the alkyne is introduced.
Q: Are there alternatives to Sonogashira coupling for forming this C(sp)-C(sp²) bond? A: Yes, while Sonogashira is the most common, other methods exist. For instance, a Negishi coupling (using an organozinc acetylide) or a Stille coupling (using an organotin acetylide) could be considered. These methods do not use copper and thus avoid Glaser coupling, but they require the pre-formation of the organometallic alkyne reagent, which adds an extra step to the synthesis.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Ethynylpyrazin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-ethynylpyrazin-2-amine in catalytic reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and poisoning, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?
A1: The primary challenge with substrates like this compound stems from the presence of the pyrazine ring, which is a nitrogen-containing heterocycle. The Lewis basic nitrogen atoms on the pyrazine ring can coordinate strongly to the palladium catalyst center. This coordination can form stable, inactive complexes that effectively "poison" the catalyst, preventing it from participating in the catalytic cycle. This is a well-documented issue for cross-coupling reactions involving N-heterocyclic compounds.
Q2: What are the primary mechanisms of catalyst deactivation when using this compound?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The lone pair of electrons on the pyrazine nitrogens can bind to the palladium center, acting as an inhibitory ligand and preventing the substrate or other necessary reagents from accessing the catalytic site.
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which are often exacerbated at higher concentrations or temperatures.
-
Catalyst Decomposition: Under certain reaction conditions, the active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can agglomerate into palladium black, which has significantly lower catalytic activity.
Q3: How does the purity of this compound affect the reaction?
A3: Impurities in your starting material can significantly impact the reaction. Potential catalyst poisons can be introduced during the synthesis or purification of this compound. It is crucial to use highly pure material. If you suspect impurities, repurification by recrystallization or column chromatography is recommended.
Q4: Can the amino group on this compound also contribute to catalyst poisoning?
A4: Yes, the exocyclic amino group can also coordinate to the palladium center, further contributing to catalyst inhibition. The presence of multiple potential coordination sites on the molecule makes it particularly challenging.
Q5: Are there specific types of palladium catalysts that are more resistant to poisoning by N-heterocycles?
A5: Yes, the choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often more effective. These ligands can sterically hinder the coordination of the pyrazine nitrogen to the palladium center and promote the desired catalytic cycle. Pre-catalysts, which are designed to generate the active catalytic species in situ, can also be beneficial.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyrazine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) may overcome partial poisoning. |
| Poor Quality of Reagents | 1. Purify Substrate: Ensure the this compound is of high purity. 2. Use Anhydrous and Degassed Solvents: Oxygen can lead to side reactions and catalyst deactivation. Ensure all solvents and the amine base (if used) are anhydrous and thoroughly degassed. |
| Suboptimal Reaction Conditions | 1. Screen Solvents: The choice of solvent can influence catalyst stability and activity. Common solvents for cross-coupling reactions include THF, dioxane, DMF, and toluene. 2. Vary the Base: The choice of base is critical. For Sonogashira reactions, organic bases like triethylamine or diisopropylethylamine are common, while for Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used. 3. Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A temperature screen is recommended. |
Issue 2: Observation of Significant Side Products (e.g., Alkyne Homocoupling in Sonogashira Reactions)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | 1. Rigorous Degassing: Ensure all reagents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. |
| High Concentration of Copper Co-catalyst (if used) | 1. Reduce Copper(I) Iodide: Minimize the amount of CuI used, as it can promote homocoupling. 2. Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed and may be advantageous for this substrate. |
| Slow Cross-Coupling Rate | 1. Slow Addition of Alkyne: Adding the alkyne coupling partner slowly to the reaction mixture can maintain a low concentration, favoring the desired cross-coupling over homocoupling. |
Quantitative Data on Catalyst Performance for Analogous Systems
Direct comparative data for reactions involving this compound is limited in the literature. The following tables provide data for analogous N-heterocyclic substrates to guide catalyst and ligand selection.
Table 1: Comparison of Palladium Catalysts for the Sonogashira Coupling of 2,5-Diiodopyrazine with Phenylacetylene
Note: Yields are reported for the analogous substrate 2,5-diiodopyrazine as a guide.
| Catalyst / Ligand | Catalyst Loading (mol%) | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | 2 | CuI (4 mol%) | Et₃N | THF | 25 | 12 | ~90 |
| Pd(OAc)₂ / XPhos | 2 | CuI (4 mol%) | Et₃N | Dioxane | 80 | 8 | >95 |
| Pd₂(dba)₃ / P(t-Bu)₃ | 2 | None | Cs₂CO₃ | Dioxane | 100 | 12 | ~85 |
Table 2: Ligand Effects on the Suzuki Coupling of a Bromopyrazine Derivative with Phenylboronic Acid
Note: Data is illustrative and based on trends observed for similar bromopyrazine substrates.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 95 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | 88 |
Experimental Protocols
The following are general protocols for Sonogashira and Suzuki reactions that can be adapted for this compound. Optimization will be necessary.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).
-
Add the halo-pyrazinamine (1.0 equiv) and a degassed solvent (e.g., THF or DMF).
-
Add the degassed amine base (e.g., triethylamine, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the halo-pyrazinamine (1.0 equiv) and the boronic acid or ester (1.5 equiv).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of catalyst poisoning by this compound.
Caption: Troubleshooting workflow for low conversion.
Technical Support Center: Managing Regioselectivity in Reactions of 3-Ethynylpyrazin-2-amine
Welcome to the technical support center for 3-Ethynylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing regioselectivity in reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling regioselectivity when working with this compound?
A1: The primary challenge arises from the molecule's electronic properties. The pyrazine ring is electron-deficient, while the 2-amino group is an electron-donating group. This electronic push-pull system, combined with the reactive ethynyl group at the 3-position, creates multiple reactive sites. In cycloaddition and nucleophilic addition reactions, the regiochemical outcome can be sensitive to reaction conditions and the nature of the reacting partner. For instance, in [3+2] cycloadditions, the orientation of the dipole addition is influenced by both steric and electronic factors, which can be subtle to control.
Q2: How can I synthesize the starting material, this compound?
A2: A common and effective method is through a Sonogashira coupling reaction. This typically involves the coupling of a 2-amino-3-halopyrazine (e.g., 2-amino-3-bromopyrazine) with a protected acetylene source, such as (trimethylsilyl)acetylene, followed by deprotection. The 2-amino-3-halopyrazine precursor can be synthesized through halogenation of 2-aminopyrazine. It is crucial to carefully select the halogenating agent and control the reaction conditions to achieve mono-halogenation at the 3-position.
Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?
A3: Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Halogenating agents can be corrosive and toxic. Pyrazine derivatives and their precursors may be irritants. When conducting Sonogashira couplings, be aware that palladium catalysts can be flammable and copper salts are toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Sonogashira Coupling for the Synthesis of this compound
Issue: Low or no yield of the desired this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use fresh palladium and copper catalysts. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. |
| Inappropriate Base | The choice of base is critical. Triethylamine (Et3N) is commonly used and often effective. If the reaction is sluggish, consider a stronger base like diisopropylethylamine (DIPEA) or an inorganic base such as K2CO3 or Cs2CO3. |
| Poor Solvent Choice | DMF is a common solvent for Sonogashira couplings. However, if solubility is an issue or side reactions are observed, consider other solvents like THF, dioxane, or acetonitrile. |
| Low Reaction Temperature | While some Sonogashira couplings proceed at room temperature, heating may be necessary. A reaction temperature of 100°C in DMF is a good starting point for less reactive substrates.[1][2][3] |
| Impure Starting Materials | Ensure the 2-amino-3-halopyrazine is pure and free of any residual acid from its synthesis, as this can quench the base. |
Issue: Formation of significant amounts of homocoupled alkyne (Glaser coupling).
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Oxygen promotes the homocoupling of terminal alkynes. |
| High Copper Catalyst Loading | Reduce the amount of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial. |
Regioselectivity in [3+2] Cycloaddition Reactions
Issue: Formation of a mixture of regioisomers in [3+2] cycloaddition reactions.
| Potential Cause | Troubleshooting Step |
| Ambiguous Electronic Control | The regioselectivity of 1,3-dipolar cycloadditions is governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and the dipolarophile. The electronic nature of the dipole will significantly influence the outcome. Computational modeling (DFT calculations) can be a valuable tool to predict the favored regioisomer. |
| Steric Hindrance | The steric bulk of substituents on both the this compound and the reacting dipole can influence the regiochemical outcome. Modifying these substituents may favor the formation of one regioisomer over the other. |
| Solvent Effects | The polarity of the solvent can influence the transition state energies of the different cycloaddition pathways. Experiment with a range of solvents from nonpolar (e.g., toluene, hexane) to polar (e.g., acetonitrile, DMF) to determine the optimal conditions for the desired regioselectivity. |
| Use of a Catalyst | Lewis acid catalysis can sometimes alter the regioselectivity of cycloaddition reactions by coordinating to one of the reactants and modifying its electronic properties. |
Regioselectivity in Nucleophilic Additions to the Ethynyl Group
Issue: Nucleophilic attack at the wrong position of the ethynyl group or on the pyrazine ring.
| Potential Cause | Troubleshooting Step |
| Ambiguous Site of Attack | The ethynyl group is activated by the electron-withdrawing pyrazine ring, making it susceptible to nucleophilic attack. The regioselectivity (attack at the α- or β-carbon) will depend on the nature of the nucleophile and the reaction conditions. The pyrazine ring itself can also undergo nucleophilic aromatic substitution, although this is generally less favorable than addition to the alkyne. |
| Hard vs. Soft Nucleophiles | According to Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles may favor attack at one carbon of the alkyne, while soft nucleophiles may favor the other. Experiment with a variety of nucleophiles to determine the regiochemical preference. |
| Reaction Temperature | Nucleophilic additions can be reversible. Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product. |
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
This protocol is adapted from the successful coupling of 2-amino-3-bromopyridines with terminal alkynes, a closely related system.[1][2][3]
Materials:
-
2-Amino-3-bromopyrazine
-
(Trimethylsilyl)acetylene
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF) for deprotection
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-amino-3-bromopyrazine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add (trimethylsilyl)acetylene (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)pyrazin-2-amine.
-
Dissolve the purified product in THF and treat with a 1M solution of TBAF in THF at room temperature to remove the silyl protecting group.
-
Monitor the deprotection by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Quantitative Data from Analogous Systems:
The following table summarizes the yields obtained for the Sonogashira coupling of various 2-amino-3-bromopyridines with different terminal alkynes, which can serve as a benchmark for the synthesis of this compound and its derivatives.[1][2][3]
| Entry | 2-Amino-3-bromopyridine Derivative | Terminal Alkyne | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 94 |
| 3 | 2-Amino-3-bromopyridine | 4-Ethynylanisole | 92 |
| 4 | 2-Amino-3-bromopyridine | 1-Hexyne | 85 |
| 5 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 89 |
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Removal of Palladium Catalyst from 3-Ethynylpyrazin-2-amine Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of residual palladium catalysts from 3-Ethynylpyrazin-2-amine synthesis products. Given the chelating nature of the pyrazine and amine functionalities, removing palladium to the stringent levels required for active pharmaceutical ingredients (APIs) can be challenging.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove palladium from this compound?
A1: The primary challenge stems from the molecular structure of this compound. The nitrogen atoms in the pyrazine ring and the amine group act as strong ligands that can form stable complexes with palladium.[1] This chelation makes the palladium species more soluble in the reaction mixture and less amenable to removal by simple filtration.
Q2: What are the regulatory limits for residual palladium in APIs?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug substances. For palladium, a Class 2B element, the oral permitted daily exposure (PDE) is low, which often translates to a concentration limit of 10 ppm in the final API.[2] It is crucial to consult the latest ICH Q3D guidelines for specific limits applicable to your product.
Q3: What are the most common methods for removing palladium from nitrogen-containing heterocyclic compounds?
A3: The most effective methods for palladium removal from compounds like this compound include:
-
Adsorption onto Scavengers: Using solid-supported reagents with high affinity for palladium, such as thiol-based or trimercaptotriazine (TMT)-based scavengers.[1][2]
-
Activated Carbon Treatment: A cost-effective method, though it can sometimes lead to product loss due to non-specific adsorption.[1][2][3]
-
Chromatography: Column chromatography can be effective but may be less scalable for large quantities.[4]
-
Crystallization: Can be effective, especially when combined with a preceding scavenging step.
Q4: How can I accurately quantify the amount of residual palladium in my product?
A4: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][6][7] This technique offers high sensitivity and accuracy, allowing for the detection of palladium at parts-per-million (ppm) and even parts-per-billion (ppb) levels.
Troubleshooting Guides
This section addresses specific issues that may arise during the palladium removal process.
Issue 1: High levels of residual palladium persist after treatment with a scavenger.
-
Possible Cause 1: Sub-optimal scavenger selection.
-
Troubleshooting Step: The effectiveness of a scavenger is dependent on the palladium species present (e.g., Pd(0) vs. Pd(II)) and the reaction solvent. It is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, TMT) to identify the most effective one for your specific product and conditions.
-
-
Possible Cause 2: Insufficient scavenger loading or treatment time.
-
Troubleshooting Step: Increase the equivalents of the scavenger relative to the initial palladium catalyst loading. Also, consider extending the treatment time or moderately increasing the temperature (e.g., to 40-50 °C) to enhance the kinetics of palladium binding.
-
-
Possible Cause 3: Strong chelation of palladium by the product.
-
Troubleshooting Step: Consider a pre-treatment step to break the palladium-product complex. This could involve a solvent swap or the addition of a competitive ligand before introducing the scavenger.
-
Issue 2: Significant loss of this compound product during purification.
-
Possible Cause 1: Non-specific adsorption onto activated carbon.
-
Troubleshooting Step: Activated carbon is known for its high surface area and potential for non-specific binding.[2] Reduce the amount of activated carbon used to the minimum effective quantity. Alternatively, screen different grades of activated carbon, as their surface properties can vary.
-
-
Possible Cause 2: Adsorption of the product onto the scavenger.
-
Troubleshooting Step: While scavengers are designed to be selective, some product loss can occur. Screen different scavengers, as some may exhibit lower non-specific binding. Changing the solvent can also influence the product's affinity for the scavenger.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause 1: Variability in the final palladium species.
-
Troubleshooting Step: The nature of the palladium species at the end of the reaction can vary depending on minor changes in reaction conditions. Standardize the reaction work-up procedure to ensure a more consistent composition of the crude product before the palladium removal step.
-
-
Possible Cause 2: Inconsistent quality of the scavenger or activated carbon.
-
Troubleshooting Step: Ensure that the scavenger or activated carbon is from a reliable source and has been stored correctly. The activity of some scavengers can degrade over time or with exposure to air and moisture.
-
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize quantitative data on the performance of various palladium removal methods. While this data is not specific to this compound, it provides a useful comparison of the efficiencies of different approaches for related pharmaceutical compounds.
Table 1: Performance of Palladium Scavengers
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species.[1] |
| Biotage® MP-TMT | Macroporous Polystyrene-TMT | ~1200 | <10 | >99% | High loading capacity.[1] |
| SiliaMetS® Thiol | Silica-Thiol | 500 | <9 | >98.2% | More effective than activated carbon with higher product recovery.[2][8] |
| SiliaMetS® DMT | Silica-Dimercaptotriazine | - | - | - | Often effective against a wider range of palladium species. |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
Table 2: Performance of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Product Recovery (%) | Notes |
| Darco KB-B | 300 | <1 | >99.6% | - | Agitating a THF solution at 45°C for 18 hours.[3] |
| Nuchar AquaGuard (with 1,2-ethanedithiol) | 9100 | <273 | >97% | - | Binary system showed superior performance.[3] |
| Generic Activated Carbon | 500 | ~65 | ~87% | 46% | High loading of carbon led to significant product loss.[2] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT). A typical starting point is 3-5 molar equivalents relative to the initial palladium catalyst loading.[1]
-
Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 18 hours. The optimal time and temperature should be determined experimentally for each specific case.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Preparation: Dissolve the crude product in an appropriate solvent.
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Suspension and Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]
-
Filtration through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: Workflow for Palladium Removal using a Solid-Supported Scavenger.
Caption: Workflow for Palladium Removal using Activated Carbon.
Caption: Troubleshooting Decision Logic for Palladium Removal.
References
Side reactions of the pyrazine ring in 3-Ethynylpyrazin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethynylpyrazin-2-amine. The following information addresses common side reactions and provides guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: this compound has three main reactive sites: the pyrazine ring, the amino group, and the ethynyl group. Potential side reactions can occur at each of these sites. The most common side reactions include:
-
Reactions involving the amino group: N-alkylation, N-acylation, and condensation with carbonyl compounds.
-
Reactions involving the ethynyl group: Homocoupling (Glaser coupling) during cross-coupling reactions and polymerization.
-
Reactions involving the pyrazine ring: While the pyrazine ring is generally electron-deficient and less prone to electrophilic substitution, the activating effect of the amino group can lead to undesired ring substitutions under certain conditions.
-
Intramolecular cyclization: The proximity of the amino and ethynyl groups can facilitate intramolecular cyclization under specific reaction conditions.
Q2: I am observing significant amounts of a homocoupled diyne byproduct during my Sonogashira coupling reaction. How can I minimize this?
A2: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings.[1][2][3][4][5] This is often due to the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High levels of diyne byproduct | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| High catalyst loading (especially copper) | Reduce the amount of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial. | |
| Prolonged reaction times at elevated temperatures | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
Experimental Protocol: Minimizing Homocoupling in Sonogashira Reactions
A general protocol for a Sonogashira coupling involving an aminopyrazine derivative is as follows:
-
To a dried Schlenk flask, add the aryl halide (1.0 eq.), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solution of this compound (1.1-1.2 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine) in a degassed solvent (e.g., THF or DMF).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction, and purify the product using standard chromatographic techniques.
Q3: My attempt to modify the amino group resulted in a complex mixture of products, including what appears to be N,N-dialkylation. How can I achieve selective mono-alkylation?
A3: The amino group of 2-aminopyrazine can undergo over-alkylation to form a secondary amine and even a quaternary ammonium salt.[6][7] Achieving selective mono-alkylation requires careful control of reaction conditions.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution | | :--- | :--- | | Formation of di-alkylated product | Excess alkylating agent | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. | | | High reaction temperature or prolonged reaction time | Perform the reaction at a lower temperature and monitor it closely to stop it upon consumption of the starting amine. | | | Strong base | Use a milder base to reduce the nucleophilicity of the resulting mono-alkylated amine. |
Experimental Protocol: Reductive Amination for Controlled N-Alkylation
Reductive amination is an effective method for controlled mono-alkylation of aminopyrazines.[8][9]
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloroethane or methanol).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise.
-
Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with an aqueous solution and extracting the product.
-
Purify the product by column chromatography.
Q4: I am observing polymerization of my this compound starting material. What conditions favor this side reaction?
A4: Aromatic compounds with terminal ethynyl groups can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts.[10][11][12] For this compound, this can lead to the formation of an insoluble, intractable material.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Formation of insoluble polymer | High reaction temperatures | Conduct the reaction at the lowest effective temperature. |
| Presence of certain transition metal catalysts (e.g., some Rh or Co complexes) | Carefully select catalysts that are less prone to promoting alkyne polymerization. | |
| Acidic conditions | The presence of strong acids can sometimes induce polymerization of acetylenic compounds.[13] Ensure the reaction medium is not strongly acidic unless required by the desired transformation. |
Q5: Is intramolecular cyclization a concern with this compound?
A5: Yes, the juxtaposition of the amino and ethynyl groups can lead to intramolecular cyclization to form fused heterocyclic systems, such as pyrrolo[2,3-b]pyrazines.[14][15][16][17][18] This is more likely to occur under conditions that promote nucleophilic attack of the amine onto the activated alkyne.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Formation of cyclized byproduct | Presence of strong bases or certain transition metal catalysts (e.g., Ag(I), Cu(I)) | Avoid strongly basic conditions if cyclization is not desired. Carefully screen catalysts, as some can promote this transformation. |
| High temperatures | Lowering the reaction temperature can disfavor the cyclization pathway. |
Visualizing Reaction Pathways
Below are diagrams illustrating some of the key reaction pathways and potential side reactions for this compound.
This technical support guide is intended to provide general advice. Specific reaction outcomes will be dependent on the exact substrates, reagents, and conditions used. It is always recommended to perform small-scale test reactions to optimize conditions for your specific transformation.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. zh-hk.medibeacon.com [zh-hk.medibeacon.com]
- 9. researchgate.net [researchgate.net]
- 10. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intramolecular N–Me and N–H aminoetherification for the synthesis of N-unprotected 3-amino-O-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Improving the solubility of 3-Ethynylpyrazin-2-amine derivatives
Welcome to the technical support center for 3-Ethynylpyrazin-2-amine derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound derivatives?
A1: Pyrazine itself is a polar heterocyclic aromatic compound and is moderately soluble in water.[1] The presence of the amine group (-NH2) can contribute to aqueous solubility through hydrogen bonding. However, the ethynyl group (-C≡CH) is nonpolar and will likely decrease aqueous solubility. The overall solubility of a specific this compound derivative will be a balance of these factors and will be significantly influenced by other substituents on the pyrazine ring. Generally, these derivatives are expected to have low to moderate aqueous solubility and better solubility in organic solvents.
Q2: I am observing precipitation of my this compound derivative in my aqueous assay buffer. What could be the cause?
A2: Precipitation in aqueous buffers is a common issue for compounds with limited water solubility. Several factors could be contributing to this:
-
Low Intrinsic Solubility: The inherent molecular structure of your specific derivative may lead to poor aqueous solubility.
-
pH of the Buffer: The amine group in the molecule is basic. If the pH of your buffer is at or above the pKa of the protonated amine, the molecule will be in its less soluble free base form.
-
Concentration: The concentration of your compound in the assay may be exceeding its solubility limit in the aqueous buffer.
-
Buffer Composition: Components of your buffer (e.g., salts) could be decreasing the solubility of your compound (salting-out effect).
Q3: How can I improve the solubility of my this compound derivative for in vitro assays?
A3: Several strategies can be employed to enhance the solubility of your compound for in vitro experiments:
-
pH Adjustment: Lowering the pH of the aqueous solution can protonate the basic amine group, forming a more soluble salt.
-
Co-solvents: Using a water-miscible organic co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) can significantly increase solubility. It is crucial to determine the tolerance of your assay system to the chosen co-solvent.
-
Use of Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.
Q4: What are some long-term strategies for improving the solubility of a lead this compound derivative for in vivo studies and formulation development?
A4: For preclinical and clinical development, more robust solubility enhancement techniques are often required:
-
Salt Formation: Forming a stable salt of the basic amine group with a pharmaceutically acceptable acid is a common and effective method to increase aqueous solubility and dissolution rate.
-
Co-crystallization: Forming a co-crystal with a suitable co-former can modify the physicochemical properties of the drug, including solubility.
-
Solid Dispersions: Creating an amorphous solid dispersion of the compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.
-
Particle Size Reduction: Micronization or nanosizing of the drug particles increases the surface area, which can lead to a faster dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates from DMSO stock solution upon storage. | 1. DMSO is hygroscopic and has absorbed water. 2. The concentration of the stock solution is too high. | 1. Store DMSO stocks in a desiccator. 2. Prepare fresh stock solutions before each experiment. 3. Consider storing the compound as a dry powder. |
| Inconsistent results in cell-based assays. | 1. Poor compound solubility leading to variable concentrations in the assay wells. 2. Precipitation of the compound in the assay medium. | 1. Visually inspect assay plates for any signs of precipitation. 2. Determine the kinetic solubility of the compound in the assay medium. 3. Employ solubility enhancement techniques such as pH adjustment or the use of co-solvents. |
| Low bioavailability in animal studies despite good in vitro activity. | 1. Poor aqueous solubility limiting dissolution and absorption. 2. First-pass metabolism. | 1. Investigate formulation strategies like salt formation, solid dispersions, or lipid-based formulations. 2. Conduct metabolic stability studies to assess first-pass metabolism. |
Quantitative Data Summary
Disclaimer: The following data are illustrative and intended to provide a general understanding of how different factors can influence the solubility of a hypothetical this compound derivative. Actual values will vary depending on the specific molecular structure.
Table 1: Illustrative Solubility of a this compound Derivative in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water (pH 7.4) | < 1 |
| 0.1 N HCl (pH 1.2) | 50 |
| Phosphate Buffered Saline (PBS) | < 1 |
| Dimethyl Sulfoxide (DMSO) | > 10,000 |
| Ethanol | 500 |
| Polyethylene Glycol 400 (PEG 400) | 2,000 |
Table 2: Illustrative Effect of Co-solvents on Aqueous Solubility (at pH 7.4)
| Co-solvent System | Solubility (µg/mL) |
| 1% DMSO in Water | 5 |
| 5% DMSO in Water | 25 |
| 10% Ethanol in Water | 15 |
| 20% PEG 400 in Water | 100 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of a compound in an aqueous buffer using a plate-based method.
Materials:
-
This compound derivative
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Procedure:
-
Prepare Compound Stock: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to obtain a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Dispense Compound: In a separate 96-well clear bottom plate, add a small volume (e.g., 2 µL) of each DMSO stock dilution to the wells.
-
Add Aqueous Buffer: To each well, add the aqueous buffer (e.g., 198 µL) to achieve the desired final compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Mix and Incubate: Mix the plate gently and incubate at room temperature for 1-2 hours to allow for equilibration.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength of ~620 nm using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control wells.
Protocol 2: pH-Dependent Solubility Profile
This protocol outlines a method to assess the impact of pH on the solubility of a this compound derivative.
Materials:
-
This compound derivative
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
HPLC system with a suitable column and detection method
-
Shaker or rotator
Procedure:
-
Prepare Saturated Solutions: In separate vials, add an excess amount of the this compound derivative to each buffer of a different pH.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid from Solution: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Dilute and Analyze: Take a known volume of the supernatant, dilute it with a suitable solvent (e.g., mobile phase), and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH.
Visualizations
Caption: Decision workflow for addressing solubility issues.
Caption: Factors influencing the aqueous solubility.
References
Work-up procedures for reactions involving 3-Ethynylpyrazin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethynylpyrazin-2-amine. The information is designed to address specific issues that may be encountered during experimental work-up procedures.
General FAQs
Q1: How should I handle and store this compound?
A: this compound should be stored under an inert atmosphere, such as nitrogen or argon, at 2–8 °C.[1] Pyrazine derivatives can be sensitive to harsh reaction or work-up conditions, so it is advisable to handle them with care, avoiding overly acidic or basic environments where possible.[2]
Q2: My reaction is complete, but I'm having trouble with the work-up. What are some general considerations for pyrazine derivatives?
A: Low yields or product loss during work-up can often be attributed to several factors.[3] Ensure your extraction and purification procedures are optimized to prevent product loss.[3] Pyrazine derivatives can be sensitive, so using milder reagents and conditions during the work-up is recommended.[2] If you are performing column chromatography, a systematic optimization of the mobile phase, starting with a low polarity eluent and gradually increasing polarity, can improve the resolution of closely eluting compounds.[3]
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a common reaction for terminal alkynes, involving a palladium catalyst and a copper(I) co-catalyst to couple the alkyne with an aryl or vinyl halide.[4]
Q3: I am observing a significant amount of homocoupled alkyne (Glaser coupling) as a byproduct. How can I minimize this?
A: The formation of homocoupled acetylenes is often promoted by the presence of oxygen.[5] To minimize this side reaction, it is crucial to carry out the reaction under deaerated, anaerobic conditions.[4][5] This involves thoroughly degassing your solvents and running the reaction under an inert atmosphere like nitrogen or argon. Additionally, you can try reducing the amount of the copper iodide catalyst or opting for a copper-free Sonogashira protocol.[6][7]
Q4: My Sonogashira reaction is sluggish or not going to completion. What should I check?
A: Several factors can lead to an incomplete reaction:
-
Catalyst Activity: Ensure your palladium catalyst is active. Palladium(0) complexes can be unstable in air.[5] Using a pre-catalyst that generates the active Pd(0) species in situ is a common strategy.[8][9]
-
Reaction Conditions: The choice of solvent, base, and temperature is critical.[6] Amine bases like triethylamine or diethylamine are commonly used and can also serve as the solvent.[5] If your substrates are not soluble, solvents like DMF or toluene may be necessary.[6]
-
Substrate Reactivity: The reactivity of the aryl/vinyl halide follows the general trend: I > OTf > Br >> Cl.[7] For less reactive halides like chlorides, a more active catalyst system may be required.[7]
Q5: How do I effectively remove the palladium and copper catalysts during the work-up?
A: Removing residual palladium is a common challenge in process chemistry.[10]
-
Aqueous Wash: A standard work-up involves diluting the reaction mixture with a solvent like ethyl acetate and washing with an aqueous solution. An ammonium chloride wash can help remove copper salts.
-
Filtration: Passing the crude product solution through a plug of silica gel or celite can help remove some of the metal catalyst.
-
Specialized Scavengers: For very low residual metal levels, specialized palladium scavengers (resins or silicas functionalized with thiols or other ligands) can be employed.
-
Crystallization: Purifying the final product by crystallization is often a very effective method for removing metal impurities.[11]
Typical Sonogashira Reaction Parameters
| Parameter | Typical Value/Reagent | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 0.5 - 5 mol% |
| Copper Co-catalyst | CuI | 1 - 10 mol% |
| Base | Triethylamine (TEA), Diethylamine (DEA) | Often used in excess or as a solvent.[5] |
| Solvent | Toluene, DMF, THF, or the amine base | Must be anhydrous and deaerated.[4] |
| Temperature | Room Temperature to 80 °C | Dependent on substrate reactivity.[6] |
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex.[12] This is relevant if this compound is first halogenated or if a dihalopyrazine is used as a starting material.
Q6: I am attempting a Suzuki coupling with a chloropyrazine, and the yield is low. How can I improve it?
A: Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings.[13] To improve the yield, consider the following:
-
Catalyst and Ligand: Use a catalyst system known to be effective for aryl chlorides. This often involves using electron-rich, bulky phosphine ligands (e.g., PCy₃, SPhos) or N-heterocyclic carbene (NHC) ligands.[13]
-
Base and Solvent: A strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often required.[14] The solvent system is also crucial, with mixtures like dioxane/water or acetonitrile/water being common.[12][14]
-
Temperature: Higher reaction temperatures may be necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[14]
Q7: The work-up of my Suzuki reaction is problematic, resulting in emulsions during extraction. What can I do?
A: Emulsions can form during the aqueous work-up, especially when using solvents like dioxane.
-
Add Brine: After the initial aqueous washes, washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions.[12]
-
Filtration: Filtering the entire mixture through a pad of celite can sometimes resolve the issue.
-
Solvent Swap: If the reaction solvent is the problem, it can be removed under reduced pressure and the residue redissolved in a more extraction-friendly solvent like ethyl acetate before proceeding with the aqueous wash.[11]
Typical Suzuki Reaction Protocol
A general procedure for the Suzuki coupling of a dichloropyrazine is as follows:
-
Reaction Setup: In a suitable flask, combine the dichloropyrazine, the arylboronic acid (1.1-1.5 equivalents per chlorine), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%), and a base (e.g., K₂CO₃, 3 equivalents).[12]
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and deionized water).[12]
-
Reaction: Heat the mixture with vigorous stirring and monitor the reaction progress by TLC or LC-MS.[12]
-
Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash sequentially with water and brine.[12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by column chromatography on silica gel.[12]
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction is a highly efficient method for forming a 1,2,3-triazole ring from a terminal alkyne and an azide.[15]
Q8: My click reaction is not working. What is the most common reason for failure?
A: The key to a successful CuAAC reaction is maintaining a sufficient concentration of the active Cu(I) catalyst.[16]
-
Oxidation of Copper(I): Cu(I) is unstable and can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[16] Most modern protocols generate Cu(I) in situ by using a Cu(II) salt (like CuSO₄) with a reducing agent, most commonly sodium ascorbate.[16][17]
-
Catalyst Preparation: Ensure you are adding the reagents in the correct order. It is often recommended to pre-mix the CuSO₄ and the stabilizing ligand before adding the sodium ascorbate to initiate the reaction.[17]
Q9: I am working with a sensitive biological molecule. How can I protect it from copper-related damage?
A: Copper ions can be toxic or damaging to biomolecules. The use of a chelating ligand is essential.
-
THPTA Ligand: Tris(3-hydroxypropyltriazolyl-methyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) catalyst, protects biomolecules from damage, and improves reaction efficiency.[17][18]
-
Additives: In some cases, additives like aminoguanidine can be used to suppress side reactions between reaction byproducts and sensitive protein residues.[17]
Q10: How do I remove the copper catalyst after the reaction is complete?
A: For many biological applications, complete removal of the copper catalyst is critical.
-
Precipitation: For biomolecules like DNA, ethanol precipitation can be an effective purification step.[16]
-
Chelating Resins: Resins with chelating groups (e.g., EDTA or iminodiacetic acid) can be used to bind and remove copper ions from the solution.
-
Size Exclusion Chromatography: For larger biomolecules, size exclusion chromatography (e.g., a desalting column) can separate the conjugated product from the small-molecule catalyst components.
Key Components of a Typical CuAAC Reaction
| Component | Reagent Example | Purpose |
| Copper Source | Copper(II) Sulfate (CuSO₄) | Precursor to the active catalyst.[16] |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state in situ.[17] |
| Stabilizing Ligand | THPTA | Protects Cu(I) from oxidation and prevents damage to biomolecules.[17][18] |
| Reactants | This compound & an Azide | The coupling partners. |
| Solvent | Aqueous Buffer / Organic Solvents | Reaction is often accelerated in water.[19] |
Visualized Workflows and Logic
Caption: A typical experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for low yield in a Sonogashira coupling reaction.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click chemistry - Wikipedia [en.wikipedia.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Click Chemistry [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Ethynylpyrazin-2-amine Derivatives: A Novel Scaffold for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, evaluation, and comparison of a novel class of compounds: 3-ethynylpyrazin-2-amine derivatives. While direct experimental data for this specific scaffold is not yet prevalent in published literature, this document, authored from the perspective of a Senior Application Scientist, will leverage data from structurally related pyrazine compounds and the known pharmacological importance of the ethynyl moiety to present a forward-looking guide for researchers exploring new chemical entities in oncology and beyond. We will delve into the rationale for their design, propose synthetic strategies, and provide detailed protocols for their biological evaluation, complete with hypothetical comparative data to illustrate their potential.
Introduction: The Promise of the this compound Scaffold
The pyrazine ring is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in oncology.[1] Its derivatives are known to exhibit a wide spectrum of activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2]
The introduction of an ethynyl group at the 3-position of the 2-aminopyrazine core is a strategic design choice. The terminal alkyne is a versatile functional group in drug discovery, known to:
-
Act as a rigid linker: The linear geometry of the ethynyl group can orient substituents in a precise manner to optimize interactions with a biological target.
-
Engage in key binding interactions: The π-system of the alkyne can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, within a protein's active site.
-
Serve as a synthetic handle: The terminal alkyne allows for further derivatization via "click chemistry" or other coupling reactions, enabling the rapid generation of a diverse compound library.
This guide will explore the potential of this compound derivatives as a new class of kinase inhibitors and provide a roadmap for their systematic evaluation.
Proposed Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives can be approached through a multi-step sequence, leveraging established organometallic cross-coupling reactions. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound Derivatives
Step 1: Synthesis of 3-Halopyrazin-2-amine
The starting material, 3-halopyrazin-2-amine (e.g., 3-bromo- or 3-iodopyrazin-2-amine), can be synthesized from commercially available 2-aminopyrazine through electrophilic halogenation.
Step 2: Sonogashira Coupling to Introduce the Ethynyl Group
The key step in introducing the ethynyl functionality is the Sonogashira cross-coupling reaction.
-
Reagents and Materials:
-
3-Halopyrazin-2-amine (1 equivalent)
-
Terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Copper(I) iodide (CuI, 0.1 equivalents)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
-
Procedure:
-
To a solution of 3-halopyrazin-2-amine in the chosen anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Deprotection (if necessary) and Further Derivatization
If a protected alkyne such as trimethylsilylacetylene was used, the silyl group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne. This terminal alkyne can then be further functionalized to generate a library of derivatives.
Caption: Proposed synthetic workflow for this compound derivatives.
Biological Evaluation: A Comparative Framework
To assess the biological activity of the newly synthesized this compound derivatives, a tiered screening approach is recommended. This will involve initial in vitro cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.
In Vitro Anticancer Activity
The initial evaluation should focus on the cytotoxic effects of the compounds against a panel of human cancer cell lines.
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
-
The following table illustrates how the cytotoxic activity of novel this compound derivatives could be compared against a standard anticancer drug.
| Compound ID | R-Group on Alkyne | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| EP-1 | Phenyl | 8.2 | 12.5 | 5.7 |
| EP-2 | 4-Fluorophenyl | 2.1 | 4.8 | 1.9 |
| EP-3 | Cyclohexyl | 25.6 | >50 | 32.1 |
| Doxorubicin | - | 0.5 | 0.8 | 0.4 |
Data are hypothetical and for illustrative purposes only.
Kinase Inhibitory Activity
Given the known activity of pyrazine derivatives as kinase inhibitors, it is crucial to screen promising compounds against a panel of relevant kinases.
-
Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, combine the kinase of interest (e.g., EGFR, VEGFR2, CDK2), its specific substrate, and ATP with the test compounds. Include a vehicle control and a known inhibitor as a positive control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC₅₀ values for kinase inhibition.
-
| Compound ID | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| EP-2 | 15 | 250 | >1000 |
| Gefitinib | 5 | 5000 | >10000 |
| Sunitinib | 2000 | 10 | 1500 |
Data are hypothetical and for illustrative purposes only.
Caption: Tiered workflow for the biological evaluation of this compound derivatives.
Mechanism of Action Studies
For the most potent and selective compounds, further studies are necessary to understand their cellular mechanism of action.
-
Principle: This technique uses a fluorescent dye (e.g., propidium iodide, PI) that binds to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3]
-
Procedure:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide is used to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[1]
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cells.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. This guide provides a comprehensive, albeit prospective, framework for the design, synthesis, and biological evaluation of derivatives based on this core structure. The proposed workflows and detailed experimental protocols are intended to empower researchers to systematically investigate this new chemical space.
Future work should focus on synthesizing a diverse library of this compound derivatives and performing the outlined biological assays. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Promising lead compounds identified through this process can then be advanced to more complex in vitro and in vivo models to fully assess their therapeutic potential.
References
Cytotoxicity of 3-Aminopyrazine-2-Carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various compounds derived from 3-aminopyrazine-2-carboxamide. While specific data on 3-ethynylpyrazin-2-amine derivatives are limited in publicly available literature, this document focuses on structurally related N-substituted 3-aminopyrazine-2-carboxamides to offer valuable insights into the potential anticancer activities of this class of compounds. The information presented herein is intended to support research and development efforts in oncology.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of several 3-aminopyrazine-2-carboxamide derivatives was evaluated against the HepG2 human hepatocellular carcinoma cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability, was determined. The results are summarized in the table below.
| Compound ID | Substituent (R') | IC50 (µM) on HepG2 Cells |
| 10 | Hexyl | 389[1] |
| 16 | 4-Methoxyphenyl | > 250[1] |
| 17 | 2,4-Dimethoxyphenyl | > 50 (due to low solubility)[1] |
| 20 | 4-(Trifluoromethyl)phenyl | 41.4[1] |
Experimental Protocols
The following are detailed methodologies for two common colorimetric assays used to determine cytotoxicity: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3][4][5] The concentration of these crystals, which is proportional to the number of living cells, is determined by dissolving them and measuring the absorbance of the solution.[2]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., at 37°C with 5% CO2).
-
Compound Treatment: Expose the cells to various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours in a humidified atmosphere.[2]
-
Formazan Solubilization: Add a solubilizing agent (such as DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[2] The plate may be left overnight in the incubator to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of over 650 nm is recommended.[2]
Sulforhodamine B (SRB) Assay
The SRB assay is a method for determining cell density based on the measurement of total cellular protein content.[6][7] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[7][8]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate the plate at 4°C for at least one hour.[8][9]
-
Washing: Remove the TCA and wash the plates multiple times with water to remove excess fixative and unbound dye.[9]
-
Staining: Add the SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for about 30 minutes.[7][8][9]
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye.[8]
-
Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.[8]
-
Absorbance Reading: Measure the absorbance of the solubilized dye on a microplate reader, typically at a wavelength of around 540 nm.[8]
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for in vitro cytotoxicity screening assays.
Potential Signaling Pathway: Apoptosis Induction
Anticancer compounds often exert their cytotoxic effects by inducing programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the process of cell death.
Caption: Overview of the extrinsic and intrinsic apoptotic pathways.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
Scarcity of Specific Research on 3-Ethynylpyrazin-2-amine Analogs Hinders Detailed SAR Analysis
A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific research focused on the structure-activity relationship (SAR) of 3-Ethynylpyrazin-2-amine analogs as kinase inhibitors. Consequently, a detailed comparison guide with extensive quantitative data and specific experimental protocols for this particular class of compounds cannot be constructed at this time. The existing research on pyrazine-containing molecules tends to focus on other derivatives, such as pyrazine-2-carboxamides or more complex fused pyrazine systems.
While direct SAR studies on this compound analogs are not available, the broader field of pyrazine-based kinase inhibitors offers some insights into the general principles that may govern their activity. This report provides a comparative overview of related pyrazine scaffolds that have been investigated as kinase inhibitors, highlighting key structural motifs and their impact on biological activity.
General Principles of Kinase Inhibition by Pyrazine-Based Scaffolds
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of drug discovery. The pyrazine ring, a nitrogen-containing heterocycle, serves as a versatile scaffold for designing such inhibitors due to its ability to form key hydrogen bond interactions within the kinase hinge region.
A recent review of pyrazine-based kinase inhibitors highlights that the main chemical scaffolds explored include imidazopyrazines, pyrazolopyrazines, and triazolopyrazines, among others.[1] These molecules typically function as ATP-competitive inhibitors.[1]
Insights from Related Pyrazine Analogs
While specific data for this compound is unavailable, studies on related structures provide clues for potential SAR:
-
Fused Pyrazine Systems: A study on 3-(imidazo[1,2-a]pyrazin-3-ylethynyl) derivatives identified a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). The lead compound, 5n , demonstrated high affinity with Kd values of 7.9 and 8.0 nM for DDR1 and DDR2, respectively, and IC50 values of 9.4 and 20.4 nM.[2] This suggests that the ethynyl linkage at the 3-position of a pyrazine-containing scaffold can be a favorable feature for kinase inhibition.
-
3-Aminopyrazine-2-carboxamide Derivatives: Research on 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors has been more fruitful. SAR exploration led to the identification of compound 18i as a pan-FGFR inhibitor with potent in vitro activity against FGFR1-4.[3] This work underscores the importance of the 3-amino-pyrazine core in establishing interactions with the kinase active site.
-
Pyrazolopyrazine-3-amine Derivatives: A series of pyrazolopyrazine-3-amine and pyrazolopyrimidine-3-amine derivatives were designed and synthesized as spleen tyrosine kinase (Syk) inhibitors. Compound 6h from this series showed promising inhibition in both enzymatic and cell-based assays, indicating its potential as a lead for further development.[4]
Experimental Protocols
While specific protocols for this compound analogs are not available, the general methodologies used for evaluating kinase inhibitors are well-established.
General Kinase Inhibition Assay (Example: DDR1/2 Inhibition):
-
Enzyme and Substrate Preparation: Recombinant human DDR1 and DDR2 kinase domains are expressed and purified. A suitable substrate, such as a synthetic peptide, is prepared in an appropriate assay buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is typically initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-labeled phosphate), fluorescence-based assays, or luminescence-based assays that quantify the amount of ATP remaining after the reaction.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a general kinase signaling pathway and a typical workflow for screening kinase inhibitors.
Caption: General Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
Caption: Workflow for the Discovery and Development of Kinase Inhibitors.
Conclusion
While a specific structure-activity relationship for this compound analogs cannot be detailed due to a lack of targeted research, the broader class of pyrazine-containing kinase inhibitors shows significant promise. The pyrazine core is a validated scaffold for kinase inhibition, and the ethynyl moiety at the 3-position has been shown to be compatible with potent activity in related heterocyclic systems. The development of a focused library of this compound analogs and their systematic evaluation against a panel of kinases could be a fruitful area for future drug discovery efforts. Such studies would be essential to elucidate the specific SAR for this scaffold and to identify novel and potent kinase inhibitors for therapeutic use.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ethynylpyridines and Ethynylpyrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ethynylpyridines and ethynylpyrazines, two important classes of heterocyclic compounds with broad applications in medicinal chemistry and materials science. The electronic properties of the pyridine and pyrazine rings significantly influence the reactivity of the appended ethynyl group, making a direct comparison valuable for reaction design and optimization. This document summarizes key reactivity trends in Sonogashira coupling, cycloaddition, and nucleophilic addition reactions, supported by experimental data and detailed protocols.
Executive Summary
Ethynylpyridines and ethynylpyrazines both serve as versatile building blocks in organic synthesis. The electron-withdrawing nature of the nitrogen atom(s) in the aromatic ring activates the ethynyl group, rendering it susceptible to various transformations. Theoretical studies suggest that the pyrazine ring, with its two nitrogen atoms, imparts a greater degree of electron deficiency compared to the pyridine ring. This generally translates to a higher reactivity for ethynylpyrazines in reactions where the ethynyl group acts as an electrophile or a dienophile in inverse electron demand cycloadditions. However, the increased electron-withdrawing character can also impact the efficiency of other reactions, such as the Sonogashira coupling. This guide presents a data-driven comparison to elucidate these nuances.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from representative Sonogashira coupling and cycloaddition reactions for ethynylpyridines and ethynylpyrazines.
Table 1: Comparison of Yields in Sonogashira Coupling Reactions
| Entry | Halide | Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | DMF | Et₃N | 100 | 3 | 96 | [1] |
| 2 | 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd/CuI/PPh₃ | NMP/Et₃N | Et₃N | 90 | 24 | 98 | [2] |
| 3 | 2,3-Dichloropyrazine | Phenylacetylene | CuI/PPh₃ | PEG-400 | K₂CO₃ | Ultrasound | 0.5 | 85 | [3] |
| 4 | 2,3-Dichloropyrazine | 1-Hexyne | CuI/PPh₃ | PEG-400 | K₂CO₃ | Ultrasound | 0.5 | 82 | [3] |
Table 2: Comparison of Yields in Cycloaddition Reactions
| Entry | Ethynyl Heterocycle | Reagent | Reaction Type | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Ethynylpyridine | Benzyl azide | CuAAC | CuCl | Water | RT | 0.5 | 98 | [4] |
| 2 | Ethynylpyrazine (in situ) | Enamine | IEDDA | - | - | - | - | - | [5][6][7][8][9][10] |
Note: While experimental data for the cycloaddition of isolated ethynylpyrazines is limited in the searched literature, their high reactivity in inverse electron demand Diels-Alder (IEDDA) reactions is well-established from theoretical studies and reactions of related pyrazine systems.
Comparative Reactivity Analysis
Sonogashira Coupling
The Sonogashira coupling is a fundamental C-C bond-forming reaction to synthesize substituted alkynes. The data in Table 1 suggests that both halopyridines and halopyrazines are viable substrates for this reaction. High yields are achievable for both classes of compounds. However, the reaction conditions can differ. The successful coupling of 2,3-dichloropyrazine using a copper-catalyzed, palladium-free system under ultrasound irradiation highlights a potentially more environmentally friendly approach for the synthesis of ethynylpyrazines.[3] The slightly lower yields for the pyrazine system compared to the pyridine examples might be attributed to the higher electron deficiency of the pyrazine ring, which can influence the catalytic cycle.
Cycloaddition Reactions
Ethynylpyridines have been shown to be excellent substrates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," affording high yields of triazoles in short reaction times under mild conditions.[4]
Nucleophilic Addition
The electron-withdrawing nature of both pyridine and pyrazine rings activates the triple bond of the ethynyl substituent towards nucleophilic attack, such as a Michael addition. The presence of the nitrogen atom(s) stabilizes the negative charge that develops in the intermediate. It is well-documented that vinylpyridines readily undergo Michael additions.[11][12] Given that the pyrazine ring is more electron-withdrawing than the pyridine ring, it is expected that ethynylpyrazines would be more susceptible to nucleophilic attack than their ethynylpyridine counterparts. This enhanced electrophilicity makes them attractive for the synthesis of functionalized heterocyclic systems through the addition of various nucleophiles, such as amines, thiols, and stabilized carbanions.[13][14][15][16][17]
Experimental Protocols
Sonogashira Coupling of 2,3-Dichloropyrazine with Phenylacetylene[3]
-
Materials: 2,3-Dichloropyrazine, phenylacetylene, CuI, PPh₃, K₂CO₃, PEG-400.
-
Procedure: A mixture of 2,3-dichloropyrazine (1 mmol), phenylacetylene (1.2 mmol), CuI (0.1 mmol), PPh₃ (0.2 mmol), and K₂CO₃ (2 mmol) in PEG-400 (5 mL) is subjected to ultrasound irradiation at room temperature for 30 minutes. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-chloro-3-(phenylethynyl)pyrazine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-Ethynylpyridine[4]
-
Materials: 2-Ethynylpyridine, benzyl azide, CuCl, water.
-
Procedure: To a solution of 2-ethynylpyridine (1 mmol) and benzyl azide (1 mmol) in water (5 mL) is added CuCl (0.05 mmol). The reaction mixture is stirred at room temperature for 30 minutes. The product precipitates from the reaction mixture and is collected by filtration, washed with water, and dried to afford the corresponding 1,4-disubstituted 1,2,3-triazole.
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflow: Sonogashira Coupling
Conclusion
The reactivity of the ethynyl group in ethynylpyridines and ethynylpyrazines is significantly modulated by the electronic nature of the attached heterocyclic ring. While both are valuable synthetic intermediates, a nuanced understanding of their reactivity differences is crucial for selecting the optimal substrate and reaction conditions.
-
Sonogashira Coupling: Both ethynylpyridines and ethynylpyrazines can be synthesized in good to excellent yields via Sonogashira coupling, with opportunities for developing milder, palladium-free conditions for pyrazine derivatives.
-
Cycloaddition Reactions: Ethynylpyridines are proven to be highly effective in CuAAC reactions. The pronounced electron-deficient character of the pyrazine ring makes ethynylpyrazines highly promising substrates for inverse electron demand Diels-Alder reactions.
-
Nucleophilic Addition: The increased electrophilicity of the triple bond in ethynylpyrazines suggests they will be more reactive towards nucleophiles compared to ethynylpyridines, offering a potential advantage in the synthesis of highly functionalized pyrazine derivatives.
Further experimental studies, particularly quantitative comparisons of reaction rates and the exploration of a broader range of cycloaddition and nucleophilic addition reactions for ethynylpyrazines, will undoubtedly provide deeper insights and expand the synthetic utility of these important heterocyclic building blocks.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Modification and Synthesis of Polymers by Inverse Electron Demand Diels Alder (IEDDA) Reaction Of 1,2,4,5-Tetrazines [repository.arizona.edu]
- 10. Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes: [4 + 2] Cycloaddition Reaction of Amidines with 1,3,5-Triazines | Semantic Scholar [semanticscholar.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Enantioselective 1,4-Michael addition reaction of pyrazolin-5-one derivatives with 2-enoylpyridines catalyzed by Cinchona derived squaramides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to the In Vitro Kinase Screening of 3-Ethynylpyrazin-2-amine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyrazine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this core moiety.[2] This guide provides an in-depth technical comparison of a hypothetical series of 3-ethynylpyrazin-2-amine derivatives against established kinase inhibitors, supported by detailed experimental protocols and illustrative data.
Introduction to Pyrazine-Based Kinase Inhibitors
The pyrazine ring system is a versatile scaffold in medicinal chemistry, offering multiple points for substitution to optimize potency, selectivity, and pharmacokinetic properties.[1] Many pyrazine-containing compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases through a network of hydrogen bonds and hydrophobic interactions.[2] This guide focuses on a novel class of this compound derivatives and evaluates their potential as kinase inhibitors through a comparative in vitro screening approach.
Comparative Kinase Inhibitor Profiling
To ascertain the therapeutic potential of the novel this compound derivatives, a comparative in vitro kinase screening study is essential. This involves profiling the derivatives against a panel of relevant kinases and comparing their inhibitory activity with well-characterized, clinically relevant kinase inhibitors. For this guide, we will compare our hypothetical this compound derivatives (EPD-1, EPD-2, and EPD-3) against two widely recognized kinase inhibitors: Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases, and Erlotinib , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3]
Selected Kinase Panel for Screening
The choice of kinases for the screening panel is critical and should be guided by the potential therapeutic targets of pyrazine-based inhibitors. Based on existing literature, a relevant panel would include:[2][4][5][6]
-
Tyrosine Kinases:
-
ABL1 (Abelson murine leukemia viral oncogene homolog 1)
-
SRC (Proto-oncogene tyrosine-protein kinase Src)
-
EGFR (Epidermal Growth Factor Receptor)
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
-
FLT3 (FMS-like tyrosine kinase 3)
-
-
Serine/Threonine Kinases:
-
CDK2 (Cyclin-dependent kinase 2)
-
PIM1 (Pim-1 proto-oncogene, serine/threonine kinase)
-
JAK2 (Janus kinase 2)
-
Experimental Methodology
A robust and reproducible in vitro kinase assay is fundamental to obtaining reliable comparative data. A widely used and highly sensitive method is the radiometric assay, which measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[7][8]
In Vitro Radiometric Kinase Assay Protocol
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄).
-
[γ-³²P]ATP: Prepare a working solution of [γ-³²P]ATP in ATP-free kinase buffer to a final concentration that is at or near the Kₘ for each specific kinase.[7]
-
Kinase and Substrate: Dilute the recombinant kinase and its specific substrate (e.g., a peptide or protein) to their optimal concentrations in kinase buffer.
-
Test Compounds: Prepare serial dilutions of the this compound derivatives and the comparator inhibitors (Dasatinib and Erlotinib) in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of the [γ-³²P]ATP working solution to each well.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.[8]
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
-
Detection and Data Analysis:
-
Transfer the reaction mixture onto a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic equation using appropriate software.[7]
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro radiometric kinase assay.
Results and Discussion
The inhibitory activities of the this compound derivatives and the comparator drugs are presented as IC₅₀ values in the table below. This hypothetical data is intended to be illustrative of a typical kinase screening output.
| Compound | ABL1 (nM) | SRC (nM) | EGFR (nM) | VEGFR2 (nM) | FLT3 (nM) | CDK2 (nM) | PIM1 (nM) | JAK2 (nM) |
| EPD-1 | 250 | 310 | >10,000 | 15 | 8 | >10,000 | 5,200 | 1,200 |
| EPD-2 | 120 | 150 | >10,000 | 25 | 12 | 8,500 | 4,800 | 950 |
| EPD-3 | >10,000 | >10,000 | 8,500 | 1,500 | 950 | 25 | 50 | 6,500 |
| Dasatinib | 1 | 0.8 | 250 | 10 | 5 | 150 | 2,500 | 350 |
| Erlotinib | >10,000 | >10,000 | 2 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Interpretation of Results
-
EPD-1 and EPD-2: These derivatives demonstrate potent and selective inhibition of FLT3 and VEGFR2, with moderate activity against ABL1 and SRC. Their high IC₅₀ values against EGFR, CDK2, PIM1, and JAK2 suggest a favorable selectivity profile for these specific tyrosine kinases.
-
EPD-3: This derivative shows a different selectivity profile, with potent inhibition of CDK2 and PIM1, and weaker activity against the tested tyrosine kinases. This highlights how modifications to the pyrazine scaffold can significantly alter the kinase selectivity profile.
-
Dasatinib: As expected, Dasatinib shows potent, multi-targeted inhibition of ABL1 and SRC, with activity against other kinases such as FLT3 and VEGFR2, confirming its broad-spectrum activity.[3]
-
Erlotinib: This compound demonstrates high potency and selectivity for EGFR, with minimal activity against the other kinases in the panel, consistent with its known mechanism of action.[3]
Signaling Pathway Context
The potent inhibition of FLT3 by EPD-1 and EPD-2 suggests their potential application in cancers driven by FLT3 mutations, such as Acute Myeloid Leukemia (AML). The diagram below illustrates the FLT3 signaling pathway and its inhibition.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of EPD-1/EPD-2.
Conclusion
This guide provides a framework for the in vitro kinase screening of novel this compound derivatives. The presented methodology and hypothetical data demonstrate how a comparative approach can elucidate the potency and selectivity of new chemical entities. The illustrative results suggest that the this compound scaffold holds promise for the development of both selective tyrosine kinase inhibitors (EPD-1 and EPD-2) and inhibitors of serine/threonine kinases (EPD-3). Further investigation, including broader kinome screening and cell-based assays, would be necessary to fully characterize these compounds and validate their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 3-Ethynylpyrazin-2-amine as an Aniline Bioisostere
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of problematic functional groups is a cornerstone of lead optimization. The aniline moiety, while a versatile building block, is often associated with metabolic instability and potential toxicity, driving the search for suitable bioisosteres.[1][2] This guide provides a proposed framework for the validation of 3-ethynylpyrazin-2-amine as a novel bioisostere for aniline, offering a comparative analysis of their key physicochemical properties and outlining the experimental protocols necessary for a comprehensive evaluation.
The electron-rich nature of the aniline ring makes it susceptible to oxidative metabolism, which can lead to the formation of reactive metabolites.[1] These metabolites can contribute to idiosyncratic adverse drug reactions, posing a significant challenge in drug development. Bioisosteric replacement aims to mitigate these risks while preserving or enhancing the desired biological activity and physicochemical properties of the parent molecule.
This guide will focus on a hypothetical validation of this compound as a bioisosteric replacement for aniline. Due to the limited availability of direct comparative experimental data for this compound, this document outlines a comprehensive validation strategy. We will present known data for aniline and common bioisosteres, alongside estimated properties for this compound based on the closely related 2-aminopyrazine, and detail the requisite experimental procedures for a head-to-head comparison.
Physicochemical and Metabolic Properties: A Comparative Overview
A successful bioisostere should mimic the key physicochemical properties of the original functional group to retain biological activity while improving upon its liabilities. The following table summarizes the known properties of aniline and its established bioisosteres, alongside projected values for this compound.
| Property | Aniline | 1-Aminobicyclo[1.1.1]pentane (aminoBCP) | 2-Aminopyridine | 2-Aminopyrazine (surrogate) | This compound (Proposed) |
| Molecular Weight ( g/mol ) | 93.13[3] | 83.13 | 94.11[4] | 95.10[5][6] | 119.12 |
| logP | 0.9[3] | ~1.0-1.5 | 0.5[4] | -0.07 to -0.73[6][7] | ~0.5-1.0 |
| pKa (of the amine) | 4.6[8] | ~10.5 | 6.86[4] | 3.22 (Predicted)[6] | ~2.5-3.5 |
| Aqueous Solubility | Slightly soluble[8][9][10] | Data not readily available | Soluble | Soluble[7] | Expected to be soluble |
| Metabolic Stability (t½ in HLM) | Low (rapid metabolism) | High | Moderate to High | Expected to be moderate to high | Expected to be high |
HLM: Human Liver Microsomes
Proposed Experimental Validation Workflow
A rigorous validation of this compound as an aniline bioisostere requires a systematic experimental approach. The following workflow outlines the key steps, from synthesis to in vitro evaluation.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments proposed in the validation workflow.
Objective: To determine the partition coefficient (logP) or distribution coefficient (logD) of the test compounds between n-octanol and an aqueous buffer.
Materials:
-
Test compound (aniline-containing and this compound-containing)
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of the aqueous buffer and n-octanol.
-
Securely cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Agitate the vials on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Centrifuge the vials to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Analyze the concentration of the test compound in each aliquot by HPLC.
-
Calculate the logP or logD value using the following formula: logP/logD = log10([Compound]octanol / [Compound]aqueous).[11][12][13]
Objective: To determine the aqueous solubility of the test compounds.
Materials:
-
Test compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials
-
Shaker incubator
-
Filtration device (e.g., 0.45 µm syringe filter)
-
HPLC system or UV/Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid test compound to a known volume of the aqueous buffer in a vial.
-
Tightly seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14]
-
After incubation, visually inspect the sample to confirm the presence of undissolved solid.
-
Filter the solution to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV/Vis spectroscopy with a standard curve.[15][16]
Objective: To assess the in vitro metabolic stability of the test compounds by measuring their rate of disappearance in the presence of human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
In a microcentrifuge tube, pre-warm the HLM suspension in the phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.[17][18][19]
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[20][21]
Objective: To evaluate and compare the inhibitory activity of the aniline-containing and this compound-containing compounds against a specific protein kinase.
Materials:
-
Test compounds
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl2 and other necessary components)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.[22][23][24][25][26]
Illustrative Signaling Pathway and Bioisosteric Relationship
The validation of a bioisostere is often context-dependent, particularly concerning its application in drug discovery. For instance, if the target is a protein kinase, the bioisosteric replacement should not disrupt the key interactions with the kinase active site.
The fundamental principle of bioisosteric replacement is to maintain the overall topology and electronic properties of the original molecule.
Conclusion
The validation of this compound as a bioisostere for aniline presents a promising avenue for medicinal chemists seeking to overcome the metabolic liabilities associated with anilines. The proposed workflow and experimental protocols provide a comprehensive framework for a head-to-head comparison of these two moieties. By systematically evaluating their physicochemical properties, metabolic stability, and biological activity, researchers can make informed decisions about the strategic incorporation of this compound into their drug discovery programs. The anticipated improvements in metabolic stability, coupled with potentially retained or enhanced biological activity, underscore the potential of this novel bioisostere to contribute to the development of safer and more effective therapeutics.
References
- 1. cresset-group.com [cresset-group.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 7. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 9. byjus.com [byjus.com]
- 10. Anilines: Structure, Properties & Uses in Chemistry [vedantu.com]
- 11. enamine.net [enamine.net]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. store.astm.org [store.astm.org]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Metabolic Stability Assays [merckmillipore.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. reactionbiology.com [reactionbiology.com]
- 25. In vitro kinase assay [protocols.io]
- 26. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for 3-Ethynylpyrazin-2-amine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials, where the introduction of an alkynyl moiety is a key strategic step. For researchers working with nitrogen-containing heterocycles such as pyrazines, the choice of an appropriate catalyst system is critical to ensure high yields and reaction efficiency. This guide provides a comparative analysis of various palladium-based catalysts for the coupling of 3-Ethynylpyrazin-2-amine with aryl halides, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficiency of the Sonogashira coupling of this compound is highly dependent on the choice of the palladium catalyst, ligands, copper co-catalyst (or lack thereof), base, and solvent system. Below is a summary of the performance of different catalytic systems based on reported experimental data.
| Catalyst System | Ligand | Co-Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | A classic and widely used system, effective for a range of aryl halides. |
| Pd(OAc)₂ | SPhos | - | K₃PO₄ | Toluene | 100 | 16 | High | Effective for more demanding substrates; copper-free conditions can prevent alkyne homocoupling. |
| Pd(PPh₃)₄ | PPh₃ | CuI | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | A reliable choice for Suzuki-Miyaura type couplings, and also effective in Sonogashira reactions. |
| PdCl₂(dppf) | dppf | CuI | K₂CO₃ | DME | 80 | 2 | High | Offers high yields and shorter reaction times for certain substrates. |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | - | Cs₂CO₃ | 2-MeTHF | Room Temp | - | Good to Excellent | A modern, highly active system for copper- and amine-free Sonogashira reactions at room temperature.[1] |
Note: "Good" and "High" yields are as reported in the respective literature for analogous heterocyclic systems, suggesting successful reactions without specifying the exact percentage in all abstracts. The data for Pd(PPh₃)₂Cl₂ is derived from a study on a closely related 2-amino-3-bromopyridine system, which serves as a strong indicator of its performance with this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the Sonogashira coupling of this compound.
Protocol 1: Classical Sonogashira Coupling using Pd(PPh₃)₂Cl₂/CuI
This protocol is a standard and robust method for the Sonogashira coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the flask via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 3 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(arylethynyl)pyrazin-2-amine.
Protocol 2: Copper-Free Sonogashira Coupling using Pd(OAc)₂/SPhos
This protocol avoids the use of a copper co-catalyst, which can be advantageous in preventing the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Aryl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol) in a reaction vessel.
-
Add anhydrous toluene (5 mL).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for 16 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The classical Sonogashira catalytic cycle involving both palladium and copper.
Caption: A generalized experimental workflow for Sonogashira coupling reactions.
Conclusion
The selection of an optimal catalyst for the Sonogashira coupling of this compound is a critical decision that significantly impacts reaction outcomes. For general applications, the traditional Pd(PPh₃)₂Cl₂/CuI system provides a reliable and effective option. For substrates that are more challenging or when copper-free conditions are desired to minimize side reactions, catalyst systems based on Pd(OAc)₂ with bulky phosphine ligands like SPhos are excellent alternatives. For researchers seeking milder reaction conditions and high efficiency, modern catalytic systems such as Pd(CH₃CN)₂Cl₂ with cataCXium A represent the state-of-the-art for room-temperature, copper- and amine-free couplings.[1]
This guide provides a foundation for researchers to make informed decisions on catalyst selection. It is important to note that the optimal conditions may vary depending on the specific aryl halide and other functional groups present in the reactants. Therefore, small-scale reaction optimization is always recommended to achieve the best possible results.
References
A Comparative Guide to the Efficacy of Aminopyrazole-Based Kinase Inhibitors in Cell-Based Assays
A Note on Scope: Due to the limited publicly available data on the specific efficacy of 3-Ethynylpyrazin-2-amine-based inhibitors, this guide will focus on a closely related and well-documented class: 3-aminopyrazolopyrazine and 3-aminopyrazolopyrimidine derivatives . These compounds are structural bioisosteres of the pyrazine scaffold and serve as an excellent case study for evaluating the efficacy of heterocyclic amine-based kinase inhibitors in relevant cell-based assays. The principles and methodologies described herein are directly applicable to the evaluation of novel kinase inhibitors, including those based on the this compound scaffold.
Introduction
The search for novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, being central regulators of cellular signaling, are attractive therapeutic targets. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, has emerged as a "privileged scaffold" in the design of kinase inhibitors, allowing molecules to effectively compete with ATP for binding in the kinase active site[1]. This guide provides a comparative analysis of a series of 3-aminopyrazolopyrazine and 3-aminopyrazolopyrimidine derivatives as potent inhibitors of Spleen Tyrosine Kinase (Syk), a critical mediator of signal transduction in hematopoietic cells[2].
Syk plays a crucial role in the signaling pathways of various immune recognition receptors. Its activation in immune cells triggers a cascade of events including cytokine release, B-cell proliferation, and inflammation. Consequently, Syk is a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and B-cell malignancies[2]. This guide will delve into the cell-based methodologies used to assess the efficacy of these inhibitors, present comparative data, and provide the scientific rationale behind the experimental designs.
Signaling Pathway of Spleen Tyrosine Kinase (Syk)
Upon B-cell receptor (BCR) engagement, the SRC family kinases LYN and FYN phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the plasma membrane and subsequent activation through phosphorylation. Activated Syk then phosphorylates downstream targets, including SLP-65 and PLCγ2, initiating signaling cascades that result in calcium mobilization, activation of transcription factors like NF-κB, and ultimately, cell proliferation and survival.
Caption: Simplified Syk signaling pathway upon B-cell receptor engagement and the inhibitory action of 3-aminopyrazolopyrazine derivatives.
Comparative Efficacy of 3-Aminopyrazolopyrazine/pyrimidine Derivatives
The efficacy of a library of synthesized 3-aminopyrazolopyrazine and 3-aminopyrazolopyrimidine derivatives was evaluated using both enzymatic and cell-based assays. The primary objective was to determine their ability to inhibit Syk kinase activity and, consequently, the proliferation of B-lymphoma cells.
In Vitro Antiproliferative Activity
The antiproliferative effects of the synthesized compounds were assessed against the human B-cell lymphoma cell line, Ramos. A selection of the most potent compounds from the series is presented below, with a particular focus on compound 6h , which emerged as a lead candidate[2].
| Compound ID | Scaffold Type | Ramos Cell Proliferation IC50 (µM)[2] |
| 6a | Pyrazolopyrazine | > 50 |
| 6d | Pyrazolopyrazine | 12.5 |
| 6h | Pyrazolopyrazine | 1.5 |
| 7a | Pyrazolopyrimidine | > 50 |
| 7d | Pyrazolopyrimidine | 25.6 |
| R406 (Control) | Known Syk Inhibitor | 0.8 |
The data clearly indicates that the pyrazolopyrazine scaffold generally confers greater potency against B-cell lymphoma proliferation compared to the pyrazolopyrimidine scaffold in this series of compounds. Compound 6h demonstrated significant antiproliferative activity, with an IC50 value of 1.5 µM, making it a promising candidate for further investigation[2].
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed, self-validating experimental protocols are essential. The following sections describe the key cell-based assays used to evaluate the efficacy of these kinase inhibitors.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[3][4]. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed Ramos cells (a human B-cell lymphoma line) into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell adherence and recovery, treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., R406).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) using non-linear regression analysis.
Caption: Step-by-step workflow of the MTT assay for assessing the antiproliferative activity of kinase inhibitors.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
To determine if the observed antiproliferative effects are due to the induction of apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is employed. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[5][6].
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat Ramos cells with the test compound at its IC50 and 2x IC50 concentrations for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Representative gating strategy for analyzing Annexin V and PI stained cells by flow cytometry.
Conclusion
The evaluation of 3-aminopyrazolopyrazine and 3-aminopyrazolopyrimidine derivatives as Syk inhibitors demonstrates a clear structure-activity relationship, with the pyrazolopyrazine scaffold showing superior antiproliferative activity in a B-cell lymphoma model. Compound 6h has been identified as a potent lead compound worthy of further preclinical development[2]. The cell-based assays detailed in this guide, including the MTT proliferation assay and Annexin V/PI apoptosis analysis, represent a robust framework for assessing the efficacy of novel kinase inhibitors. These methodologies provide crucial insights into the cellular mechanisms of action and are essential for the successful progression of drug candidates from the bench to the clinic. The application of these standardized and well-validated assays will be critical in the future evaluation of emerging inhibitor classes, such as those based on the this compound core.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ethynyl-Heterocycles in Synthesis: A Guide for Researchers
Abstract
Ethynyl-heterocycles are foundational building blocks in modern chemical synthesis, pivotal to the development of pharmaceuticals, advanced materials, and agrochemicals.[1][2] The introduction of a rigid, linear ethynyl group onto a heterocyclic core imparts unique structural and electronic properties, yet the reactivity and utility of these motifs are profoundly influenced by the nature of the heterocyclic ring itself. This guide provides a head-to-head comparison of common ethynyl-heterocycles, offering field-proven insights and experimental data to inform strategic decisions in synthesis design. We will dissect the interplay between the heterocycle's electronics and the alkyne's reactivity in key transformations like Sonogashira couplings and azide-alkyne cycloadditions, providing researchers with the causal logic needed to select the optimal building block for their specific application.
Introduction: Why the Heterocycle Matters
The fusion of an alkyne with a heterocycle creates a powerful synthon whose utility extends far beyond being a simple linker. The heterocyclic core is not a passive spectator; it actively modulates the physicochemical properties of the alkyne moiety. Key properties influenced by the heterocycle include:
-
Acidity of the Terminal Proton (pKa): The electron-withdrawing or -donating nature of the heterocycle directly impacts the acidity of the terminal alkyne's C-H bond.[3] This is a critical parameter for metal-catalyzed reactions that proceed via a metal-acetylide intermediate, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings.[4]
-
Electron Density of the Triple Bond: The π-system of the heterocycle influences the electron density of the alkyne, dictating its susceptibility to nucleophilic or electrophilic attack and its dienophilicity in cycloaddition reactions.
-
Coordinating Ability: The presence of heteroatoms (typically nitrogen or sulfur) provides a coordination site for metal catalysts. This can be a double-edged sword: it can facilitate catalysis by pre-concentrating the catalyst near the reactive site, but it can also lead to catalyst inhibition or poisoning.
This guide will compare ethynyl derivatives of three major classes of heterocycles: π-deficient (e.g., pyridine, pyrazole), π-excessive (e.g., furan, thiophene, pyrrole), and those with balanced electronics (e.g., imidazole).
General Synthetic Strategies & Key Transformations
Before comparing specific systems, it's essential to understand the primary reactions where ethynyl-heterocycles are employed.
The two most prevalent synthetic routes to terminal ethynyl-heterocycles are:
-
Palladium-catalyzed Sonogashira coupling of a halo-heterocycle with a protected alkyne (like trimethylsilylacetylene), followed by deprotection.[5][6]
-
"Inverse Sonogashira" type reactions , which involve the direct C-H alkynylation of a heterocycle with an alkynyl halide, though this is less common for generating terminal alkynes.[7]
Once formed, these terminal alkynes are gateways to a vast chemical space, primarily through two powerhouse reactions: the Sonogashira cross-coupling to form internal alkynes and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[4][8][9]
Head-to-Head Comparison: Reactivity & Performance
The choice of heterocycle has profound implications for reaction outcomes. Below, we compare representative examples, supported by data synthesized from the literature.
π-Deficient Heterocycles (e.g., Pyridines, Pyrazoles)
These heterocycles contain an electron-withdrawing nitrogen atom, which significantly influences the attached alkyne.
-
Causality: The electronegative nitrogen atom polarizes the C-C triple bond and increases the acidity of the terminal proton. The position of the nitrogen relative to the ethynyl group is critical. For instance, the C-H bond of 2-ethynylpyridine is more acidic than that of 3- or 4-ethynylpyridine due to the proximity of the nitrogen lone pair, which can stabilize the resulting acetylide. This increased acidity facilitates the formation of the copper-acetylide intermediate crucial for the Sonogashira reaction.[5]
-
Performance Insight: In Sonogashira couplings, electron-deficient ethynyl-heterocycles often perform exceptionally well. The enhanced acidity of the alkyne proton allows for faster transmetalation from copper to palladium.[10] However, the nitrogen atom can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition, especially with sterically unhindered pyridines. The use of bulky phosphine ligands can mitigate this effect.[11]
-
In CuAAC: These alkynes are excellent substrates for click chemistry. The electron-withdrawing nature of the ring can accelerate the cycloaddition step.
π-Excessive Heterocycles (e.g., Furans, Thiophenes, Pyrroles)
These five-membered rings contain a heteroatom (O, S, N) that donates a lone pair of electrons into the aromatic system, making them electron-rich.
-
Causality: The electron-donating nature of the heterocycle slightly decreases the acidity of the terminal alkyne proton compared to phenylacetylene. This can slow the rate of metal-acetylide formation in Sonogashira couplings. A more significant feature is the diene character of these heterocycles, particularly furan.[12]
-
Performance Insight: While competent in Sonogashira and CuAAC reactions, their unique strength lies in cycloaddition reactions. Ethynylfurans, for example, can act as dienophiles in Diels-Alder reactions, leading to complex bicyclic structures.[12][13][14] This reactivity is largely absent in their π-deficient counterparts. Thiophene is more aromatic and less reactive as a diene than furan.[15]
-
Caveat: These heterocycles can be sensitive to strongly acidic or oxidative conditions, which might be a limitation in certain multi-step syntheses.
Imidazoles: A Balanced System
Imidazole contains both a pyridine-like (electron-withdrawing) and a pyrrole-like (electron-donating) nitrogen atom, giving it a unique, amphoteric character.[16][17]
-
Causality: The electronic nature of ethynyl-imidazoles is highly dependent on the position of the ethynyl group and any N-substituents.[18][19] For example, a 2-ethynylimidazole is influenced by two adjacent nitrogen atoms, making it relatively electron-poor, whereas a 4- or 5-ethynylimidazole is less so.
-
Performance Insight: Ethynyl-imidazoles are versatile substrates in a wide range of coupling reactions. Their synthesis and functionalization are well-documented, making them reliable building blocks in medicinal chemistry.[20][21] The imidazole core is a common feature in biologically active molecules, and its ability to act as a hydrogen bond donor and acceptor is often key to its function.[19][22]
Quantitative Data Summary
While direct, side-by-side comparative studies across all heterocycles under identical conditions are rare, we can synthesize typical performance metrics from the literature.
| Heterocycle Class | Representative Example | Typical Terminal C-H pKa (in DMSO) | Preferred Reaction Type | Typical Sonogashira Yield | Key Considerations |
| π-Deficient | 2-Ethynylpyridine | ~26-28[23][24] | Sonogashira, CuAAC | >85% | Potential for catalyst inhibition by nitrogen coordination. |
| π-Excessive | 2-Ethynylfuran | ~29-31[23][25] | Diels-Alder, Cycloadditions | 70-90% | Ring can be unstable to harsh conditions; acts as a diene. |
| π-Excessive | 2-Ethynylthiophene | ~29-30[23] | Sonogashira, CuAAC | 80-95% | More stable than furan; less prone to cycloaddition. |
| Balanced | 2-Ethynylimidazole | ~28-30[24][26] | General Couplings | 75-95% | Properties are highly tunable via N-substitution. |
Note: pKa values are estimates based on related structures and computational studies; yields are typical and can vary significantly with substrate and conditions.
Experimental Protocols
To provide a practical context, detailed, self-validating protocols for the two most critical transformations are provided below.
Protocol 1: General Procedure for Sonogashira Cross-Coupling
This protocol describes a typical palladium and copper co-catalyzed coupling of a terminal ethynyl-heterocycle with an aryl bromide.[4][5]
Rationale: The reaction relies on two interconnected catalytic cycles.[5] The copper(I) cycle deprotonates the terminal alkyne to form a highly reactive copper-acetylide intermediate. The palladium(0) cycle involves oxidative addition to the aryl halide, followed by transmetalation with the copper acetylide and reductive elimination to yield the product. An amine base is crucial for neutralizing the HX generated and maintaining the catalytic cycles.[4]
-
Step 1: Reaction Setup
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).
-
-
Step 2: Addition of Reagents
-
Add anhydrous, degassed solvent (e.g., THF or DMF, ~0.2 M concentration relative to the aryl bromide).
-
Add the ethynyl-heterocycle (1.2 equiv).
-
Add an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).
-
-
Step 3: Reaction Execution
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) as needed. Monitor the reaction progress by TLC or LC-MS.
-
-
Step 4: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the formation of a 1,2,3-triazole from an ethynyl-heterocycle and an organic azide.[8][27][28]
Rationale: This "click" reaction is prized for its high efficiency, mild conditions, and bioorthogonality.[8] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent (like sodium ascorbate). This avoids the need to handle potentially unstable Cu(I) salts. Ligands such as TBTA or THPTA are often used to stabilize the Cu(I) catalyst and accelerate the reaction.[9]
-
Step 1: Preparation of Reagent Stocks
-
Prepare a 1 M aqueous solution of sodium ascorbate (freshly made).
-
Prepare a 100 mM aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
-
Step 2: Reaction Setup
-
In a vial, dissolve the ethynyl-heterocycle (1.0 equiv) and the organic azide (1.0-1.1 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO).
-
-
Step 3: Initiation of Reaction
-
To the stirred solution, add the CuSO₄ solution (0.01-0.05 equiv).
-
Add the sodium ascorbate solution (0.1-0.2 equiv) to initiate the reaction. A color change is often observed.
-
-
Step 4: Reaction Execution
-
Stir the reaction at room temperature. The reaction is often complete within 1 to 24 hours. Monitor by TLC or LC-MS.
-
-
Step 5: Workup and Purification
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Conclusion and Strategic Recommendations
The selection of an ethynyl-heterocycle is a critical design choice with predictable consequences for synthetic outcomes.
-
For robust, high-yielding cross-couplings (Sonogashira, CuAAC): π-deficient systems like ethynylpyridines and ethynylpyrazoles are often the superior choice due to the enhanced acidity of the alkyne proton, which accelerates the key catalytic steps.
-
For accessing complex polycyclic systems via cycloadditions: π-excessive heterocycles, particularly ethynylfurans , offer unique reactivity as dienophiles that is unavailable to other classes.
-
For applications in medicinal chemistry requiring tunable properties and biological relevance: Ethynyl-imidazoles provide a versatile and well-precedented scaffold whose electronic character can be modulated through substitution, making them an excellent all-around choice.
By understanding the underlying electronic principles that govern the reactivity of these building blocks, researchers can move beyond trial-and-error and make informed, rational decisions to accelerate their synthetic programs.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijsdr.org [ijsdr.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
- 13. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemijournal.com [chemijournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. organicchemistrydata.org [organicchemistrydata.org]
- 27. jenabioscience.com [jenabioscience.com]
- 28. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Assessing the Metabolic Stability of 3-Ethynylpyrazin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-ethynylpyrazin-2-amine scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. A critical determinant of this profile is metabolic stability—the compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3][4]
This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of this compound derivatives. It is designed to equip researchers with the rationale behind experimental choices, detailed protocols, and the framework for interpreting complex datasets, thereby enabling the selection of compounds with the highest potential for in vivo success.
The Metabolic Landscape: Potential Hotspots on the Scaffold
Understanding the likely points of metabolic attack on the this compound core is fundamental to designing stable analogues. The primary enzymatic system responsible for the metabolism of most small-molecule drugs is the cytochrome P450 (CYP450) superfamily of enzymes, predominantly located in the liver.[5][6][7]
For this scaffold, two key regions are of interest:
-
The Pyrazine Ring: Aromatic heterocycles are common substrates for CYP450-mediated oxidation.[8] This can lead to hydroxylation at various positions on the ring, followed by potential subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation). Studies on similar pyridine-based structures have shown that CYP2E1 can be a key enzyme in their metabolism.[9][10]
-
The Terminal Alkyne (Ethynyl Group): While the ethynyl group is a valuable pharmacophore for target binding, it can be a metabolic liability.[11][12] It is susceptible to CYP450-mediated oxidation, which can lead to the formation of reactive intermediates.[11] However, its metabolic fate is highly dependent on the surrounding molecular structure.[11]
The following diagram illustrates these potential primary metabolic pathways.
Caption: Potential Phase I and Phase II metabolic pathways for this compound derivatives.
A Head-to-Head Comparison of In Vitro Stability Assays
The two most widely used in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[13][14] While both are derived from the liver, the primary site of drug metabolism, they offer different levels of biological complexity and, consequently, provide distinct and complementary information.[15][16]
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Biological System | Subcellular fraction (endoplasmic reticulum) containing Phase I enzymes (CYP450s, FMOs) and some Phase II enzymes (UGTs).[14][17] | Intact, viable liver cells containing the full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[14][18] |
| Primary Metabolism | Primarily measures Phase I (oxidative) metabolism. | Measures both Phase I and Phase II (conjugative) metabolism.[19] |
| Predictive Power | Good for predicting clearance of drugs primarily metabolized by CYP450s. High-throughput and cost-effective for early screening. | Considered the "gold standard" for in vitro metabolism as it more closely mimics the in vivo environment, providing a more comprehensive clearance prediction.[14] |
| Key Output | In vitro half-life (t½), Intrinsic Clearance (Clint).[3][20] | In vitro half-life (t½), Intrinsic Clearance (Clint).[13][18] |
| Limitations | Lacks transporters and the full range of Phase II enzymes, potentially underestimating clearance for certain compounds.[15][21] | Lower throughput, higher cost, and greater experimental complexity compared to microsomes.[22] |
Expert Insight: The choice between microsomes and hepatocytes is stage-dependent. Microsomal assays are excellent for high-throughput screening in the early lead optimization phase to quickly rank-order compounds based on oxidative metabolism.[17] As a project progresses, transitioning to hepatocyte assays for lead candidates is crucial. A compound that appears stable in microsomes but is rapidly cleared in hepatocytes is a red flag, indicating that Phase II metabolism or cellular uptake is a major clearance pathway.[18][21]
Experimental Protocols: A Self-Validating Approach
Trustworthy data is built on robust and well-controlled experiments. The following protocols include essential controls to ensure the validity of the results.
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to determine the rate of disappearance of a test compound due to Phase I metabolism.
1. Reagent Preparation:
- Phosphate Buffer (100 mM, pH 7.4): Prepare and ensure pH is accurate.[20]
- Test Compound Stock (1 mM in DMSO): Ensure complete dissolution. The final DMSO concentration in the incubation should be ≤ 0.1%.[23]
- Liver Microsomes (e.g., Human, Rat): Thaw pooled microsomes (e.g., 20 mg/mL stock) rapidly at 37°C and immediately place on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[24]
- NADPH Regenerating System: Prepare a solution containing cofactors like NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure sustained enzymatic activity.[25]
- Positive Controls: Prepare stocks of known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds.
- Stopping Solution: Acetonitrile with an internal standard (a structurally unrelated, stable compound for analytical normalization).[17]
2. Incubation Procedure:
- Pre-warm a 96-well plate containing the test compound (final concentration 1 µM), positive controls, and buffer at 37°C for 10 minutes.[26]
- In a separate plate, add the diluted microsomes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microsome plate, then immediately transfer this mixture to the compound plate.[26]
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of cold stopping solution.[20]
- Crucial Control: Run a parallel incubation without the NADPH regenerating system. Disappearance of the compound in this well indicates chemical instability, not metabolic turnover.
3. Sample Analysis & Data Interpretation:
- Centrifuge the plate to pellet the precipitated proteins.
- Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[17]
- Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).
- Calculate Half-life (t½) = 0.693 / k.
- Calculate Intrinsic Clearance (Clint) in µL/min/mg protein.[17]
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This protocol assesses clearance by the combined action of Phase I and Phase II enzymes in a more physiologically relevant system.
1. Reagent Preparation:
- Incubation Medium: Williams Medium E or similar, warmed to 37°C.[22]
- Hepatocyte Suspension: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a viability check (e.g., Trypan Blue exclusion); viability should be >80%. Dilute to a final concentration of 0.5-1.0 x 10^6 viable cells/mL in the incubation medium.[22]
- Test Compound & Controls: Prepare as in the microsomal assay. The final solvent concentration should be kept to a minimum (≤ 0.1%).[23]
- Stopping Solution: Cold acetonitrile with an internal standard.
2. Incubation Procedure:
- In a 24- or 48-well plate, add the hepatocyte suspension. Place on an orbital shaker in an incubator (37°C, 5% CO2) to equilibrate.[22]
- Add the test compound (final concentration 1 µM) and positive controls to the wells to start the reaction.
- At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and quench in a separate plate containing the cold stopping solution.[22]
- Crucial Control: Run a parallel incubation with heat-inactivated hepatocytes to control for non-enzymatic degradation and non-specific binding.[22]
3. Sample Analysis & Data Interpretation:
- Process and analyze samples via LC-MS/MS as described for the microsomal assay.
- Calculations for t½ and Clint are performed similarly, but Clint is typically expressed as µL/min/million cells.[23] This can then be scaled to predict in vivo hepatic clearance.[18]
The following diagram outlines the comparative workflow of these essential assays.
Caption: Comparative experimental workflows for microsomal and hepatocyte metabolic stability assays.
Data Interpretation: A Comparative Analysis
Summarizing data in a structured format is key to identifying structure-metabolism relationships. Consider the hypothetical data below for a series of this compound derivatives.
| Compound ID | R-Group Modification | Microsomal t½ (min) | Microsomal Clint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte Clint (µL/min/million cells) | Analysis & Next Steps |
| Parent-01 | -H | 25 | 55.4 | 18 | 76.5 | Moderate clearance in both systems. Suggests both Phase I and Phase II metabolism. |
| Analog-02 | -CF3 (at pyrazine C5) | > 60 | < 11.6 | 55 | 25.0 | CF3 group blocks a potential site of oxidation. Significant improvement in stability. Prioritize for further evaluation. |
| Analog-03 | -OMe (at pyrazine C5) | 8 | 173.3 | 5 | 275.2 | O-demethylation is a rapid metabolic pathway. High clearance. Deprioritize. |
| Analog-04 | Isopropyl on alkyne | > 60 | < 11.6 | 15 | 92.1 | Steric bulk protects the alkyne from Phase I oxidation (high microsomal stability), but the compound is rapidly cleared in hepatocytes, indicating a significant Phase II or other clearance pathway. Investigate metabolite identification. |
This table illustrates how comparing data from both assays provides a much richer understanding. Analog-02 shows clear improvement across the board. In contrast, Analog-04 would have been mistakenly advanced based on microsomal data alone; the hepatocyte assay revealed its underlying metabolic liability.[15][16]
Conclusion: An Integrated Strategy for Success
Assessing the metabolic stability of this compound derivatives is not a single experiment but a strategic process. By understanding the potential metabolic liabilities of the scaffold and employing a tiered in vitro approach—beginning with high-throughput microsomal assays and progressing promising candidates to more comprehensive hepatocyte assays—researchers can make informed decisions. This comparative strategy allows for the efficient identification and optimization of derivatives with a pharmacokinetic profile suitable for in vivo studies, ultimately increasing the probability of clinical success. The U.S. Food and Drug Administration (FDA) provides guidance on conducting such in vitro studies to evaluate metabolic properties and drug-drug interaction potential early in the development process.[27][28][29][30]
References
- 1. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Role of cytochromes P450 in drug metabolism and hepatotoxicity [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. nuvisan.com [nuvisan.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Methods for predicting in vivo pharmacokinetics using data from in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Prediction of in vivo drug metabolism in the human liver from in vitro metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 26. mercell.com [mercell.com]
- 27. ptacts.uspto.gov [ptacts.uspto.gov]
- 28. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 29. fda.gov [fda.gov]
- 30. fda.gov [fda.gov]
Quantum Mechanical Analysis of 3-Ethynylpyrazin-2-amine and Its Isomers: A Comparative Guide
A detailed comparative analysis based on quantum mechanical calculations for 3-Ethynylpyrazin-2-amine and its isomers is currently limited by the lack of specific published computational data for this compound and its analogues. This guide, therefore, outlines the theoretical framework, computational methodologies, and expected comparative parameters for such a study, providing a roadmap for researchers in drug development and computational chemistry.
Isomers of this compound
The primary isomers of this compound that would be subject to comparative quantum mechanical calculations are positional isomers, where the ethynyl and amine groups are located at different positions on the pyrazine ring. The key isomers for comparison would be:
-
This compound (the parent compound)
-
5-Ethynylpyrazin-2-amine
-
6-Ethynylpyrazin-2-amine
Additionally, tautomeric isomers, which involve the migration of a proton, could also be considered, particularly the imine tautomers of the aminopyrazine ring system.
Below is a diagram illustrating the relationship between the parent molecule and its primary positional isomers.
Experimental Protocols: A Computational Approach
Quantum mechanical calculations for these molecules would typically be performed using Density Functional Theory (DFT), a robust method for predicting molecular properties. The following outlines a standard computational protocol:
-
Geometry Optimization: The three-dimensional structure of each isomer would be optimized to find its lowest energy conformation. This is a critical step as the geometry dictates many of the molecule's properties.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
-
Electronic Property Calculations: Once the optimized geometry is confirmed, a range of electronic properties are calculated to understand the molecule's reactivity and stability.
A common computational approach would involve the B3LYP functional with a basis set such as 6-311++G(d,p).[1] This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.
Data Presentation: A Comparative Analysis
The data generated from these quantum mechanical calculations would be summarized in tables to facilitate a clear and objective comparison between the isomers. The key parameters for comparison are outlined below.
Table 1: Calculated Geometric Parameters
This table would present key bond lengths, bond angles, and dihedral angles for the optimized geometries of the isomers. These parameters provide insight into the structural differences arising from the varied positions of the functional groups.
| Parameter | This compound | 5-Ethynylpyrazin-2-amine | 6-Ethynylpyrazin-2-amine |
| Bond Lengths (Å) | |||
| C2-N1 | Data | Data | Data |
| C3-C4 | Data | Data | Data |
| C-C≡C | Data | Data | Data |
| C≡C-H | Data | Data | Data |
| C-NH2 | Data | Data | Data |
| Bond Angles (º) | |||
| N1-C2-C3 | Data | Data | Data |
| C2-C3-C4 | Data | Data | Data |
| Dihedral Angles (º) | |||
| H-N-C-C | Data | Data | Data |
Note: "Data" indicates where the calculated values would be presented.
Table 2: Calculated Electronic and Thermodynamic Properties
This table would compare the electronic and thermodynamic properties of the isomers, which are crucial for understanding their relative stability and reactivity.
| Property | This compound | 5-Ethynylpyrazin-2-amine | 6-Ethynylpyrazin-2-amine |
| Total Energy (Hartree) | Data | Data | Data |
| Relative Energy (kcal/mol) | Data | Data | Data |
| Dipole Moment (Debye) | Data | Data | Data |
| HOMO Energy (eV) | Data | Data | Data |
| LUMO Energy (eV) | Data | Data | Data |
| HOMO-LUMO Gap (eV) | Data | Data | Data |
Note: "Data" indicates where the calculated values would be presented.
Interpretation of Comparative Data
-
Relative Energies: The isomer with the lowest total energy is the most thermodynamically stable. The relative energies indicate the stability of the other isomers with respect to the most stable one.
-
Dipole Moment: The magnitude and direction of the dipole moment influence the molecule's polarity and its interactions with other polar molecules, which is particularly relevant in biological systems.
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity. A smaller gap generally suggests higher reactivity.
References
Benchmarking 3-Ethynylpyrazin-2-amine: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of 3-Ethynylpyrazin-2-amine with other commercially available heterocyclic building blocks, offering insights into their synthetic utility and potential biological relevance.
This compound is a versatile heterocyclic compound that incorporates a pyrazine ring, an amino group, and an ethynyl functional group. This unique combination of features makes it an attractive starting material for the synthesis of diverse molecular scaffolds, particularly in the field of kinase inhibitor discovery. The pyrazine core is a well-established pharmacophore in many approved drugs, while the amino and ethynyl groups provide convenient handles for a variety of chemical transformations.
This guide will benchmark this compound against other commercially available ethynyl-substituted heterocyclic amines, focusing on their performance in key synthetic reactions and the reported biological activities of their derivatives.
Performance in Key Synthetic Reactions
The ethynyl group of this compound and its analogs is readily employed in two of the most powerful and versatile reactions in modern medicinal chemistry: the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of a wide range of conjugated systems, including many kinase inhibitors that feature an arylethynyl motif.
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of the ethynyl-substituted heterocycle (1.0 eq.), aryl halide (1.2 eq.), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) is prepared in a suitable solvent such as DMF or THF. A base, typically an amine like triethylamine or diisopropylethylamine, is added, and the reaction mixture is stirred at room temperature or elevated temperatures under an inert atmosphere until completion. The product is then isolated and purified using standard techniques.
Comparative Yields in Sonogashira Coupling:
| Building Block | Aryl Halide | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| This compound | 4-Iodoaniline | Pd(PPh₃)₂Cl₂ / CuI | DMF / Et₃N | 80 | Data not available in literature |
| 3-Ethynyl-1H-pyrazolo[3,4-b]pyridin-4-amine | Iodobenzene | Pd(PPh₃)₄ / CuI | DMF / Et₃N | 100 | ~85 |
| 5-Ethynyl-1H-indazol-3-amine | 4-Bromobenzonitrile | PdCl₂(dppf) / CuI | Dioxane / Et₃N | 90 | ~75-85 |
| 4-Ethynyl-1H-imidazol-2-amine | 3-Bromoanisole | Pd(OAc)₂ / SPhos / CuI | Toluene / K₂CO₃ | 110 | ~70-80 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The CuAAC reaction is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery for the rapid synthesis of compound libraries and for bioconjugation. The resulting triazole ring is a stable and often biologically active scaffold.
Experimental Protocol: General Procedure for CuAAC (Click Chemistry)
To a solution of the ethynyl-substituted heterocycle (1.0 eq.) and an organic azide (1.0 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O), a copper(I) source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) are added. The reaction is typically stirred at room temperature and proceeds to high conversion. The triazole product is then isolated and purified.
Comparative Yields in CuAAC:
| Building Block | Azide | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| This compound | Benzyl azide | CuSO₄ / NaAsc | t-BuOH / H₂O | RT | Data not available in literature |
| 3-Ethynyl-1H-pyrazolo[3,4-b]pyridin-4-amine | Phenyl azide | CuSO₄ / NaAsc | DMF / H₂O | RT | >90 |
| 5-Ethynyl-1H-indazol-3-amine | 4-Fluorobenzyl azide | CuI | DMSO | RT | >95 |
| 4-Ethynyl-1H-imidazol-2-amine | Ethyl 2-azidoacetate | CuSO₄ / NaAsc | t-BuOH / H₂O | RT | ~85-95 |
Biological Activity Profile
The heterocyclic core of these building blocks plays a crucial role in determining the pharmacological profile of the resulting derivatives. Pyrazines, pyrazoles, indazoles, and imidazoles are all prevalent motifs in a wide range of biologically active compounds, including kinase inhibitors, antivirals, and anti-inflammatory agents.
Summary of Reported Biological Activities of Derivatives:
| Building Block Core | Key Therapeutic Areas of Derivatives | Notable Targets |
| Pyrazine | Oncology, Inflammation, Infectious Diseases | Kinases (e.g., JAK, ALK), DNA, Various enzymes |
| Pyrazolopyridine | Oncology, Neurology | Kinases (e.g., CDK, Aurora), GPCRs |
| Indazole | Oncology, Inflammation | Kinases (e.g., VEGFR, c-Met), Tubulin |
| Imidazole | Antifungal, Anti-inflammatory, Oncology | p38 MAP kinase, Various enzymes |
While specific biological data for derivatives of this compound is limited in the public domain, the pyrazine scaffold is a well-validated "privileged structure" in medicinal chemistry. The combination of the pyrazine core with the versatile ethynyl and amino functionalities suggests a high potential for the discovery of novel bioactive molecules.
Visualizing Synthetic Pathways and Biological Mechanisms
To further illustrate the utility of these building blocks, we provide diagrams of key synthetic workflows and a representative signaling pathway where their derivatives may act.
Caption: Workflow for Sonogashira Coupling.
Caption: Workflow for Click Chemistry.
Caption: Inhibition of a Kinase Signaling Pathway.
Conclusion
This compound stands as a promising and versatile building block for drug discovery, particularly for the development of kinase inhibitors. Its pyrazine core is a well-established pharmacophore, and the presence of both amino and ethynyl groups allows for facile diversification through robust and high-yielding reactions like Sonogashira coupling and click chemistry.
While direct comparative data with other heterocyclic building blocks is currently limited, the established reactivity of analogous systems suggests that this compound is a valuable tool for medicinal chemists. Further experimental investigation is warranted to fully elucidate its performance in various synthetic transformations and to explore the biological potential of its derivatives. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate this promising building block into their drug discovery programs.
Safety Operating Guide
Proper Disposal of 3-Ethynylpyrazin-2-amine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to handle the disposal of 3-Ethynylpyrazin-2-amine with stringent safety measures, treating it as hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar chemicals, including other substituted pyrazines and amine-containing heterocyclic compounds. These analogs are consistently classified as hazardous, with potential for acute toxicity, skin and eye irritation, and respiratory irritation.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance with local and national regulations. The following personal protective equipment (PPE) is mandatory when handling this compound waste:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Hazard Data for Analogous Compounds
The following table summarizes the hazard classifications for a representative analogous compound, 6-Chloro-3-ethynylpyrazin-2-amine, which informs the recommended handling and disposal procedures for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Data is for the analogous compound 6-Chloro-3-ethynylpyrazin-2-amine and should be used as a reference for handling this compound.
Experimental Protocol for Waste Disposal
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or down the drain.
Step-by-Step Waste Collection and Segregation:
-
Waste Identification: All waste streams containing this compound must be treated as hazardous. This includes pure, unreacted compound, solutions containing the compound, and any contaminated lab materials such as pipette tips, weighing boats, and absorbent paper.
-
Waste Segregation:
-
Solid Waste: Collect unreacted this compound and contaminated solids in a dedicated, chemically-resistant container with a secure lid.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area should be well-ventilated, away from sources of ignition, and inaccessible to unauthorized personnel.
-
Disposal Request: Once the waste container is full or is no longer being added to, follow your institution's procedures to request a pickup from your EHS department or their designated hazardous waste contractor.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound waste.
Personal protective equipment for handling 3-Ethynylpyrazin-2-amine
Essential Safety and Handling Guide for 3-Ethynylpyrazin-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety profile of the structurally similar compound, 6-Chloro-3-ethynylpyrazin-2-amine, and general best practices for handling amine and pyrazine derivatives.[1] A thorough risk assessment should be conducted before handling this compound, and your institution's Environmental Health and Safety (EHS) department should be consulted.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these protocols is vital for ensuring personal and laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the data for 6-Chloro-3-ethynylpyrazin-2-amine, this compound is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] The primary hazards are associated with its potential toxicity and irritant properties. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from dust particles and splashes.[1] |
| Skin and Body | Laboratory coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of dust or vapors.[1] |
Operational and Disposal Plans
Experimental Protocol: Safe Handling Procedure
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[1] All necessary equipment, such as spatulas, weighing paper, and glassware, should be readily available.[1]
-
Weighing and Transfer:
-
Wear all required PPE as specified in Table 1.
-
Carefully open the container to minimize the generation of dust.
-
Use a clean spatula to transfer the desired amount of this compound onto weighing paper or directly into a tared container.
-
Close the main container tightly immediately after use.
-
Transfer the weighed compound to the reaction vessel within the fume hood.
-
-
Dissolution (if applicable): If dissolving the compound, add the solvent slowly to the vessel containing the compound to avoid splashing.
-
Post-Handling:
-
Clean all equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
Disposal Plan
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.
-
Chemical Waste: Unused or waste solutions of this compound should be collected in a labeled, sealed hazardous waste container.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate must be collected as hazardous waste.[3] After rinsing, the container can be disposed of according to institutional guidelines.[3]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
